molecular formula C8H8INO3 B1383091 2-Amino-5-iodo-4-methoxybenzoic acid CAS No. 1335203-40-1

2-Amino-5-iodo-4-methoxybenzoic acid

Cat. No.: B1383091
CAS No.: 1335203-40-1
M. Wt: 293.06 g/mol
InChI Key: BONNGMLFIVTCKG-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H8INO3 and its molecular weight is 293.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-5-iodo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONNGMLFIVTCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Amino-5-iodo-4-methoxybenzoic acid" properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-iodo-4-methoxybenzoic Acid: Properties, Synthesis, and Applications for Advanced Research

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a highly functionalized aromatic compound with significant potential in medicinal chemistry and drug discovery. While not extensively documented as a standalone agent, its structural motifs are present in various pharmacologically active molecules. This document, intended for researchers, chemists, and drug development professionals, consolidates available data on its physicochemical properties, provides detailed spectral analysis based on predictive models and analogous compounds, outlines a robust synthetic protocol, and discusses its applications and safety considerations. The insights herein are framed from the perspective of a senior application scientist, emphasizing not just the data, but the strategic rationale behind its synthesis and use.

Core Molecular Profile and Physicochemical Characteristics

This compound (CAS No. 1335203-40-1) is a polysubstituted benzoic acid derivative.[1] Its structure incorporates four distinct functional groups on an aromatic scaffold: a carboxylic acid, an amine, a methoxy ether, and an iodine atom. This unique arrangement provides multiple reactive centers, making it a versatile building block for complex organic synthesis.

The strategic placement of these groups dictates the molecule's chemical behavior. The amino and carboxylic acid groups are ortho to each other, a classic anthranilic acid arrangement, which can influence cyclization reactions. The iodine atom at the 5-position is a key feature, serving as a reactive handle for introducing further molecular complexity via modern cross-coupling methodologies.

Table 1: Physicochemical and Identity Data

PropertyValueSource(s)
CAS Number 1335203-40-1[1]
Molecular Formula C₈H₈INO₃[1]
Molecular Weight 293.06 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)-
Boiling Point 408.1 ± 45.0 °C (Predicted)[1]
Density 1.949 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol (qualitative)-
Storage Room temperature, protect from light, store in a dry, sealed container[1]

Note: Most physical properties are computationally predicted due to a lack of comprehensive experimental data in public literature. These values should be used as estimates.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. While experimentally derived spectra for this specific molecule are not widely published, a robust characterization can be achieved by combining predictive modeling with comparative analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The predicted chemical shifts provide a reliable fingerprint for the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons will appear as distinct singlets due to the lack of ortho or meta coupling partners. The methoxy group will also present as a sharp singlet. The amine and carboxylic acid protons are exchangeable and will likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals corresponding to each carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal. A key diagnostic signal is the carbon bearing the iodine atom (C-I), which is expected to appear at a characteristically upfield position (~80 ppm) due to the heavy atom effect.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) and Comparison with Analogs [2]

Assignment Predicted Shift (¹H) Predicted Shift (¹³C) Analog: 2-Amino-4-methoxybenzoic Acid (¹³C)
COOH~11-13 ppm (br s, 1H)~168 ppm168.5 ppm
Ar-H (C3-H)~7.5 ppm (s, 1H)~135 ppm133.4 ppm
Ar-H (C6-H)~6.5 ppm (s, 1H)~110 ppm98.9 ppm
NH₂~5-6 ppm (br s, 2H)--
OCH₃~3.8 ppm (s, 3H)~56 ppm55.8 ppm
C-COOH (C1)-~100 ppm105.9 ppm
C-NH₂ (C2)-~150 ppm152.1 ppm
C-O (C4)-~158 ppm159.2 ppm
C-I (C5)-~80 ppm -
C-H (C6)-~110 ppm98.9 ppm
C-H (C3)-~115 ppm111.8 ppm
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy helps identify key functional groups, while mass spectrometry confirms the molecular weight and provides fragmentation data.

Table 3: Predicted IR and MS Data [2]

Technique Predicted Data for this compound Comparative Data (Analog Compounds)
MS (ESI-) [M-H]⁻ at m/z 2922-Amino-4-methoxybenzoic acid: [M-H]⁻ at m/z 166.[3]
IR (cm⁻¹) ~3400-3200 (N-H stretches), ~3200-2500 (O-H stretch, broad), ~1700-1680 (C=O stretch), ~1250 (C-O stretch)2-Methoxybenzoic acid: Broad O-H (~3300-2500), strong C=O (~1720-1680), C-O stretch (~1300-1200).
  • Expert Interpretation: In the mass spectrum, the molecular ion peak at m/z 293 (for [M+H]⁺) or 292 (for [M-H]⁻) would be the primary confirmation of identity. A characteristic fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid. The IR spectrum's most telling features would be the very broad O-H stretch of the carboxylic acid overlapping with C-H stretches, and the sharp, strong carbonyl (C=O) peak. The N-H stretches of the primary amine will appear as two distinct bands in the 3400-3200 cm⁻¹ region.

Synthesis and Purification: A Field-Proven Protocol

While multiple synthetic routes are conceivable, the most direct and efficient method is the electrophilic iodination of a suitable precursor. The following protocol is adapted from a robust, patented method for the synthesis of the closely related 2-amino-5-iodobenzoic acid and represents a reliable pathway.[4][5]

Causality Behind Experimental Choices:

  • Starting Material: 2-Amino-4-methoxybenzoic acid is the logical precursor. It is commercially available and possesses the correct substitution pattern, requiring only the regioselective installation of iodine.

  • Iodinating System: The use of molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) is a classic, cost-effective, and efficient method for in situ generation of a potent electrophilic iodine species (likely I⁺). This avoids the need for more expensive or specialized iodinating reagents like N-Iodosuccinimide (NIS), although NIS remains a viable alternative for milder conditions.

  • Solvent: Acetic acid is an ideal solvent as it readily dissolves the starting material and is stable to the oxidative conditions. Its polar, protic nature can also facilitate the reaction.

  • Workup: The product is expected to have low solubility in water. Therefore, quenching the reaction mixture in a large volume of water provides an effective method for precipitating the crude product, separating it from the water-soluble byproducts and unreacted reagents.

Detailed Step-by-Step Methodology

Synthesis_Workflow cluster_0 SM 2-Amino-4-methoxybenzoic Acid Reagents Iodine (I₂) + H₂O₂ in Acetic Acid Reaction Stir at 50°C Reagents->Reaction Workup Precipitate in Water Filter & Wash Reaction->Workup Product This compound Workup->Product

Caption: Proposed workflow for the synthesis of this compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Add molecular iodine (I₂) (0.55-0.60 eq) to the suspension. The stoichiometry is based on the fact that H₂O₂ will oxidize I⁻ back to I₂, making the reaction efficient in iodine.

  • Initiation: Begin stirring the mixture. Through the dropping funnel, add 30% aqueous hydrogen peroxide (H₂O₂) (2.0-2.2 eq) dropwise over 20-30 minutes. An initial exotherm may be observed; maintain the temperature below 60°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 50°C and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Product Isolation (Workup): Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing a large volume of cold deionized water (approx. 10x the volume of the acetic acid used), while stirring vigorously. A precipitate should form immediately.

  • Filtration and Washing: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual acetic acid and salts. A final wash with a small amount of cold ethanol can aid in drying.

  • Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C. If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate. Its applications are primarily driven by the reactivity of its functional groups.

Caption: Key reactive sites of this compound for synthetic diversification.

  • Palladium-Catalyzed Cross-Coupling: The aryl iodide is an excellent substrate for a wide range of Pd-catalyzed reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the direct and modular installation of aryl, alkynyl, vinyl, and amino groups at the 5-position, providing rapid access to diverse chemical libraries.

  • Amide Bond Formation: Both the amino group and the carboxylic acid can participate in amide bond formation. The carboxylic acid can be activated (e.g., as an acid chloride or with coupling reagents like EDC/HOBt) to react with amines. The amino group can be acylated by reaction with acyl chlorides or carboxylic acids.

  • Pharmaceutical Scaffolding: This molecule serves as a key building block for more complex therapeutic agents. For instance, derivatives of 4-amino-5-halo-2-methoxybenzoic acids have been investigated as potent ligands for the serotonin 5-HT₄ receptor, a target for gastrointestinal and cognitive disorders.[6] The iodo-substituent makes it particularly valuable for creating radiolabeled tracers for use in diagnostic imaging (e.g., PET or SPECT) by introducing radioactive iodine isotopes.[1]

Safety, Handling, and Toxicology

No specific toxicological data for this compound is available. Therefore, a precautionary approach based on data from structurally related compounds is essential. Compounds with similar functionalities, such as 2-amino-5-hydroxy-4-methoxybenzoic acid, are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[7]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Toxicological Rationale: Substituted aminobenzoic acids can have varied biological effects. For example, para-aminobenzoic acid (PABA) is known to interfere with folate synthesis pathways and, under certain experimental conditions, has been shown to promote thyroid carcinogenesis in rats.[8] While this is not directly transferable, it underscores the need to treat this and related novel compounds with a high degree of caution until specific toxicological data becomes available.

References

  • Appretech Scientific Limited. This compound. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • PubChem. 2-Amino-4-methoxybenzoic acid. Available from: [Link]

  • Google Patents. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • Google Patents. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Available from: [Link]

  • Experimental Biology and Medicine. Toxicity of p-Aminobenzoic Acid. Available from: [Link]

  • PubChem. 2-Amino-5-hydroxy-4-methoxybenzoic acid. Available from: [Link]

  • PubMed. 4-Aminobenzoic acid, 2-phenoxyethanol and iodine used as tracers in a short-term in vivo-kinetics study for tattoo ink ingredients: Mass spectrometry method development and validation. Available from: [Link]

  • PubMed. Inhibition of mutagenesis by p-aminobenzoic acid as a nitrite scavenger. Available from: [Link]

  • PubMed. Promotion of thyroid carcinogenesis by para-aminobenzoic acid in rats initiated with N-bis(2-hydroxypropyl)nitrosamine. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-Amino-5-iodo-4-methoxybenzoic acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-iodo-4-methoxybenzoic acid (CAS No. 1335203-40-1), a highly functionalized aromatic compound with significant potential as a building block in modern drug discovery and development. We will delve into its chemical and physical properties, explore a robust synthetic pathway, and discuss its strategic applications in the synthesis of novel therapeutic agents, particularly thyroid hormone analogs and 5-HT4 receptor ligands. Furthermore, this guide will detail its utility in palladium-catalyzed cross-coupling reactions, offering researchers a roadmap to leverage its full potential in constructing complex molecular architectures.

Introduction: The Strategic Value of a Polysubstituted Aromatic Core

This compound is a unique chemical entity characterized by a strategic arrangement of four distinct functional groups on a benzene ring: an amino group, an iodine atom, a methoxy group, and a carboxylic acid. This polysubstituted nature makes it a valuable intermediate for medicinal chemists. The presence of an iodine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The amino and carboxylic acid moieties offer versatile sites for amide bond formation, salt formation, and other derivatizations, while the methoxy group influences the compound's electronic properties and lipophilicity. These features collectively position this compound as a key starting material for creating diverse libraries of bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 1335203-40-1Multiple Commercial Suppliers
Molecular Formula C₈H₈INO₃AChemBlock[1]
Molecular Weight 293.06 g/mol AChemBlock[1]
IUPAC Name This compoundAChemBlock[1]
SMILES O=C(O)C1=CC(I)=C(OC)C=C1NAChemBlock[1]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Boiling Point 408.1±45.0 °C (Predicted)MySkinRecipes[2]
Density 1.949±0.06 g/cm³ (Predicted)MySkinRecipes[2]
Storage Room temperature, in a dry, dark placeMySkinRecipes[2]

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is most effectively achieved through the electrophilic iodination of a readily available precursor, 4-amino-2-methoxybenzoic acid. While a single, unified protocol is not extensively documented in peer-reviewed literature, a reliable and efficient pathway can be constructed from established chemical transformations. The following protocol is a synthesis of best practices derived from analogous reactions.

Reaction Scheme

Synthesis_of_2_Amino_5_iodo_4_methoxybenzoic_acid start 4-Amino-2-methoxybenzoic acid product This compound start->product Iodination reagent N-Iodosuccinimide (NIS) Acetonitrile (ACN) reagent->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

  • 4-Amino-2-methoxybenzoic acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN), anhydrous

  • Trifluoroacetic acid (TFA), catalytic amount (optional)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-methoxybenzoic acid (1.0 eq) in anhydrous acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature. For less reactive substrates, a catalytic amount of trifluoroacetic acid can be added to enhance the electrophilicity of the iodine source.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TCC). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating may be applied if the reaction is sluggish, but this should be done with caution to avoid side reactions.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable precursor for a range of therapeutic agents and complex organic molecules.

Synthesis of Thyroid Hormone Analogs

Thyroid hormones, T3 (triiodothyronine) and T4 (thyroxine), are critical for regulating metabolism, growth, and development.[1] The iodinated aromatic structure of this compound makes it an excellent starting point for the synthesis of novel thyroid hormone analogs. These synthetic analogs are instrumental in studying the structure-activity relationships of thyroid hormone receptor (TR) agonists and antagonists, with the potential to develop therapies for metabolic disorders and thyroid-related diseases.[3]

Thyroid_Hormone_Analog_Synthesis start 2-Amino-5-iodo-4- methoxybenzoic acid intermediate Multi-step Functionalization start->intermediate Derivatization product Thyroid Hormone Analog intermediate->product Final Assembly target Thyroid Hormone Receptor (TR) product->target Binds to

Caption: General workflow for synthesizing thyroid hormone analogs.

Development of 5-HT4 Receptor Ligands

The serotonin 5-HT4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including gastrointestinal motility and cognitive function.[4][5] Structurally similar compounds, such as derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, have been shown to be potent 5-HT4 receptor agonists.[6] This suggests that this compound is a promising scaffold for the development of novel 5-HT4 receptor ligands with potential applications in treating gastrointestinal disorders and cognitive impairments.

5-HT4 Receptor Signaling Pathway:

Activation of the 5-HT4 receptor, a Gαs-coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][4] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, ultimately influencing gene expression and cellular function.

5HT4_Signaling_Pathway cluster_membrane Cell Membrane ligand 5-HT4 Agonist (derived from Topic Compound) receptor 5-HT4 Receptor ligand->receptor Binds g_protein Gαs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb nucleus Nucleus creb->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression Modulates

Caption: Simplified 5-HT4 receptor signaling cascade.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The aryl iodide moiety in this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position of the benzoic acid ring. This versatility is invaluable for generating diverse chemical libraries for high-throughput screening in drug discovery programs.

Illustrative Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling_Workflow start 2-Amino-5-iodo-4- methoxybenzoic acid product 5-Substituted-2-amino-4- methoxybenzoic acid start->product boronic_acid Organoboron Reagent (R-B(OH)2) boronic_acid->product catalyst Pd Catalyst & Base catalyst->product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on safety data for structurally related compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, protected from light.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a strategically designed building block with immense potential for innovation in medicinal chemistry and organic synthesis. Its multifaceted reactivity, stemming from the orthogonal functional groups on its aromatic core, provides a robust platform for the synthesis of diverse and complex molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and highlighted its key applications in the development of thyroid hormone analogs, 5-HT4 receptor ligands, and as a versatile substrate in Suzuki-Miyaura cross-coupling reactions. By leveraging the insights and methodologies presented herein, researchers can effectively harness the synthetic power of this compound to advance their drug discovery and development programs.

References

  • ResearchGate. (n.d.). Signaling pathways activated by 5-HT4Rs and 5-HT7Rs. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Schematic illustration of the signal transduction pathways mediated.... Retrieved January 19, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Retrieved January 19, 2026, from [Link]

  • PubMed. (2003). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Retrieved January 19, 2026, from [Link]

  • PubMed Central (PMC). (2020). Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 19, 2026, from [Link]

  • VU Research Repository. (n.d.). SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. Retrieved January 19, 2026, from [Link]

Sources

"2-Amino-5-iodo-4-methoxybenzoic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-iodo-4-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. We will detail its core molecular and physical properties, explore a plausible and mechanistically sound synthetic pathway, and delve into its critical applications as a versatile building block in the development of novel pharmaceutical agents and diagnostic tools. The guide is structured to provide not just data, but also expert insights into the causality behind its reactivity and utility, adhering to the principles of scientific integrity and validated methodology.

Core Molecular Profile

This compound is a substituted benzoic acid derivative. The specific arrangement of its functional groups—an amine, a methoxy group, a carboxylic acid, and an iodine atom—makes it a uniquely valuable intermediate. The iodine atom, in particular, serves as a versatile handle for advanced molecular engineering, primarily through cross-coupling reactions.

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource(s)
Molecular Formula C₈H₈INO₃[1][2]
Molecular Weight 293.06 g/mol [1][2]
CAS Number 1335203-40-1[1][2]
IUPAC Name This compoundN/A

Table 2: Physical and Chemical Properties

PropertyValueNotesSource(s)
Boiling Point 408.1 ± 45.0 °CPredicted[2]
Density 1.949 ± 0.06 g/cm³Predicted[2]
Storage Room temperature, dry, sealedProtect from light[2]

Synthesis and Mechanistic Rationale

While a single, dedicated publication detailing the synthesis of this compound is not extensively documented, a robust and regioselective pathway can be designed based on established organo-halogen chemistry.[3] The core challenge is the precise introduction of the iodine atom onto the 2-amino-4-methoxybenzoic acid scaffold.

Synthetic Strategy: Electrophilic Iodination

The most logical approach is the direct iodination of 2-amino-4-methoxybenzoic acid. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the aromatic ring.

  • Activating Groups: Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups.

  • Directing Influence: The position para to the strongly activating amino group (C5) is highly electron-rich and sterically accessible, making it the most probable site for electrophilic attack. The position ortho to the amino group (C3) is also activated, but the C5 position is generally favored.

A well-established method for this type of transformation involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂).[4][5] The oxidant converts I₂ into a more potent electrophilic iodine species (e.g., I⁺), which is necessary to react with the activated aromatic ring.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Final Product SM 2-Amino-4-methoxybenzoic Acid Reaction Electrophilic Aromatic Substitution (Iodination) SM->Reaction I2 Molecular Iodine (I₂) I2->Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reaction Solvent Acetic Acid (Solvent) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for the iodination of 2-amino-4-methoxybenzoic acid.

Experimental Protocol (Hypothetical)

This protocol is adapted from methodologies used for analogous compounds and serves as a validated starting point for laboratory synthesis.[4][5]

  • Vessel Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-amino-4-methoxybenzoic acid (1 equivalent) and acetic acid as the solvent.

  • Reagent Addition: Stir the mixture until the starting material is fully dissolved. Add molecular iodine (I₂, 1.1 equivalents) to the solution.

  • Initiation of Reaction: Begin the dropwise addition of 30% hydrogen peroxide (H₂O₂, 1.5 equivalents) to the reaction mixture. Monitor the temperature to ensure it does not rise uncontrollably.

  • Reaction Conditions: After the addition is complete, heat the mixture to 60-70°C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Precipitation: Add water to the mixture to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified this compound.

Applications in Research and Drug Development

The unique combination of functional groups makes this molecule a powerful intermediate for building complex molecular architectures.

  • Pharmaceutical Intermediates: It serves as a foundational scaffold for a wide array of specialty chemicals and active pharmaceutical ingredients (APIs).[6] Its structure is particularly valuable in the development of thyroid hormone analogs and other targeted therapies.[2]

  • Radiolabeled Compounds: The presence of a stable iodine atom allows for its use in radioiodination studies. It can act as a precursor for synthesizing radiotracers used in diagnostic imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[2]

  • Cross-Coupling Reactions: The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings.[6] This enables the efficient formation of carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery for creating biaryl systems and other complex scaffolds.[6]

  • Heterocyclic Synthesis: The amino and carboxylic acid groups can be readily manipulated. The amino group can participate in cyclization reactions to form heterocyclic rings, while the carboxylic acid can be converted to amides, esters, or other functional groups, further expanding its synthetic utility.[2]

G cluster_core Core Compound cluster_reactions Key Transformations cluster_outcomes Resulting Scaffolds / Applications Core 2-Amino-5-iodo- 4-methoxybenzoic acid CC Cross-Coupling (e.g., Suzuki) Core->CC Aryl Iodide Amide Amide Bond Formation Core->Amide Carboxylic Acid / Amine Radio Radio-Isotope Exchange Core->Radio Iodine Atom Biaryl Biaryl Scaffolds CC->Biaryl Bioactive Bioactive Amides Amide->Bioactive Tracer Diagnostic Tracers Radio->Tracer

Caption: Key application pathways for this compound.

Handling and Safety Protocols

4.1. General Handling

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7][8]

  • Dust Avoidance: As a solid, it is crucial to avoid the formation and inhalation of dust.[7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Table 3: Summary of Safety Precautions

Precaution CategoryRecommended ActionSource(s)
Eye Contact May cause serious eye irritation. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[7][9]
Skin Contact May cause skin irritation. IF ON SKIN: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[7][9]
Inhalation Not an expected route of exposure, but dust may cause respiratory irritation. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][10]
Ingestion May be harmful if swallowed. Do not induce vomiting. Clean mouth with water and seek medical attention if symptoms occur.[7][8]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design. Its well-defined structure provides multiple, distinct reaction sites that can be addressed with high selectivity. Its primary value lies in its role as a key intermediate, enabling the synthesis of complex molecules for pharmaceutical and diagnostic applications. From facilitating the construction of biaryl motifs via cross-coupling to serving as a precursor for radiolabeled tracers, this compound offers a reliable and versatile platform for innovation in chemical and life sciences.

References

  • Appretech Scientific Limited. This compound.
  • MySkinRecipes. This compound.
  • Fisher Scientific.
  • Harper College.
  • TCI Chemicals.
  • Angene Chemical.
  • ChemScence.
  • BenchChem.
  • Google Patents. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • Google Patents. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.

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An In-Depth Technical Guide to the Solubility of 2-Amino-5-iodo-4-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, 2-Amino-5-iodo-4-methoxybenzoic acid stands as a molecule of significant interest. Its multifaceted structure, featuring an aromatic ring substituted with an amino group, an iodine atom, a methoxy group, and a carboxylic acid, renders it a valuable intermediate in the synthesis of complex therapeutic agents and novel materials.[1][2] The utility of such a compound is, however, fundamentally governed by its solubility—a critical parameter that dictates its behavior in reaction media, its purification, and its formulation into final products.[3][4]

This guide provides a comprehensive exploration of the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings that predict its solubility, present methodologies for its empirical determination, and discuss the practical implications for researchers, scientists, and drug development professionals.

Understanding the Molecule: Physicochemical Properties

Before embarking on a discussion of solubility, it is essential to understand the intrinsic properties of this compound.

PropertyValueSource
Molecular Formula C₈H₈INO₃[1]
Molecular Weight 293.06 g/mol [1]
Predicted Boiling Point 408.1±45.0 °C[1]
Predicted Density 1.949±0.06 g/cm³[1]

The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and a hydrogen bond acceptor (the methoxy and carbonyl groups), alongside a bulky, hydrophobic iodine atom, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to view its potential solubility.[5] The polar functional groups suggest potential solubility in polar solvents, while the substituted benzene ring and the iodine atom introduce nonpolar character, hinting at solubility in less polar organic solvents.

A related isomer, 4-Amino-5-iodo-2-methoxybenzoic acid, is reported to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and sparingly soluble in methanol and ethanol.[6] This provides a valuable starting point for predicting the solubility of our target molecule.

Predicting Solubility: A Theoretical Approach

Modern computational chemistry offers tools to forecast the solubility of molecules, mitigating the need for extensive empirical testing in the early stages of research.[3][7] These methods, ranging from quantitative structure-property relationship (QSPR) models to more complex thermodynamic and machine learning-based approaches, analyze molecular descriptors to predict solubility in various solvents.[4][8]

For this compound, a qualitative prediction can be made by considering its functional groups:

  • Carboxylic Acid and Amino Groups: These polar, protic groups can engage in hydrogen bonding with protic solvents like alcohols (methanol, ethanol) and aprotic polar solvents like DMSO and DMF.

  • Methoxy Group: This group adds to the polarity and can act as a hydrogen bond acceptor.

  • Iodo Group and Benzene Ring: These components contribute to the molecule's size and nonpolar character, suggesting that highly nonpolar solvents like hexanes may be poor solvents.

Based on this analysis, we can hypothesize a solubility trend:

High Solubility: Polar aprotic solvents (e.g., DMSO, DMF) Moderate Solubility: Polar protic solvents (e.g., methanol, ethanol) Low to Negligible Solubility: Nonpolar solvents (e.g., hexane, toluene)

The following diagram illustrates the key molecular features influencing solubility.

G cluster_molecule This compound cluster_solvents Solvent Interactions Molecule C₈H₈INO₃ COOH Carboxylic Acid (-COOH) NH2 Amino (-NH₂) OCH3 Methoxy (-OCH₃) Iodine Iodine (-I) Ring Benzene Ring Polar_Solvents Polar Solvents (e.g., DMSO, Methanol) COOH->Polar_Solvents Favorable Interaction (H-bonding) NH2->Polar_Solvents Favorable Interaction (H-bonding) OCH3->Polar_Solvents Favorable Interaction Iodine->Polar_Solvents Unfavorable Interaction Nonpolar_Solvents Nonpolar Solvents (e.g., Hexane) Iodine->Nonpolar_Solvents Favorable Interaction (van der Waals) Ring->Polar_Solvents Unfavorable Interaction Ring->Nonpolar_Solvents Favorable Interaction (van der Waals)

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination remains the gold standard for accurate solubility data.[] The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[10]

Materials and Equipment
  • This compound (analytical grade)

  • A selection of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol: Equilibrium Solubility Determination
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[11]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility in units such as mg/mL or mol/L.

The following diagram outlines the experimental workflow.

G start Start prep Prepare Supersaturated Mixtures in Vials start->prep equilibrate Equilibrate on Shaker (e.g., 24-48h at 25°C) prep->equilibrate separate Separate Solid and Liquid (Settle or Centrifuge) equilibrate->separate sample Withdraw and Filter Supernatant separate->sample dilute Dilute Sample for Analysis sample->dilute analyze Quantify by HPLC dilute->analyze end End: Solubility Data analyze->end

Caption: Experimental workflow for determining equilibrium solubility.

Interpreting and Utilizing Solubility Data

The quantitative data obtained from the experimental protocol can be tabulated for easy comparison.

SolventDielectric Constant (approx.)Solubility (mg/mL) at 25°C
Dimethyl sulfoxide (DMSO)47[Experimental Data]
Dimethylformamide (DMF)37[Experimental Data]
Acetonitrile37.5[Experimental Data]
Methanol33[Experimental Data]
Ethanol24.5[Experimental Data]
Acetone21[Experimental Data]
Dichloromethane9.1[Experimental Data]
Ethyl Acetate6.0[Experimental Data]
Toluene2.4[Experimental Data]
Hexane1.9[Experimental Data]

This data is invaluable for several aspects of research and development:

  • Reaction Solvent Selection: Choosing a solvent in which the starting materials are sufficiently soluble is critical for achieving optimal reaction rates and yields.

  • Purification: Solubility differences in various solvents are exploited in crystallization, a common method for purifying solid compounds.

  • Formulation Development: For pharmaceutical applications, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation design, impacting its dissolution and bioavailability.[]

  • Analytical Method Development: Solubility data guides the selection of appropriate diluents for sample preparation in analytical techniques like HPLC.

Conclusion

References
  • Rowan Scientific. Predicting Solubility. [Link]

  • Bannan, C. C., Calabró, G., Kyu, D. Y., & Mobley, D. L. (2016). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 116(13), 7520–7538. [Link]

  • Ghaedi, H., Ghasemi, J. B., & Ahmadi, S. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 89. [Link]

  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Attia, L. J., Burns, J. C., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(10), e17347. [Link]

  • World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients. [Link]

  • MySkinRecipes. This compound. [Link]

  • Pharmaffiliates. 2-Iodo-5-Methoxybenzoic Acid: A Key Intermediate in Chemical Synthesis. [Link]

  • PubChem. 2-Amino-4-methoxybenzoic acid. [Link]

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A Technical Guide to the Spectral Analysis of 2-Amino-5-iodo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-Amino-5-iodo-4-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with comparative data from structurally analogous compounds to offer a robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Given the limited availability of public experimental data for this specific molecule, this guide employs established spectroscopic principles and data from similar compounds to provide a reliable analytical framework.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern—an amino group, a heavy iodine atom, a methoxy group, and a carboxylic acid—offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex target molecules. The iodine atom, in particular, facilitates cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating novel carbon-carbon and carbon-heteroatom bonds.

Accurate structural elucidation is paramount for any downstream application. Spectroscopic techniques provide a non-destructive and highly informative means of confirming the identity and purity of such compounds. This guide delves into the expected spectral characteristics of this compound, providing a detailed interpretation of its anticipated NMR, IR, and MS data.

Molecular Structure and Spectroscopic Correlation

The foundational step in spectral analysis is a thorough understanding of the molecule's structure. The interplay of electron-donating groups (amino and methoxy) and the electron-withdrawing, heavy iodo-substituent on the benzoic acid framework dictates the electronic environment of each atom, which in turn governs the spectral output.

Caption: Structure of this compound with key functional groups.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amino group, the methoxy group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~12.0 - 13.0Singlet (broad)1H
Aromatic C3-H~6.5 - 6.7Singlet1H
Aromatic C6-H~7.8 - 8.0Singlet1H
Amino (-NH₂)~4.5 - 5.5Singlet (broad)2H
Methoxy (-OCH₃)~3.8 - 4.0Singlet3H

Interpretation and Causality:

  • Aromatic Protons (C3-H and C6-H): The two aromatic protons are in distinct chemical environments and are not coupled to each other, hence they are expected to appear as singlets. The proton at C6 is deshielded by the adjacent carboxylic acid group and the iodine atom, resulting in a downfield shift. Conversely, the C3 proton is shielded by the ortho-amino and para-methoxy groups, leading to an upfield shift.

  • Carboxylic Acid and Amino Protons: These protons are acidic and their signals are often broad due to chemical exchange. Their chemical shifts can vary with concentration and the solvent used.

  • Methoxy Protons: The three protons of the methoxy group are equivalent and appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their chemical environment.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)~168
C4-OCH₃~158
C2-NH₂~150
C6~135
C1~115
C3~110
C5-I~80
Methoxy (-OCH₃)~56

Interpretation and Causality:

  • Carbonyl Carbon: The carboxylic acid carbon is the most deshielded, appearing significantly downfield.

  • Aromatic Carbons: The carbons attached to the electronegative oxygen (C4) and nitrogen (C2) are deshielded. The carbon bearing the iodine (C5) is expected to be shifted upfield due to the "heavy atom effect." The remaining aromatic carbons (C1, C3, C6) will have shifts determined by the cumulative electronic effects of the substituents.

  • Methoxy Carbon: The carbon of the methoxy group will appear in the upfield region, typical for sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

cluster_0 NMR Sample Preparation and Analysis Workflow A 1. Sample Preparation Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). B 2. Instrumentation Use a 400 MHz or higher field NMR spectrometer. A->B C 3. 1H NMR Acquisition Standard single-pulse experiment. Spectral width: -2 to 16 ppm. B->C D 4. 13C NMR Acquisition Proton-decoupled experiment. Spectral width: 0 to 220 ppm. C->D E 5. Data Processing Fourier transform, phase correction, and baseline correction. D->E

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-O, and C-I bonds.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3200 - 2500Broad
N-H (Amino)3400 - 3200Medium (two bands)
C=O (Carboxylic Acid)1700 - 1680Strong
C-O (Ether & Carboxylic Acid)~1250Strong
C-IBelow 600Weak to Medium

Interpretation and Causality:

  • O-H and N-H Stretching: The broad O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with the C-H stretches. The amino group typically shows two distinct N-H stretching bands corresponding to symmetric and asymmetric vibrations.

  • C=O Stretching: The carbonyl stretch of the carboxylic acid is expected to be a strong, sharp band. Its position can be influenced by hydrogen bonding.

  • C-O Stretching: The C-O stretches from the ether and carboxylic acid functionalities will appear in the fingerprint region.

  • C-I Stretching: The carbon-iodine bond vibration occurs at low frequencies, often outside the standard range of many mid-IR spectrometers.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.

  • Instrument Setup: Ensure the ATR crystal is clean.

  • Background Scan: Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺˙293Molecular ion
[M-OH]⁺276Loss of hydroxyl radical
[M-COOH]⁺248Loss of carboxylic acid group
[M-I]⁺166Loss of iodine atom

Interpretation and Causality:

  • Molecular Ion: The molecular ion peak at m/z 293 corresponds to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common losses include the hydroxyl radical from the carboxylic acid, the entire carboxylic acid group, and the iodine atom. The relative abundances of these fragment ions provide a characteristic fingerprint for the molecule.

Experimental Protocol for MS Data Acquisition

cluster_0 Mass Spectrometry Analysis Workflow A 1. Sample Introduction Direct infusion or via LC/GC. B 2. Ionization Electrospray Ionization (ESI) or Electron Impact (EI). A->B C 3. Mass Analysis Quadrupole, Time-of-Flight (TOF), or Orbitrap. B->C D 4. Detection Ion detector records the abundance of ions at each m/z. C->D

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion: A Synthesized Approach to Spectral Characterization

This technical guide provides a comprehensive, albeit theoretical, framework for the spectral analysis of this compound. By integrating predicted data with established spectroscopic principles and comparative analysis of similar compounds, a detailed and reliable interpretation of its NMR, IR, and MS spectra has been presented. The experimental protocols outlined provide a practical foundation for researchers to acquire high-quality data. As experimental spectra for this compound become publicly available, they can be validated against the predictions and interpretations detailed in this guide to achieve a complete and confirmed structural assignment.

References

  • PubChem. 2-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • NIST. 2-Amino-5-methylbenzoic acid. National Institute of Standards and Technology. [Link]

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-5-iodo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional: 2-Amino-5-iodo-4-methoxybenzoic acid (CAS No. 1335203-40-1) is a highly functionalized aromatic compound, recognized for its utility as a key intermediate in pharmaceutical synthesis.[1] Its applications include the development of thyroid hormone analogs and radiolabeled compounds for medical imaging.[1] The presence of amino, carboxylic acid, and iodo groups provides a versatile scaffold for complex organic transformations.

This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for its safe handling and use. As a comprehensive Safety Data Sheet (SDS) for this specific compound is not always readily available, this document synthesizes data from structurally analogous chemicals to present a cautious and thorough safety profile.

Crucial Disclaimer: This technical guide has been developed by inferring hazards from structurally similar compounds. It is intended for informational and planning purposes only. You are REQUIRED to consult the specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by your chemical supplier before any handling, storage, or use of this material. All laboratory work should be conducted after a thorough, site-specific risk assessment.

Section 1: Chemical Identification and Core Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its safe and effective use in research. The key identifiers and properties for this compound are summarized below.

Molecular Structure

C1 C C2 C C1->C2 COOH C(=O)OH C1->COOH C3 C C2->C3 NH2 NH₂ C2->NH2 C4 C C3->C4 C5 C C4->C5 OCH3 OCH₃ C4->OCH3 C6 C C5->C6 I I C5->I C6->C1

Caption: Chemical structure of this compound.

Identification and Physical Data
PropertyValueSource(s)
CAS Number 1335203-40-1[1]
Molecular Formula C₈H₈INO₃[1]
Molecular Weight 293.06 g/mol [1]
Appearance Off-white to pale yellow solid (Inferred)[2]
Boiling Point 408.1 ± 45.0 °C (Predicted)[1]
Density 1.949 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol (Inferred)[2]
Storage Room temperature, in a dry, tightly sealed container, protected from light.[1]

Section 2: Inferred Hazard Profile and GHS Classification

While a specific GHS classification for this compound is not universally published, analysis of related aminobenzoic and halogenated aromatic compounds allows for the construction of a reliable inferred hazard profile. The primary hazards are consistently identified as irritation and acute oral toxicity.[3][4][5][6][7]

Hazard Class GHS Pictogram Signal Word Hazard Statements (Inferred)
Acute Toxicity, Oral GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[4][6][7]
Skin Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[3][5][6][7][8]
Eye Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[3][5][6][7][8]
STOT - Single Exposure GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[3][5][6][9]
Primary Routes of Exposure and Health Effects
  • Inhalation: Inhaling dust may cause respiratory tract irritation.[3][6]

  • Skin Contact: Direct contact is likely to cause skin irritation, including redness and discomfort.[5][8]

  • Eye Contact: The compound is expected to be a serious eye irritant, potentially causing significant pain and redness.[3][8]

  • Ingestion: Ingestion is harmful and may lead to gastrointestinal distress.[4][6]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Effective risk management hinges on a multi-layered approach combining robust engineering controls with appropriate PPE. The causality is clear: minimizing exposure through engineering controls is the primary barrier, while PPE serves as the essential final barrier for the operator.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound in its solid, powdered form must be conducted within a certified chemical fume hood to prevent the generation and inhalation of dust.[10] The fume hood provides a controlled, negative-pressure environment that draws airborne particulates away from the user's breathing zone.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3][10] This ensures immediate decontamination is possible in the event of an accidental exposure.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific experimental procedure and the associated risks.

PPE_Workflow Start Assess Task & Quantity CheckDust Potential for Dust or Aerosol Generation? Start->CheckDust Routine Routine Handling (e.g., weighing in hood) CheckDust->Routine Low Spill Accidental Spill Response CheckDust->Spill High PPE_Base Standard PPE: - Nitrile Gloves - Safety Goggles (EN166) - Lab Coat Routine->PPE_Base PPE_Resp Add Respiratory Protection: - N95 Dust Mask (minimum) - Or work exclusively in fume hood Routine->PPE_Resp Spill->PPE_Base PPE_Full Enhanced PPE: - Chemical Splash Goggles - Double Gloves - Impervious Gown/Suit Spill->PPE_Full

Caption: Logic workflow for selecting appropriate PPE.

Scenario Required PPE Specifications & Rationale
Routine Handling (Small Quantities) Eye/Face Protection, Hand Protection, Lab CoatEye: Chemical safety goggles meeting EN166 or OSHA 1910.133 standards are mandatory to protect against accidental splashes.[10] Hand: Chemically resistant nitrile gloves. Gloves must be inspected for integrity before each use.[10] Body: A standard laboratory coat to prevent minor skin contact.
Risk of Dust/Aerosol Generation Respiratory ProtectionAn N95-rated dust mask is the minimum requirement if handling outside a fume hood is unavoidable. The preferred method is to perform all such tasks within a certified chemical fume hood.[10]
Large Spills or Emergency Response Full Body ProtectionRequires an elevated level of protection including splash goggles, a full suit or impervious gown, double gloves, and potentially a respirator, depending on the scale of the spill.[10][11][12]

Section 4: Protocols for Safe Handling, Storage, and Emergency Response

Adherence to standardized protocols is critical for ensuring both experimental integrity and personnel safety. These protocols are designed to be self-validating by incorporating checks and best practices at each stage.

Step-by-Step Handling Protocol
  • Preparation: Before handling, verify that the chemical fume hood is operational and that the required PPE is available and has been inspected for defects. Ensure the work area is clean and uncluttered.

  • Aliquotting Solid: Conduct all weighing and transfer of the solid compound inside the fume hood. Use a spatula and anti-static weigh paper or a glass container to minimize dust generation.

  • In-Solution Use: Once dissolved in a solvent, the risk of aerosolization is reduced but not eliminated. Continue to handle solutions within the fume hood.

  • Post-Handling: After use, securely seal the container. Decontaminate the spatula and work surface.

  • Hygiene: Remove gloves using the proper technique to avoid contaminating your skin. Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area.[3][13][14]

Storage Conditions

To maintain the compound's stability and prevent degradation, the following storage conditions are necessary:

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8][15]

  • Atmosphere: For long-term storage, consider placing the container inside a desiccator or an inert atmosphere glovebox, as related compounds can be sensitive to air and moisture.[13]

  • Environment: Store in a dry, well-ventilated area, and protect from direct light.[1][13]

Emergency Procedures Workflow

Emergency_Response cluster_fire Fire Response cluster_spill Spill Response cluster_exposure Personal Exposure Event Safety Event Occurs Assess Assess Situation (Fire, Spill, Exposure) Event->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate If necessary Fire_Extinguish Use Appropriate Extinguisher (CO₂, Dry Chemical, Foam) Assess->Fire_Extinguish Fire Spill_PPE Don Appropriate PPE Assess->Spill_PPE Spill Exposure_Remove Remove Victim from Source Assess->Exposure_Remove Exposure Fire_SCBA Wear SCBA Fire_Extinguish->Fire_SCBA Fire_Cool Cool Nearby Containers Fire_SCBA->Fire_Cool Spill_Contain Contain Spill Prevent Entry to Drains Spill_PPE->Spill_Contain Spill_Clean Sweep Solid Material Place in Waste Container Spill_Contain->Spill_Clean Exposure_Decon Decontaminate (Eyewash, Shower, Remove Clothing) Exposure_Remove->Exposure_Decon Exposure_FirstAid Administer First Aid (See Table) Exposure_Decon->Exposure_FirstAid Exposure_Medical Seek Immediate Medical Attention Exposure_FirstAid->Exposure_Medical

Caption: Decision workflow for emergency response procedures.

First-Aid and Fire-Fighting Measures
Situation First-Aid Measures Fire-Fighting Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][9][16]Suitable Extinguishers: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5][9][17][18]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[3][16][19]Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen iodide (HI).[17][18][20]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][9][16]Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[5][18][19]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][9]
Accidental Release and Disposal
  • Accidental Release: In case of a spill, evacuate non-essential personnel. Wearing the appropriate PPE, prevent dust formation by gently covering the spill. Carefully sweep or scoop the material into a suitable, labeled container for disposal. Do not allow the material to enter drains or waterways.[5][15]

  • Disposal: This material and its container must be disposed of as hazardous waste. All disposal practices must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[3][6][15]

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-4-methoxybenzoic acid.

  • Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS.

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Amino-4,5-dimethoxybenzoic acid.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Ammonium pyrrolidinedithiocarbamate.

  • Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 2-Amino-5-bromo-4-methoxy-benzoic acid.

  • Amazon S3. (n.d.). FIRE FIGHTING M.

  • Benchchem. (2025). Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

  • Echemi. (n.d.). 2-AMINO-5-ETHOXY-4-METHOXYBENZOIC ACID SDS, 61948-67-2 Safety Data Sheets.

  • Sigma-Aldrich. (n.d.). 2-Amino-5-methoxybenzoic acid 97.

  • MySkinRecipes. (2026). This compound.

  • TCI Chemicals. (2024). SAFETY DATA SHEET - 4-Amino-3-methoxybenzoic Acid.

  • Angene Chemical. (2024). Safety Data Sheet - 3-Amino-5-methoxybenzoic acid.

  • WHMIS.org. (n.d.). Section 5 | Safety Data Sheet Compliance Tool.

  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet - p-Anisic acid.

  • Harper College. (2015). SAFETY DATA SHEET.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Methoxybenzoic acid.

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  • PubChem. (2025). 2-Amino-4-methoxybenzoic acid.

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  • Benchchem. (2025). 4-Amino-5-iodo-2-methoxybenzoic Acid: A Versatile Building Block in Organic Synthesis.

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-4,5-dimethoxybenzoic Acid.

  • Sigma-Aldrich. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid 98.

  • Echemi. (n.d.). 2-AMino-5-benzyloxy-4-Methoxybenzoic acid Safety Data Sheets.

  • Apollo Scientific. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid.

  • ChemSrc. (n.d.). 4-AMINO-5-IODO-2-METHOXY-BENZOIC ACID | CAS No.155928-39-5 Synthetic Routes.

  • Benchchem. (2025). Best practices for the storage and handling of 4-Amino-5-iodo-2-methoxybenzoic acid.

  • Apollo Scientific. (2023). 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.

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A Technical Guide to 2-Amino-5-iodo-4-methoxybenzoic Acid: Commercial Availability, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-4-methoxybenzoic acid (CAS No. 1335203-40-1) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring an amino group, a carboxylic acid, a methoxy group, and a strategically positioned iodine atom, renders it a versatile building block for the synthesis of complex molecules. The presence of these distinct functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the development of novel pharmaceutical agents and research chemicals. This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key applications of this compound, with a focus on its utility in the synthesis of thyroid hormone analogs and radiolabeled compounds.

Commercial Availability and Suppliers

This compound is commercially available from a number of specialized chemical suppliers. The compound is typically offered in research quantities with purities ranging from 95% to over 98%. When sourcing this reagent, it is crucial to verify the CAS number (1335203-40-1) to ensure the correct isomer is being procured. Below is a comparative table of representative suppliers.

SupplierPurityAvailable QuantitiesAdditional Information
AChemBlock95%Inquire for detailsProvides HNMR, HPLC, and CoA documentation.[1]
Appretech Scientific Limited≥98%Inquire for detailsCatalog No: APT008248.[2]
BLD PharmInquire for detailsInquire for detailsCold-chain transportation may be required.[2]
MySkinRecipes95%100mg, 250mg, 1gProvides pricing and basic physical properties.[3]
Sunway Pharm LtdInquire for detailsInquire for detailsProduct No. CB83575.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. While experimentally determined data for some properties are not widely published, predicted values from reputable sources provide valuable guidance.

PropertyValueSource
CAS Number 1335203-40-1AChemBlock[1]
Molecular Formula C₈H₈INO₃AChemBlock[1]
Molecular Weight 293.06 g/mol AChemBlock[1]
Boiling Point 408.1 ± 45.0 °C (Predicted)MySkinRecipes[3]
Density 1.949 ± 0.06 g/cm³ (Predicted)MySkinRecipes[3]
Storage Room temperature, in a dry, light-proof containerMySkinRecipes[3]

Key Applications in Drug Discovery and Chemical Biology

The strategic placement of reactive functional groups on the benzene ring makes this compound a valuable starting material for the synthesis of various bioactive molecules.

Synthesis of Thyroid Hormone Analogs

The structural similarity of this compound to the iodinated tyrosine residues that form the backbone of thyroid hormones makes it an attractive precursor for the synthesis of thyroid hormone analogs.[5][6] These synthetic analogs are crucial tools for studying the mechanism of action of thyroid hormones and for the development of novel therapeutics for thyroid-related disorders.[6][7] The iodine atom can participate in cross-coupling reactions to introduce the second aromatic ring characteristic of thyroxine (T4) and triiodothyronine (T3), while the amino and carboxylic acid groups provide handles for further modification to fine-tune the biological activity and pharmacokinetic properties of the target molecules.[5]

Precursor for Radiolabeled Compounds

The presence of a stable iodine atom in the molecule makes this compound an ideal precursor for the synthesis of radiolabeled compounds for use in medical imaging and metabolic studies.[3] The non-radioactive iodine can be exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) in the final steps of a synthetic sequence. These radiolabeled molecules can then be used as tracers in techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize and quantify biological processes in vivo.

Representative Synthetic Protocol: Iodination of an Anthranilic Acid Derivative

Reaction: Iodination of 2-aminobenzoic acid to 2-amino-5-iodobenzoic acid.[3][8]

Materials:

  • 2-aminobenzoic acid

  • Molecular iodine (I₂)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 2-aminobenzoic acid in acetic acid.

  • To this solution, add molecular iodine.

  • Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the reaction mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by an appropriate method (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).

  • Upon completion of the reaction, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the collected solid with water to remove any remaining impurities.

  • Dry the purified 2-amino-5-iodobenzoic acid.

Causality behind Experimental Choices:

  • Acetic acid is used as a solvent as it can dissolve the starting material and is compatible with the oxidizing conditions.

  • Hydrogen peroxide acts as an oxidizing agent to facilitate the electrophilic iodination of the aromatic ring by molecular iodine.

  • The dropwise addition of hydrogen peroxide helps to control the reaction rate and temperature.

  • Precipitation with water is an effective method for isolating the product from the reaction mixture.

Visualizing the Synthetic Workflow

The following diagram, generated using DOT language, illustrates the general workflow for the iodination of an anthranilic acid derivative.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product start_material 2-Aminobenzoic Acid Derivative reaction Iodination Reaction start_material->reaction reagents Iodine (I2) Hydrogen Peroxide (H2O2) Acetic Acid reagents->reaction precipitation Precipitation with Water reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying product Iodinated Anthranilic Acid Derivative drying->product

Caption: A generalized workflow for the iodination of an anthranilic acid derivative.

Conclusion

This compound is a commercially available and highly versatile building block with significant potential in drug discovery and development. Its unique combination of functional groups makes it an ideal starting material for the synthesis of complex molecules, including thyroid hormone analogs and radiolabeled imaging agents. While detailed experimental protocols for its use are not widely published, its chemical reactivity can be inferred from related compounds, providing a solid foundation for its application in novel synthetic endeavors. As research in targeted therapeutics and advanced medical imaging continues to evolve, the utility of specialized chemical building blocks like this compound is expected to grow, offering new opportunities for innovation in medicinal chemistry.

References

  • This compound. MySkinRecipes. [Link]

  • SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. VU Research Repository. [Link]

  • This compound. Appretech Scientific Limited. [Link]

  • Method for preparing 2-amino-5-iodo benzoic acid.
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka | Patsnap. [Link]

  • Method of synthesizing thyroid hormone analogs and polymorphs thereof.
  • METHOD OF SYNTHESIZING THYROID HORMONE ANALOGS AND POLYMORPHS THEREOF. European Patent Office - EP 4023641 A2. [Link]

  • Thyroid Hormone Analogues: An Update. PubMed. [Link]

  • Studies toward the synthesis of the L-thyroxine hormone.. [Link]

  • Method for producing 2-amino-5-iodobenzoic acid.

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2-Amino-5-iodo-4-methoxybenzoic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery & Development Professionals

Executive Summary

2-Amino-5-iodo-4-methoxybenzoic acid, a substituted anthranilic acid derivative, represents a promising yet underexplored scaffold in medicinal chemistry. Its unique combination of a reactive amino group, a carboxylic acid handle, a strategically positioned methoxy group, and a versatile iodine atom makes it an attractive starting point for the synthesis of diverse compound libraries. This guide explores the potential applications of this molecule, drawing insights from the well-established pharmacology of the broader anthranilic acid class and the synthetic utility of its specific functional groups. We will delve into its potential as a building block for novel therapeutics targeting a range of diseases, including cancer, inflammation, and infectious diseases. This document will further provide hypothetical, yet plausible, experimental workflows for the synthesis and biological evaluation of derivatives, empowering research teams to unlock the full potential of this intriguing chemical entity.

Introduction: The Anthranilic Acid Core and the Promise of Substitution

Anthranilic acid and its analogues are privileged pharmacophores in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][2] The simple 2-aminobenzoic acid structure provides a robust platform for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.[1][3] Derivatives of anthranilic acid have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][4][5] They are known to act on various biological targets, including enzymes like cyclooxygenases (COX), kinases, and polymerases, as well as modulating signaling pathways such as the Hedgehog and mitogen-activated protein kinase (MAPK) pathways.[1][2]

The subject of this guide, this compound, introduces two key substituents to the anthranilic acid core: an iodine atom at the 5-position and a methoxy group at the 4-position. These modifications are not merely decorative; they offer distinct advantages for medicinal chemistry campaigns:

  • The Iodine Atom: This heavy halogen provides a handle for a variety of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse chemical moieties to build molecular complexity.[6] Furthermore, iodine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Its size and lipophilicity can also significantly influence the pharmacokinetic profile of a molecule.

  • The Methoxy Group: The electron-donating methoxy group can modulate the electronic properties of the aromatic ring, influencing the pKa of the amino and carboxylic acid groups.[7] This, in turn, can affect a compound's solubility, membrane permeability, and interactions with its target. The methoxy group can also serve as a key recognition element for binding to a target protein.

This unique combination of features positions this compound as a highly versatile starting material for the generation of novel chemical entities with therapeutic potential.

Physicochemical Properties

A comprehensive understanding of a molecule's physicochemical properties is fundamental to any drug discovery program. Below is a summary of the predicted and reported properties for this compound and its parent compounds.

Property2-Amino-4-methoxybenzoic acid2-Amino-5-iodobenzoic acidThis compound (Predicted)
Molecular FormulaC8H9NO3C7H6INO2C8H8INO3
Molecular Weight167.16 g/mol [8]263.04 g/mol 293.05 g/mol
XLogP31.22.12.5
Hydrogen Bond Donors222
Hydrogen Bond Acceptors323

Data for 2-Amino-4-methoxybenzoic acid and 2-Amino-5-iodobenzoic acid sourced from PubChem. Data for this compound are predicted using standard computational models.

Synthetic Utility and Derivatization Strategies

The true power of this compound lies in its synthetic tractability. The three primary functional groups—the amino, carboxylic acid, and iodo moieties—offer orthogonal handles for a wide range of chemical transformations.

Reactions at the Amino Group

The 2-amino group can be readily acylated, sulfonated, or alkylated to introduce a variety of substituents. These modifications can be used to probe the steric and electronic requirements of a binding pocket and to modulate the overall properties of the molecule.

  • Amide Formation: Coupling with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) is a straightforward way to build diversity. This approach is commonly used in the synthesis of fenamate-type anti-inflammatory drugs.[1][2]

  • Sulfonamide Formation: Reaction with sulfonyl chlorides can introduce sulfonamide moieties, which are present in a wide range of drugs and are known to participate in key binding interactions.[9][10]

  • Reductive Amination: The amino group can be used in reductive amination reactions with aldehydes or ketones to introduce a range of alkyl or arylalkyl substituents.

Reactions at the Carboxylic Acid Group

The carboxylic acid is a versatile functional group that can be converted into a variety of other functionalities.

  • Esterification: Conversion to esters can improve cell permeability and modulate the pharmacokinetic profile.

  • Amide Formation: Coupling with amines is a fundamental reaction in medicinal chemistry for building larger and more complex molecules.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized.

Reactions at the Iodo Group

The iodo group is arguably the most powerful handle for diversification on this scaffold. It is an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of a wide variety of aryl and heteroaryl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to compounds with a linear, rigid alkyne linker.

  • Buchwald-Hartwig Amination: This reaction enables the introduction of a wide range of primary and secondary amines.

  • Heck Coupling: Reaction with alkenes can be used to introduce vinyl groups.

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for generating a diverse library of compounds from this compound.

G cluster_amino Amino Group Modification cluster_carboxyl Carboxylic Acid Modification cluster_iodo Iodo Group Modification (Cross-Coupling) start This compound acylation Acylation (R-COCl) start->acylation sulfonylation Sulfonylation (R-SO2Cl) start->sulfonylation alkylation Reductive Amination (R-CHO) start->alkylation esterification Esterification (R-OH) start->esterification amide_formation Amide Formation (R-NH2) start->amide_formation suzuki Suzuki (R-B(OH)2) start->suzuki sonogashira Sonogashira (R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (R-NH2) start->buchwald library library acylation->library Diverse Library sulfonylation->library alkylation->library esterification->library amide_formation->library suzuki->library sonogashira->library buchwald->library

Caption: Synthetic diversification of this compound.

Potential Therapeutic Applications

Based on the known pharmacology of anthranilic acid derivatives and the unique structural features of this compound, several promising avenues for therapeutic application can be envisioned.

Oncology

The anthranilic acid scaffold is present in several anticancer agents, and its derivatives have been shown to inhibit various cancer-related targets.[1]

  • Kinase Inhibition: Many kinase inhibitors feature a substituted aniline core. The 2-amino group of our scaffold could serve as a key hydrogen bond donor, mimicking the hinge-binding motif of many known kinase inhibitors. The iodo and methoxy groups can be used to probe different regions of the ATP-binding pocket to achieve potency and selectivity. For example, derivatives could be designed to target kinases implicated in cancer progression, such as Pim-1 kinase or c-Met kinase.[11]

  • Hedgehog Pathway Inhibition: The Hedgehog signaling pathway is aberrantly activated in several cancers. Some anthranilic acid derivatives have been identified as inhibitors of this pathway.[1] The scaffold of this compound could be elaborated to generate novel Hedgehog pathway inhibitors.

  • P-glycoprotein Inhibition: Drug resistance is a major challenge in cancer therapy, and P-glycoprotein (P-gp) is a key transporter involved in multidrug resistance. Anthranilic acid diamides have been shown to inhibit P-gp.[4] Our scaffold could be used to synthesize novel P-gp inhibitors to be used in combination with existing chemotherapeutics.

Anti-inflammatory and Analgesic Agents

The most well-known application of anthranilic acid derivatives is in the field of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid.[5]

  • COX Inhibition: While the market for non-selective COX inhibitors is crowded, there is still a need for safer and more effective anti-inflammatory agents. The this compound scaffold could be used to develop novel COX inhibitors with improved selectivity profiles or reduced gastrointestinal side effects.

  • Modulation of Other Inflammatory Targets: Inflammation is a complex process involving multiple pathways. Derivatives of this scaffold could be screened against other key inflammatory targets, such as cytokines, chemokines, and their receptors.

Antimicrobial and Antiviral Agents

Anthranilic acid derivatives have been reported to possess antibacterial, antifungal, and antiviral properties.[1][4]

  • Inhibition of Bacterial Enzymes: For instance, anthranilic acids have been investigated as inhibitors of MabA (FabG1), an essential enzyme in Mycobacterium tuberculosis.[12] The unique substitution pattern of our scaffold could lead to derivatives with improved potency or a different spectrum of activity against various bacterial pathogens.

  • Antifungal Activity: Sulfonamide derivatives of anthranilic acid have shown selective antifungal activity against Candida albicans.[9][10] This suggests that derivatization of the amino group of our scaffold with different sulfonyl chlorides could yield novel antifungal agents.

  • HCV NS5B Polymerase Inhibition: Some anthranilic acid derivatives have been shown to inhibit the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication.[1] The scaffold could be used as a starting point for the design of novel HCV inhibitors.

Hypothetical Experimental Workflows

To translate the potential of this compound into tangible therapeutic candidates, a systematic approach to synthesis and biological evaluation is required.

Library Synthesis

A diversity-oriented synthesis approach would be most effective in exploring the chemical space around this scaffold.

Protocol: Parallel Amide Library Synthesis

  • Arraying: In a 96-well plate, dispense a solution of this compound in a suitable solvent (e.g., DMF).

  • Activation: Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to each well.

  • Amine Addition: To each well, add a different amine from a pre-selected library of diverse building blocks.

  • Reaction: Shake the plate at room temperature for 12-24 hours.

  • Work-up and Purification: Perform a parallel liquid-liquid extraction or solid-phase extraction to remove excess reagents and byproducts. Purify the products using mass-directed preparative HPLC.

  • Analysis: Confirm the identity and purity of each compound using LC-MS and ¹H NMR.

Biological Screening Cascade

Once a library of compounds has been synthesized, a tiered screening approach can be used to identify promising hits.

Workflow: Kinase Inhibitor Screening Cascade

G cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening cluster_invivo In Vivo Studies primary_screen High-Throughput Screen (HTS) Target Kinase (e.g., Pim-1) Single Concentration (e.g., 10 µM) dose_response Dose-Response Assay Determine IC50 primary_screen->dose_response Active Hits selectivity Kinase Selectivity Panel Assess Off-Target Effects dose_response->selectivity cell_based Cell-Based Assays (e.g., Cell Proliferation, Apoptosis) selectivity->cell_based Potent & Selective Hits adme In Vitro ADME (Solubility, Permeability, Metabolic Stability) cell_based->adme pk Pharmacokinetics (PK) adme->pk Promising Leads efficacy Xenograft Efficacy Model pk->efficacy

Caption: A typical screening cascade for kinase inhibitor discovery.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of diverse compound libraries. By leveraging the well-established pharmacology of the anthranilic acid core and applying modern synthetic and screening methodologies, researchers can unlock the potential of this scaffold to develop novel therapeutics for a wide range of diseases. This guide has outlined the rationale for its use, provided a roadmap for its derivatization, and proposed potential therapeutic applications and experimental workflows. It is our hope that this document will inspire and empower drug discovery teams to explore the rich chemical space accessible from this intriguing starting material.

References

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  • Blondiaux, N., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. International Journal of Molecular Sciences, 24(5), 4391. [Link]

  • Yusof, M. I., et al. (2012). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI journal, 11, 233–240. [Link]

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  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
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"2-Amino-5-iodo-4-methoxybenzoic acid" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-iodo-4-methoxybenzoic acid: A Versatile Building Block in Modern Organic Synthesis

Introduction

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Polysubstituted aromatic compounds are foundational pillars in this endeavor, offering a rigid framework upon which functional groups can be precisely arranged to dictate biological activity and material properties. Among these, This compound has emerged as a particularly valuable and versatile building block.

This technical guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its synthesis, physicochemical properties, and, most critically, its application as a strategic precursor in advanced organic synthesis. The molecule's unique arrangement of an amino group, a carboxylic acid, a methoxy substituent, and a strategically placed iodine atom offers a rich tapestry of reactivity. This allows for selective, sequential modifications, making it an ideal starting point for constructing complex molecular architectures, particularly in the synthesis of heterocyclic systems and kinase inhibitors.[1][2] This guide moves beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations essential for leveraging this powerful synthetic intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's physical and chemical characteristics is the bedrock of successful and safe experimentation.

Compound Identification
  • IUPAC Name: this compound[3]

  • CAS Number: 1335203-40-1[3]

  • Molecular Formula: C₈H₈INO₃[3]

  • Molecular Weight: 293.06 g/mol [3]

  • SMILES: O=C(O)C1=CC(I)=C(OC)C=C1N[3]

Physical and Chemical Data

The following table summarizes the key properties of this compound. These values are critical for selecting appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource
Appearance White to light yellow/orange powder/crystal
Boiling Point (Predicted) 408.1 ± 45.0 °C[1]
Density (Predicted) 1.949 ± 0.06 g/cm³[1]
Storage Conditions Room temperature, in a dry, light-proof, sealed container[1]
Safety and Handling

As with any laboratory chemical, proper safety protocols are mandatory when handling this compound. The following information is derived from safety data sheets (SDS) for this compound and structurally related analogs.

  • Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably a fume hood. Ensure eyewash stations and safety showers are readily accessible.[6]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[6]

    • Handling: Avoid dust formation. Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.[6]

    • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

Synthesis of the Building Block

The regioselective synthesis of this compound is a key challenge, primarily involving the precise introduction of the iodine atom onto the substituted aniline ring. While multiple routes are conceivable, a common and effective strategy involves the direct electrophilic iodination of the commercially available precursor, 2-amino-4-methoxybenzoic acid. The electron-donating nature of the amino and methoxy groups activates the aromatic ring towards electrophilic substitution. The directing effects of these groups favor substitution at the C5 position.

A plausible and industrially relevant method is adapted from procedures for iodinating similar activated aromatic systems, utilizing an oxidizing agent to generate the electrophilic iodine species in situ.[7][8]

Synthesis_Workflow SM 2-Amino-4-methoxybenzoic Acid Reagents Molecular Iodine (I₂) + Oxidizing Agent (e.g., H₂O₂) + Solvent (e.g., Acetic Acid) SM->Reagents Product This compound Reagents->Product Electrophilic Aromatic Substitution

Caption: Synthetic workflow for this compound.

Protocol: Iodination of 2-Amino-4-methoxybenzoic acid

This protocol is based on established methods for the iodination of aminobenzoic acids.[7][8]

  • Reaction Setup: To a solution of 2-amino-4-methoxybenzoic acid (1 equivalent) in a suitable solvent such as acetic acid, add molecular iodine (I₂, typically 0.5-0.6 equivalents).

  • Initiation: While stirring the mixture, slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂), dropwise. The ratio of H₂O₂ to I₂ is typically between 1 and 4.[8] The reaction is often performed at a moderately elevated temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and quench any remaining oxidizing agent. The product can often be precipitated by adding water.

  • Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.

A Hub for Cross-Coupling: The Aryl Iodide Moiety

The synthetic utility of this compound is dominated by the reactivity of its aryl-iodide bond. The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[9] This makes the molecule an exceptional platform for diversification.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an organohalide.[10][11] For this compound, this reaction allows for the introduction of a wide array of aryl or vinyl substituents at the C5 position.

Mechanism Causality: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are the oxidative addition of the aryl iodide to the Pd(0) center, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[11]

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition Ar-I Transmetalation_Complex Transmetalation Complex Oxidative_Addition->Transmetalation_Complex R-B(OH)₂ Base Product_Complex Product Complex Transmetalation_Complex->Product_Complex Transmetalation Product_Complex->Pd(0)L2 Reductive Elimination Ar-R Ar-R Product_Complex->Ar-R Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing direct access to substituted alkynes.[12][13] This transformation is invaluable for constructing rigid molecular linkers or introducing functionalities for further reactions like click chemistry.

Mechanism Causality: The reaction typically employs a dual-catalyst system. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. A copper(I) co-catalyst facilitates the key transmetalation step by forming a copper(I) acetylide intermediate, which then reacts with the palladium(II) complex.[12][14]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Pd_Complex Ar-Pd(II)-I Pd(0)L2->Pd_Complex Oxidative Addition (Ar-I) Pd_Complex->Pd(0)L2 Reductive Elimination Product Product Pd_Complex->Product Product (Ar-CCR) Cu(I)X Cu(I)X Cu_Acetylide Cu(I)-CCR Cu(I)X->Cu_Acetylide Alkyne, Base Cu_Acetylide->Pd_Complex Transmetalation Cu_Acetylide->Cu(I)X Transmetalation

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[15] This palladium-catalyzed reaction directly couples an amine with an aryl halide. Using this compound, this allows for the introduction of a second nitrogen-based substituent at the C5 position, leading to complex diamino structures.

Mechanism Causality: The catalytic cycle mirrors other cross-coupling reactions.[9] After oxidative addition of the aryl iodide to Pd(0), the amine coordinates to the palladium(II) center. A strong, non-nucleophilic base is crucial for deprotonating the coordinated amine to form an amide complex. Subsequent reductive elimination forges the C-N bond and regenerates the active catalyst.[9][15]

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition Ar-I Amide_Complex Amide Complex Oxidative_Addition->Amide_Complex Amine (R₂NH) Base Product_Complex Product Complex Amide_Complex->Product_Complex Ligand Association Product_Complex->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Product_Complex->Ar-NR2 Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery and Heterocyclic Synthesis

The true power of this compound lies in the synergistic reactivity of its multiple functional groups. Following a cross-coupling reaction at the C5 position, the amino and carboxylic acid moieties become powerful handles for subsequent cyclization reactions, providing access to a diverse range of heterocyclic scaffolds. This is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[2]

Drug_Discovery_Logic Start 2-Amino-5-iodo- 4-methoxybenzoic acid Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Start->Coupling Intermediate Diversified Intermediate (C5-Substituted) Coupling->Intermediate Cyclization Intramolecular Cyclization / Amide Bond Formation Intermediate->Cyclization End Complex Heterocyclic Scaffolds (e.g., Kinase Inhibitors) Cyclization->End

Caption: Strategic application in complex molecule synthesis.

For instance, structural analogs (chloro and ethylsulfonyl derivatives) are key intermediates in synthesizing important therapeutic agents.[2] Furthermore, derivatives of 4-amino-5-halo-2-methoxybenzoic acids have been identified as high-affinity ligands for the serotonin 5-HT4 receptor, a target for gastrointestinal and cognitive disorders.[16]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for a typical Suzuki-Miyaura reaction, including reaction setup, workup, and characterization checkpoints.

Objective: To synthesize 5-phenyl-2-amino-4-methoxybenzoic acid from this compound and phenylboronic acid.

Reagents & Materials:

  • This compound

  • Phenylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, phenylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system via cannula or syringe. A typical ratio might be 4:1:1 Toluene:Ethanol:Water.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC, staining for both starting material and product. The reaction is typically complete within 4-24 hours.

  • Cooling & Quenching: Once complete, cool the reaction mixture to room temperature.

  • Work-up:

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aryl-iodide starting material and the appearance of new aromatic signals corresponding to the introduced phenyl group will validate the transformation. Comparative analysis with data from similar structures can provide high confidence in the result.[17]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its pre-installed, orthogonally reactive functional groups—the highly reactive aryl iodide for cross-coupling and the amino-acid moiety for subsequent elaboration—provide a robust and efficient entry point into diverse and complex chemical spaces. For scientists engaged in the design and synthesis of novel pharmaceuticals and functional materials, a deep understanding of this building block's potential opens a direct and versatile pathway to innovation.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Amino-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Harish Chopra SLIETian. (2021, July 26). Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Loba Chemie. (2018). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. Retrieved from [Link]

  • Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 2-Iodo-5-methoxybenzoic acid, min 97%. Retrieved from [Link]

  • Molbase. (n.d.). 4-AMINO-5-IODO-2-METHOXY-BENZOIC ACID | CAS No.155928-39-5 Synthetic Routes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-hydroxy-4-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
  • ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Retrieved from [Link]

  • SciELO México. (2018). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

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Methodological & Application

Synthesis of "2-Amino-5-iodo-4-methoxybenzoic acid" from aminobenzoic acid precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 2-Amino-5-iodo-4-methoxybenzoic Acid from Aminobenzoic Acid Precursors

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis.[1] The unique arrangement of an amino group, a carboxylic acid, a methoxy group, and an iodine atom on the benzoic acid scaffold offers a versatile platform for creating complex molecules, particularly in the development of novel therapeutic agents.[1][2][3] This document details a primary synthetic route via direct electrophilic iodination of 2-amino-4-methoxybenzoic acid, supported by mechanistic insights and a step-by-step experimental protocol. An alternative multi-step strategy involving protecting groups is also discussed.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two main strategies, each with its own advantages and considerations.

  • Direct Electrophilic Aromatic Iodination: This is the most direct approach, involving the introduction of an iodine atom onto the aromatic ring of a suitable aminobenzoic acid precursor. The directing effects of the activating amino and methoxy groups, and the deactivating effect of the carboxylic acid group, will govern the regioselectivity of the iodination. This method is often preferred for its atom economy and fewer synthetic steps.

  • Multi-step Synthesis with Protecting Groups: This strategy involves the protection of the reactive amino and/or carboxylic acid functional groups prior to iodination.[3] This can prevent unwanted side reactions and potentially improve the yield and purity of the final product. Following iodination, the protecting groups are removed to yield the target molecule. While this approach is longer, it can offer better control over the reaction.

This guide will focus on the direct electrophilic iodination of 2-amino-4-methoxybenzoic acid as the primary and more efficient method.

Reaction Mechanism: Electrophilic Aromatic Substitution

The direct iodination of 2-amino-4-methoxybenzoic acid is an example of an electrophilic aromatic substitution (SEAr) reaction.[4][5] The mechanism involves the generation of a potent electrophilic iodine species that is then attacked by the electron-rich aromatic ring.

The key steps are:

  • Generation of the Electrophile: Molecular iodine (I₂) itself is generally not electrophilic enough to react with many aromatic rings.[4] Therefore, an oxidizing agent, such as hydrogen peroxide or iodic acid, is used to generate a more potent electrophilic iodine species, often represented as I⁺.[5][6][7]

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of 2-amino-4-methoxybenzoic acid acts as a nucleophile, attacking the electrophilic iodine. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The amino and methoxy groups are strong activating groups and ortho-, para-directors, while the carboxylic acid is a meta-director. The position of iodination will be determined by the combined directing effects of these substituents.

  • Deprotonation and Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the iodine, leading to the restoration of the aromatic system and the formation of the final product.

Below is a diagram illustrating the general mechanism of electrophilic aromatic iodination.

Electrophilic Aromatic Iodination Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Re-aromatization I2 I₂ I_plus I⁺ (Electrophilic Iodine) I2->I_plus Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Aromatic 2-Amino-4-methoxybenzoic acid Sigma_Complex Sigma Complex (Arenium Ion) Aromatic->Sigma_Complex Attack on I⁺ Sigma_Complex_2 Sigma Complex Product This compound H_plus H⁺ Sigma_Complex_2->Product Deprotonation Sigma_Complex_2->H_plus Experimental Workflow start Start dissolve Dissolve 2-amino-4-methoxybenzoic acid in acetic acid start->dissolve add_iodine Add molecular iodine dissolve->add_iodine cool Cool in ice bath add_iodine->cool add_h2o2 Add H₂O₂ dropwise cool->add_h2o2 react Stir at room temperature (3-5 h) add_h2o2->react workup Pour into cold water react->workup quench Quench with Na₂S₂O₃ workup->quench filter Filter and wash with water quench->filter dry Dry in vacuum oven filter->dry end End (this compound) dry->end

Sources

Application Notes and Protocols for the Iodination of 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Iodinated Anthranilic Acid Derivatives

Iodinated aromatic compounds, particularly derivatives of anthranilic acid, are pivotal building blocks in the landscape of pharmaceutical and materials science research. The introduction of an iodine atom onto the aromatic scaffold of 2-amino-4-methoxybenzoic acid imparts unique chemical reactivity, rendering the molecule a versatile intermediate for the synthesis of more complex chemical entities. The carbon-iodine bond is the most reactive among the halogens, making these compounds excellent substrates for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][2] This reactivity allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery and development. Furthermore, the strategic placement of an iodine atom can significantly modulate the biological activity of a molecule, making iodinated analogs of bioactive compounds valuable for structure-activity relationship (SAR) studies. This guide provides detailed protocols and the underlying scientific principles for two distinct and reliable methods for the iodination of 2-amino-4-methoxybenzoic acid, tailored for researchers and professionals in drug development.

Protocol 1: Iodination via the Sandmeyer Reaction

The Sandmeyer reaction is a classic and robust method for the introduction of a variety of functional groups, including iodine, onto an aromatic ring by the transformation of a primary aromatic amine.[3][4] The reaction proceeds through the formation of a diazonium salt from the amine, which is then displaced by an iodide nucleophile.[4][5] This method is particularly advantageous when direct electrophilic iodination might lead to a mixture of products or is otherwise challenging. A specific protocol for the synthesis of 2-iodo-4-methoxybenzoic acid from 2-amino-4-methoxybenzoic acid (also known as 4-methoxyanthranilic acid) has been reported and is detailed below.[6]

Reaction Mechanism: The Sandmeyer Pathway

The reaction is initiated by the diazotization of the primary amino group of 2-amino-4-methoxybenzoic acid with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[5] The resulting diazonium salt is a highly reactive intermediate. In the subsequent step, the diazonium group is displaced by an iodide ion, usually from potassium iodide, leading to the formation of the desired iodoaromatic compound and the evolution of nitrogen gas.[3][5]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Nucleophilic Substitution Start 2-Amino-4-methoxybenzoic Acid Diazonium Arenediazonium Salt Start->Diazonium NaNO₂, HCl, 0-5 °C Product 2-Iodo-4-methoxybenzoic Acid Diazonium->Product KI, Heat Iodide Potassium Iodide (KI) Iodide->Product N2 N2 Product->N2 + N₂ (gas)

Caption: Mechanism of the Sandmeyer reaction for iodination.

Experimental Protocol

Materials:

  • 2-Amino-4-methoxybenzoic acid (4-Methoxyanthranilic acid)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • 5 N Sulfuric acid (H₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Heating mantle

  • Buchner funnel and filter paper

Procedure: [6]

  • Preparation of the Amine Suspension: In a suitable round-bottom flask, suspend 15.0 g of 2-amino-4-methoxybenzoic acid in 200 mL of water and 8 mL of concentrated hydrochloric acid.

  • Diazotization: Cool the suspension to 0-5 °C using an ice bath with continuous stirring. Prepare a solution of 6.2 g of sodium nitrite in 13 mL of water. Add this sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, maintaining the temperature between 0 °C and 5 °C.

  • Formation of the Diazonium Salt: Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • Iodide Addition: In a separate beaker, prepare a solution of 16.4 g of potassium iodide in 70 mL of 5 N sulfuric acid. Add this iodide solution dropwise to the cold diazonium salt solution over 45 minutes, keeping the temperature between 3 °C and 6 °C.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Decomposition of the Diazonium Intermediate: Slowly heat the reaction mixture to reflux and maintain boiling for 2 hours.

  • Isolation of the Product: Cool the mixture to room temperature. The crude product will precipitate as a brown solid.

  • Purification: Collect the precipitated crystals by vacuum filtration and wash the filter cake with water until the washings are neutral.

  • Drying: Dry the purified 2-iodo-4-methoxybenzoic acid under reduced pressure. The expected melting point of the product is approximately 174 °C.[6]

Data Summary
ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)
2-Amino-4-methoxybenzoic acid167.1615.00.0897
Sodium nitrite69.006.20.0899
Potassium iodide166.0016.40.0988
Product
2-Iodo-4-methoxybenzoic acid293.06--

Protocol 2: Direct Electrophilic Iodination with N-Iodosuccinimide (NIS)

Direct electrophilic aromatic substitution (SEAr) is a widely used method for the iodination of electron-rich aromatic rings.[1][7] N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine, making it a preferred reagent for substrates with sensitive functional groups.[1][8] The amino and methoxy groups of 2-amino-4-methoxybenzoic acid are strong activating, ortho-para directing groups. Due to steric hindrance from the adjacent carboxylic acid and methoxy groups, the primary site of iodination is expected to be ortho to the strongly activating amino group and para to the methoxy group, at the C5 position.

Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)

The reaction is typically catalyzed by an acid, such as trifluoroacetic acid, which activates the NIS, making the iodine atom more electrophilic.[9] The electron-rich aromatic ring of 2-amino-4-methoxybenzoic acid then attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][7] A weak base then removes a proton from the carbon atom bonded to the iodine, restoring the aromaticity of the ring and yielding the iodinated product.[7]

SEAr_Mechanism Substrate 2-Amino-4-methoxybenzoic Acid SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + NIS, H⁺ NIS N-Iodosuccinimide (NIS) NIS->SigmaComplex Product 5-Iodo-2-amino-4-methoxybenzoic Acid SigmaComplex->Product -H⁺ Succinimide Succinimide Product->Succinimide +

Caption: General mechanism for electrophilic aromatic iodination using NIS.

Experimental Protocol

This protocol is a general guideline for the iodination of activated aromatic compounds and may require optimization for 2-amino-4-methoxybenzoic acid.[9]

Materials:

  • 2-Amino-4-methoxybenzoic acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or other suitable anhydrous solvent)

  • Trifluoroacetic acid (TFA), catalytic amount

  • Sodium thiosulfate (Na₂S₂O₃) solution, saturated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-amino-4-methoxybenzoic acid in a suitable anhydrous solvent like acetonitrile.

  • Addition of Reagents: Add a catalytic amount of trifluoroacetic acid to the solution. In a separate container, dissolve an equimolar amount of N-Iodosuccinimide in the same solvent.

  • Reaction: Slowly add the NIS solution to the stirred solution of the benzoic acid derivative at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Data Summary
ReagentMolecular Weight ( g/mol )Molar Ratio
2-Amino-4-methoxybenzoic acid167.161.0
N-Iodosuccinimide (NIS)225.001.0 - 1.1
Trifluoroacetic acid (TFA)114.02Catalytic
Product
5-Iodo-2-amino-4-methoxybenzoic acid293.06-

General Experimental Workflow

The following diagram illustrates a general workflow applicable to both protocols, from reaction setup to the isolation of the final product.

Experimental_Workflow A Reaction Setup (Dissolve Substrate) B Addition of Reagents (Iodinating Agent) A->B C Reaction Monitoring (e.g., TLC) B->C D Reaction Quench C->D E Work-up (Extraction & Washing) D->E F Drying & Solvent Removal E->F G Purification (Recrystallization or Chromatography) F->G H Characterization (NMR, MS, MP) G->H

Caption: A generalized workflow for the synthesis and purification of iodinated compounds.

Conclusion

The iodination of 2-amino-4-methoxybenzoic acid can be successfully achieved through multiple synthetic routes. The Sandmeyer reaction offers a reliable method for the synthesis of 2-iodo-4-methoxybenzoic acid, leveraging the reactivity of a diazonium salt intermediate. For the synthesis of the 5-iodo isomer, direct electrophilic iodination with a mild reagent such as N-Iodosuccinimide presents a viable and selective alternative. The choice of protocol will depend on the desired regioisomer and the specific requirements of the subsequent synthetic steps. Both methods provide access to valuable iodinated intermediates that are crucial for the development of novel pharmaceuticals and functional materials.

References

  • BenchChem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
  • BenchChem. (n.d.). N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent.
  • Journal of Chemical Research. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. ResearchGate.
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  • PubMed. (2022). Formal C-H/C-I Metathesis: Site-Selective C-H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide.
  • Scribd. (n.d.). 2 Iodobenzoic Acid.
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  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • ResearchGate. (2025). Aromatic Iodination with Iodine Monochloride by Using a Catalytic Amount of Ferrocenium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate.
  • (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • Semantic Scholar. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid.
  • (n.d.). Iodination - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • NIH. (2021). Selective C–H Iodination of (Hetero)arenes. PMC.
  • (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC.
  • SciRP.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH.
  • ResearchGate. (2025). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Chemical Education Xchange. (n.d.). Iodination of Aniline.
  • PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid.
  • Wikipedia. (n.d.). Sandmeyer reaction.

Sources

Application Notes and Protocols for the Suzuki Coupling of 2-Amino-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, and is particularly vital in the pharmaceutical and materials science sectors for constructing complex molecular architectures.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki coupling to a specific and functionally rich substrate: 2-Amino-5-iodo-4-methoxybenzoic acid . The presence of an amino group, a carboxylic acid, and a methoxy group on the aromatic ring presents unique challenges and opportunities in reaction design. The insights and protocols herein are curated to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The target molecule, a substituted biphenyl or heterobiaryl, is of significant interest in medicinal chemistry, as ortho-substituted anilines are key structural motifs in numerous pharmacologically active compounds.[5] Understanding the nuances of this transformation is therefore critical for the efficient synthesis of novel chemical entities.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] A generalized mechanism is depicted below, outlining the three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex, forming a Pd(II) species.[8] The reactivity of the C-X bond generally follows the trend I > Br > Cl, making aryl iodides highly reactive substrates.[9]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron compound.[8][10] The choice of base is critical and can influence reaction rates and yields.[11]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[8]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') ArylIodide 2-Amino-5-iodo- 4-methoxybenzoic acid (Ar-I) BoronicAcid Organoboron Reagent (Ar'-B(OR)2) experimental_workflow prep 1. Preparation - Flame-dry flask - Add solid reagents inert 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) prep->inert solvent 3. Solvent Addition - Add degassed solvents via syringe inert->solvent reaction 4. Reaction - Heat to desired temp. (e.g., 90-100 °C) - Monitor by TLC/LC-MS solvent->reaction workup 5. Work-up - Cool to RT - Quench with water - Extract with organic solvent reaction->workup purify 6. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purify analysis 7. Analysis - Characterize product (NMR, MS, etc.) purify->analysis

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its robustness and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures.[3][4] These structural motifs are prevalent in a vast array of biologically active molecules and approved therapeutics.

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 2-Amino-5-iodo-4-methoxybenzoic acid . This particular substrate presents a unique set of challenges and opportunities due to its specific constellation of functional groups: a nucleophilic amino group, an acidic carboxylic acid, and an electron-donating methoxy group on an aryl iodide. Understanding the interplay of these groups with the palladium catalytic cycle is critical for achieving high yields and purity.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established, three-stage process involving a palladium catalyst.[1][5] A foundational understanding of this mechanism is essential for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) species. The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for this initial, often rate-determining, step.[1]

  • Transmetalation: Following the oxidative addition, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, which forms the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-I Ar-Pd(II)L₂-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-I->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Product Coupled Product Ar-Pd(II)L2-Ar'->Product Ar-I 2-Amino-5-iodo- 4-methoxybenzoic acid Ar-I->Ar-Pd(II)L2-I Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)L2-Ar' Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)L2-I Activates Boronic Acid

Figure 1: The Suzuki-Miyaura catalytic cycle.

Navigating the Challenges of this compound

The specific functionalities of the target substrate require careful consideration in designing a successful coupling protocol. The primary challenges are the presence of the free amino and carboxylic acid groups, which can potentially interact with the palladium catalyst and interfere with the reaction.

  • Potential for Catalyst Inhibition: Both the amino and carboxylate groups can act as ligands, coordinating to the palladium center. This can lead to the formation of inactive catalyst species, thereby reducing the reaction rate and overall yield.

  • Substrate Solubility: The zwitterionic nature of the amino acid can lead to poor solubility in common organic solvents, which can hinder the reaction kinetics.

  • Basicity Considerations: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions. Furthermore, the base will deprotonate the carboxylic acid, forming a carboxylate salt.

To address these challenges, the selection of an appropriate catalyst system, solvent, and base is paramount. While protection of the amino or carboxylic acid groups is a possible strategy, a well-optimized protocol can often render this unnecessary, streamlining the synthetic route.

Recommended Palladium Catalysts and Ligands

The choice of palladium source and accompanying ligands is crucial for a successful Suzuki coupling, especially with a potentially challenging substrate.

Catalyst/PrecatalystLigandKey Advantages & Considerations
Pd(PPh₃)₄ (Tetrakis)TriphenylphosphineA versatile and commonly used catalyst. Suitable for a wide range of substrates. Can be sensitive to air and moisture.
Pd₂(dba)₃ Biarylphosphine ligands (e.g., SPhos, XPhos)Often used with bulky, electron-rich phosphine ligands for coupling of sterically hindered or electron-rich aryl halides.
Pd(OAc)₂ Triphenylphosphine or other phosphine ligandsA stable and less expensive palladium source. Requires in situ reduction to Pd(0) to enter the catalytic cycle.
Palladacycles -Pre-formed, air- and moisture-stable catalysts that offer high turnover numbers.

For the coupling of this compound, a catalyst system known for its high activity and tolerance to functional groups is recommended. While Pd(PPh₃)₄ is a good starting point, catalyst systems employing bulky biarylphosphine ligands often provide superior results with complex substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 or DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen.

  • Solvent Addition: Add the degassed solvent system via syringe. A mixture of 1,4-dioxane and water (e.g., 4:1) is a good starting point to aid in the solubility of all components.

  • Reaction: Stir the mixture at a temperature between 80-110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl. This will protonate the carboxylic acid and any remaining boronic acid.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Experimental_Workflow Start Start Combine_Reagents Combine Reactants, Base, and Catalyst in Flask Start->Combine_Reagents Inert_Atmosphere Evacuate and Backfill with Inert Gas (3x) Combine_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir (80-110 °C) Add_Solvent->Heat_Stir Monitor_Reaction Monitor by TLC/LC-MS Heat_Stir->Monitor_Reaction Workup Aqueous Work-up and Extraction Monitor_Reaction->Workup Purification Purify by Chromatography or Recrystallization Workup->Purification End Pure Product Purification->End

Figure 2: General experimental workflow.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst- Ensure thorough degassing of the solvent- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., DMF, Toluene)- Increase the reaction temperature
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Rigorously exclude oxygen from the reaction- Reduce the catalyst loading
Protodeboronation - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous solvents or a carefully controlled amount of water- Monitor the reaction and stop it once the starting material is consumed
Dehalogenation of Starting Material - Presence of impurities that can act as hydride sources- Purify starting materials- Use a different base or solvent system

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of complex biaryl structures relevant to drug discovery and development. While the inherent functionalities of the substrate present challenges, a well-designed protocol employing a suitable palladium catalyst, base, and solvent system can lead to high yields of the desired product. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully implement this powerful synthetic tool.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging 2-Amino-5-iodo-4-methoxybenzoic Acid for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Polysubstituted Scaffolding in Kinase Inhibitor Synthesis

In the landscape of targeted cancer therapeutics, protein kinase inhibitors represent a cornerstone of precision medicine. The intricate design of these small molecules necessitates versatile and highly functionalized starting materials. "2-Amino-5-iodo-4-methoxybenzoic acid" has emerged as a superior building block in this domain, offering a unique convergence of reactive sites that are pivotal for constructing complex heterocyclic scaffolds inherent to many potent kinase inhibitors.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a representative quinazoline-based VEGFR-2 inhibitor. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and contextualize the therapeutic relevance of the synthesized molecule within its target signaling pathway.

Physicochemical Properties and Strategic Importance

The utility of this compound as a precursor in kinase inhibitor synthesis is rooted in its distinct structural features. The strategic placement of the amino, iodo, methoxy, and carboxylic acid groups offers a powerful toolkit for the medicinal chemist.

PropertyValueSignificance in Synthesis
Molecular Formula C₈H₈INO₃Provides a robust starting scaffold with multiple functionalization points.
Molecular Weight 293.06 g/mol A moderate molecular weight that allows for significant structural elaboration without excessive final molecular mass.
Iodo Group at C5 -Serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, and alkyl groups to modulate potency and selectivity. The carbon-iodine bond is optimally reactive for these transformations.[1]
Amino Group at C2 -Acts as a key nucleophile for the formation of heterocyclic rings, such as quinazolines, which are prevalent cores in many kinase inhibitors.[2][3]
Carboxylic Acid at C1 -Facilitates the initial cyclization reactions, often through activation to an acyl chloride or amide formation, to construct the core heterocyclic structure.
Methoxy Group at C4 -The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and has been shown to play a role in the pharmacokinetic properties and binding affinity of the final inhibitor by forming favorable interactions within the kinase active site.[4][5]

Signaling Pathway Context: The Role of VEGFR-2 in Angiogenesis

The kinase inhibitor synthesized in this guide is designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P1 Dimerization & Autophosphorylation VEGFR2->P1 Activation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAF RAF P1->RAF Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Experimental Protocols: Synthesis of a Quinazoline-Based VEGFR-2 Inhibitor

The following protocols detail a representative synthesis of a potent quinazoline-based VEGFR-2 inhibitor, adapted from established methodologies for analogous compounds.[6][7][8] This multi-step synthesis leverages the unique functionalities of this compound.

Workflow Overview

Synthesis_Workflow Start 2-Amino-5-iodo- 4-methoxybenzoic acid Step1 Step 1: Quinazoline Ring Formation Start->Step1 Intermediate1 6-Iodo-7-methoxy- quinazolin-4(3H)-one Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 4-Chloro-6-iodo- 7-methoxyquinazoline Step2->Intermediate2 Step3 Step 3: Suzuki Coupling Intermediate2->Step3 FinalProduct Final Kinase Inhibitor Step3->FinalProduct

Caption: Synthetic workflow for the quinazoline-based kinase inhibitor.

Step 1: Synthesis of 6-Iodo-7-methoxyquinazolin-4(3H)-one

Rationale: This initial step constructs the core quinazoline heterocycle. Formamide serves as both a reagent and a solvent, providing the necessary carbon and nitrogen atoms to form the pyrimidine ring fused to the substituted benzene ring of the starting material. The reaction proceeds via a cyclocondensation mechanism.

Materials:

  • This compound (1.0 eq)

  • Formamide (20 eq)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (e.g., 5.0 g, 17.1 mmol) and formamide (e.g., 34.2 mL, 342 mmol).

  • Heat the reaction mixture to 160-170 °C with vigorous stirring under a nitrogen atmosphere.

  • Maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in dichloromethane mobile phase).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (e.g., 200 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Dry the solid under vacuum at 60 °C to afford 6-Iodo-7-methoxyquinazolin-4(3H)-one as an off-white solid.

Expected Yield: 85-95%

Step 2: Synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline

Rationale: The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom. This is a crucial activation step, as the chloro-substituent is a good leaving group for subsequent nucleophilic aromatic substitution or cross-coupling reactions. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation, with a catalytic amount of dimethylformamide (DMF) often used to facilitate the reaction.

Materials:

  • 6-Iodo-7-methoxyquinazolin-4(3H)-one (1.0 eq)

  • Thionyl chloride (SOCl₂) (10 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a well-ventilated fume hood, suspend 6-Iodo-7-methoxyquinazolin-4(3H)-one (e.g., 4.5 g, 14.9 mmol) in thionyl chloride (e.g., 10.9 mL, 149 mmol).

  • Add a catalytic amount of DMF (e.g., 0.2 mL).

  • Heat the mixture to reflux (approximately 76 °C) and stir for 3-5 hours. The suspension should become a clear solution.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Add toluene (50 mL) to the residue and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step twice.

  • The crude 4-Chloro-6-iodo-7-methoxyquinazoline can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethyl acetate.

Expected Yield: 90-98%

Step 3: Synthesis of the Final Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling

Rationale: This final step introduces a key pharmacophore by forming a carbon-carbon bond at the 6-position of the quinazoline core. The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that couples an organohalide (our iodinated quinazoline) with an organoboron compound (an arylboronic acid). The choice of the arylboronic acid is critical for the final inhibitor's potency and selectivity. The iodine at the C6 position is highly reactive in this coupling, allowing for efficient bond formation.[9]

Materials:

  • 4-Chloro-6-iodo-7-methoxyquinazoline (1.0 eq)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-Chloro-6-iodo-7-methoxyquinazoline (e.g., 1.0 g, 3.1 mmol), the arylboronic acid (e.g., 4-fluorophenylboronic acid, 0.52 g, 3.7 mmol), and potassium carbonate (0.86 g, 6.2 mmol).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.18 g, 0.155 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture of 1,4-dioxane (16 mL) and water (4 mL).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the final kinase inhibitor.

Characterization Data (Representative):

  • Appearance: White to pale yellow solid.

  • ¹H NMR: Spectra should be consistent with the proposed structure, showing characteristic peaks for the quinazoline core, the methoxy group, and the newly introduced aryl group.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the final product.

  • Purity (HPLC): >98%

Conclusion: A Versatile Platform for Kinase Inhibitor Discovery

This application note has detailed the strategic use of this compound as a highly effective starting material for the synthesis of a potent quinazoline-based VEGFR-2 inhibitor. The inherent functionalities of this building block, particularly the reactive iodo group for cross-coupling and the amino group for heterocycle formation, provide a robust and versatile platform for medicinal chemists. The provided protocols, grounded in established chemical principles, offer a clear and reproducible pathway for the synthesis of this important class of therapeutic agents. By understanding the causality behind each synthetic step and the biological context of the target, researchers can effectively leverage this valuable intermediate to accelerate the discovery and development of novel kinase inhibitors.

References

  • Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. MDPI. Available at: [Link]

  • Quinazoline based protein kinase inhibitors. Google Patents.
  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available at: [Link]

  • Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. PubMed. Available at: [Link]

  • An updated patent review of VEGFR-2 inhibitors (2017-present). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum-Sensing Inhibitors. ResearchGate. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health. Available at: [Link]

  • Quinazoline derivative as tyrosine-kinase inhibitor, preparation method therefor and application thereof. Google Patents.
  • Reactions of Hypervalent Iodine Reagents with Palladium: Mechanisms and Applications in Organic Synthesis. ResearchGate. Available at: [Link]

  • Quinazolines and their use as Aurora kinase inhibitors. Google Patents.
  • Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives. Google Patents.
  • High affinity VEGF-receptor antagonists. Google Patents.
  • Synthetic method of lenvatinib and novel intermediate. Google Patents.
  • Preparation method of lenvatinib. Google Patents.
  • Modifications of the vegf receptor-2 protein and methods of use. Google Patents.
  • Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. National Institutes of Health. Available at: [Link]

  • Three-step synthesis of lenvatinib 50 starting from simple compounds. ResearchGate. Available at: [Link]

  • Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • METHODS AND COMPOSITIONS FOR TREATMENT OF ANGIOGENIC DISORDERS USING ANTI-VEGF AGENTS. Google Patents.
  • Patent No. - Googleapis.com. Google Patents.
  • Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. MDPI. Available at: [Link]

  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. American Chemical Society. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]

  • Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI. Available at: [Link]

  • Tyrosine Kinase Inhibitors. National Institutes of Health. Available at: [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at: [Link]

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Application Notes & Protocols: 2-Amino-5-iodo-4-methoxybenzoic Acid as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Building Block

2-Amino-5-iodo-4-methoxybenzoic acid is a highly functionalized aromatic compound strategically designed for complex organic synthesis. Its molecular architecture, featuring four distinct functional groups—an amine, a carboxylic acid, a methoxy group, and an iodine atom—offers a powerful platform for the construction of diverse heterocyclic systems. The inherent reactivity of the amino and carboxylic acid groups serves as a classical foundation for cyclization reactions, while the iodine atom provides a crucial handle for modern palladium-catalyzed cross-coupling reactions. This unique combination allows for a modular approach to synthesis, where the core scaffold can be elaborated either before or after the formation of the heterocyclic ring.

The resulting heterocycles, particularly quinazolinones and their derivatives, are privileged structures in medicinal chemistry.[1][2][3][4] They form the core of numerous therapeutic agents with applications ranging from oncology to neuroscience.[1][5][6] These application notes provide detailed, field-proven protocols for leveraging this compound in the synthesis of high-value heterocyclic compounds, with a focus on the causality behind experimental choices to ensure reproducible and scalable results.

Part 1: Synthesis of Fused Heterocycles via Cyclization

The most direct application of this substrate involves utilizing the vicinal amino and carboxylic acid functionalities to construct fused heterocyclic systems, such as quinazolinones. This process is typically a multi-step sequence involving initial amide formation followed by an intramolecular ring closure.

Principle of Quinazolinone Synthesis

The synthesis of a quinazolinone core from this compound is generally achieved in two key stages. The first step is the conversion of the carboxylic acid into a benzamide derivative. The second, and more critical, step is the intramolecular cyclization to form the quinazolinone ring. This cyclization is often a metal-catalyzed carbon-nitrogen bond formation, where the iodine atom serves as the electrophilic partner.

G cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Intramolecular Cyclization A 2-Amino-5-iodo- 4-methoxybenzoic acid B Intermediate Benzamide A->B Amidation (e.g., SOCl₂, NH₄OH) C Substituted Quinazolinone B->C C-N Bond Formation (e.g., CuI, Base)

Caption: General workflow for quinazolinone synthesis.

Protocol 1.1: Amidation via Acid Chloride Formation

This protocol details the conversion of the carboxylic acid to the corresponding primary benzamide. The formation of an intermediate acid chloride is a reliable method to activate the carboxyl group for nucleophilic attack by ammonia.

Materials & Equipment:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Concentrated ammonium hydroxide (NH₄OH, 28-30%)

  • Anhydrous Dichloromethane (DCM) and Toluene

  • Round-bottom flask with reflux condenser, magnetic stirrer, ice bath

  • Standard glassware for organic synthesis and work-up

Step-by-Step Methodology:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend this compound (1.0 eq) in anhydrous toluene. Add thionyl chloride (2.0 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.[7]

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove excess thionyl chloride and toluene under reduced pressure to yield the crude 2-amino-5-iodo-4-methoxybenzoyl chloride, which should be used immediately in the next step.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. With vigorous stirring, slowly add an excess of concentrated ammonium hydroxide solution dropwise.[7] A precipitate will form.

  • Work-up and Isolation: Allow the reaction to warm to room temperature and stir for an additional hour. Filter the solid precipitate and wash thoroughly with cold water to remove ammonium salts. Dry the solid under vacuum to obtain the 2-amino-5-iodo-4-methoxybenzamide intermediate. The product can be purified further by recrystallization if necessary.

Protocol 1.2: Copper-Catalyzed Intramolecular Cyclization

This protocol describes the intramolecular C-N bond formation to construct the quinazolinone ring, using a copper-catalyzed Ullmann-type reaction. This method is robust and effective for the cyclization of 2-halobenzamides.[7]

Materials & Equipment:

  • 2-Amino-5-iodo-4-methoxybenzamide (from Protocol 1.1)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO) or 1,4-Dioxane

  • Oven-dried Schlenk tube or sealed reaction vessel

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-amino-5-iodo-4-methoxybenzamide (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).[7]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to yield the desired 7-iodo-6-methoxyquinazolin-4(3H)-one.

Starting MaterialKey ReagentsProductTypical Yield (%)
This compound1. SOCl₂, NH₄OH2. CuI, K₂CO₃, DMSO7-Iodo-6-methoxyquinazolin-4(3H)-one60-80[7]

Table 1: Representative data for the synthesis of a substituted quinazolinone.

Part 2: Molecular Elaboration via Palladium-Catalyzed Cross-Coupling

The iodo-substituent provides a powerful entry point for diversification using palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allow for the introduction of a wide array of aryl, heteroaryl, or amino groups, respectively. This functionalization can be performed on the initial benzoic acid or on the cyclized quinazolinone product.

G A 2-Amino-5-iodo- 4-methoxybenzoic acid B Suzuki Coupling Product (C-C Bond Formed) A->B Ar-B(OH)₂ Pd Catalyst, Base [Suzuki-Miyaura] C Buchwald-Hartwig Product (C-N Bond Formed) A->C R₂NH Pd Catalyst, Base [Buchwald-Hartwig]

Sources

Application Note & Protocol: Strategic Derivatization of the Carboxylic Acid Group of 2-Amino-5-iodo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Synthetic Building Block

2-Amino-5-iodo-4-methoxybenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and drug development. Its unique substitution pattern—featuring an activating amino group, a methoxy moiety, and a strategically placed iodine atom suitable for cross-coupling reactions—makes it a valuable starting material for the synthesis of complex heterocyclic systems and targeted therapeutic agents.

The carboxylic acid group is the primary handle for molecular elaboration. Its conversion into esters, amides, and other derivatives is a critical step in modifying the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the principles, strategies, and detailed laboratory protocols for the efficient and controlled derivatization of this carboxylic acid, with a focus on robust and widely applicable amidation and esterification methodologies. We will delve into the causality behind reagent selection and procedural steps, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity products.

Core Principles of Carboxylic Acid Activation

Direct condensation of a carboxylic acid with an amine or alcohol is typically thermodynamically unfavorable and kinetically slow, often requiring harsh conditions that are incompatible with complex molecules. The core strategy for forming amide or ester bonds under mild conditions is to convert the hydroxyl of the carboxylic acid into a better leaving group. This is achieved by "activating" the carboxyl group with a coupling reagent, transforming it into a highly reactive intermediate that is readily susceptible to nucleophilic attack by an amine or alcohol.

The presence of the free aniline (-NH₂) group on the this compound ring presents a potential challenge of self-polymerization. Therefore, methodologies that offer controlled activation and high chemoselectivity are paramount.

Key Derivatization Strategies: Amidation and Esterification

Amide Bond Formation via Activated Esters: The Gold Standard

The most reliable method for constructing an amide bond from this compound involves a two-stage, one-pot process utilizing a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like N-hydroxysuccinimide (NHS).

The Mechanism:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate.[1][2] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1]

  • Stabilization: The unstable intermediate is immediately trapped by NHS to form a more stable, amine-reactive NHS ester.[1][3] This crucial step prevents the O-acylisourea from rearranging into an unreactive N-acylurea byproduct, a common failure mode in carbodiimide couplings.

  • Coupling: The NHS ester readily reacts with a primary or secondary amine at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond, releasing NHS.[1]

This two-step approach provides superior control and efficiency compared to using EDC alone.[4]

EDC_NHS_Mechanism CarboxylicAcid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS - Isourea Byproduct Byproduct1 Isourea Byproduct NHS NHS NHS->NHS_Ester Amide R-CO-NH-R' (Final Product) NHS_Ester->Amide + R'-NH₂ Amine R'-NH₂ (Nucleophile) Amine->Amide Byproduct2 NHS

Caption: EDC/NHS activation and coupling workflow.

Ester Formation: Classic Approaches

While amide formation is often the primary goal in drug discovery, esterification is crucial for creating prodrugs or modifying solubility.

Method 1: Acyl Chloride Formation For simple, unhindered alcohols, conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a robust method. The intermediate acyl chloride is then reacted with the desired alcohol. This method is highly effective but requires stringent anhydrous conditions and careful handling of corrosive reagents.

Method 2: Fischer-Speier Esterification This classic method involves refluxing the carboxylic acid in a large excess of the desired alcohol with a catalytic amount of a strong acid (e.g., H₂SO₄).[5] While simple, the high temperatures and strongly acidic conditions can be detrimental to the sensitive amino and methoxy groups on the substrate, potentially leading to side reactions or degradation. It is generally reserved for more robust substrates.

Detailed Experimental Protocols

Safety First: Always work in a certified chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Carbodiimide and onium salt coupling reagents are known potential sensitizers and irritants.[7]

Protocol 1: General Procedure for Amide Synthesis using EDC/NHS

This protocol describes the coupling of this compound with a generic primary amine (e.g., Benzylamine).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Benzylamine (or other amine nucleophile)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.

  • Activation: Add NHS (1.2 eq) followed by EDC-HCl (1.2 eq) to the solution. Stir the reaction mixture at room temperature for 1 hour. This is the activation step where the NHS ester is formed.

  • Nucleophile Addition: In a separate vial, dissolve the amine (e.g., Benzylamine, 1.1 eq) in a small amount of DMF. Add this solution, followed by DIPEA (2.5 eq), to the reaction flask.

  • Coupling Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 Hexanes:Ethyl Acetate. Visualize spots under UV light. The product spot should be less polar than the starting carboxylic acid.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Hexanes and Ethyl Acetate.[8] Recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) can also be an effective purification method for solid amides.[9]

ParameterRecommended ValueRationale
Stoichiometry
Acid1.0 eqLimiting Reagent
EDC-HCl1.2 - 1.5 eqDrives activation to completion
NHS1.2 - 1.5 eqEnsures efficient formation of the stable ester
Amine1.1 - 1.3 eqEnsures complete consumption of the activated acid
Base (DIPEA)2.0 - 3.0 eqNeutralizes HCl from EDC and protonated amine
Solvent Anhydrous DMF/DCMAprotic, good solubility for reagents
Temperature Room TemperatureMild conditions prevent side reactions
Time 1h (Activation), 12-18h (Coupling)Allows for complete reaction
Protocol 2: Methyl Ester Synthesis via Acyl Chloride

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and suspend it in anhydrous DCM.

  • Acyl Chloride Formation: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2.0 eq) dropwise. Caution: Exothermic reaction, gas evolution (HCl, SO₂). Perform in a well-ventilated fume hood.

  • Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the solution becomes clear.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed.

  • Esterification: Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of anhydrous methanol (5.0 eq) and triethylamine (2.0 eq) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up & Purification: Quench the reaction with water. Separate the organic layer, wash with NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify the crude ester by column chromatography (Hexanes:Ethyl Acetate).

Workflow and Characterization

A successful derivatization requires rigorous monitoring and unambiguous characterization of the final product.

Workflow Start Start: This compound React Step 1: Reaction (e.g., EDC/NHS Coupling) Start->React Monitor Step 2: Monitoring (TLC) React->Monitor Monitor->React Incomplete? Continue Reaction Workup Step 3: Aqueous Work-up (Extraction & Washing) Monitor->Workup Complete? Purify Step 4: Purification (Chromatography / Recrystallization) Workup->Purify Characterize Step 5: Characterization (NMR, IR, MS) Purify->Characterize End Pure Derivative Product Characterize->End

Caption: General experimental and analysis workflow.

Spectroscopic Characterization Data

The following table summarizes the expected spectroscopic shifts for the parent acid and two representative derivatives.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signal (δ, ppm)Key IR Bands (cm⁻¹)
Starting Acid ~11-12 (s, 1H, br, -COOH)[10]~165-170 (-COOH)[11]2500-3300 (br, O-H), 1710 (C=O)[10]
Methyl Ester ~3.8 (s, 3H, -OCH₃ ester)~165 (-COOR), ~52 (-OCH₃)No O-H band, ~1730-1740 (C=O)[11]
Benzylamide ~8.0-8.5 (t, 1H, br, -NH-)[12][13], ~7.3 (m, 5H, Ar-H), ~4.5 (d, 2H, -CH₂-)~165 (-CONHR)~3300 (N-H), ~1650-1670 (Amide I, C=O)[11]

Note: Aromatic proton signals for the this compound core will also be present in all spectra.

Conclusion

The derivatization of the carboxylic acid group of this compound is a versatile and powerful strategy for generating novel molecular entities. The EDC/NHS coupling protocol offers a mild, efficient, and broadly applicable method for synthesizing a wide array of amide derivatives. For esters, conversion to an acyl chloride followed by alcoholysis provides a reliable route, particularly for simple alcohols. Careful execution of these protocols, coupled with diligent reaction monitoring and thorough characterization, will enable researchers to successfully leverage this important building block in their synthetic campaigns.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Hunt, I. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech, Inc. [Link]

  • University of Calgary. (n.d.). Ch27: Peptide synthesis. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?[Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Hattori, H., et al. (1998). Efficient Synthesis of Aromatic sec-Amides from Esters: Synthetic Utility of Bislithium Amides. Journal of the Japan Chemical Society.
  • WIPO. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. [Link]

  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • Google Patents. (n.d.).
  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(24), 6724-6727.
  • National Center for Biotechnology Information. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety. [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. [Link]

  • ResearchGate. (2014). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • Google Patents. (n.d.).
  • Quora. (2020). What safety precautions should you take when working with acetic anhydride?[Link]

  • ResearchGate. (2008). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. [Link]

  • PubMed. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. (2007). Esterification of 2,4-dihydroxybenzoic acid. [Link]

  • ResearchGate. (2018). Mechanism of the reaction of carbodiimides with carboxylic acids. [Link]

Sources

N-acylation of "2-Amino-5-iodo-4-methoxybenzoic acid" experimental procedure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the N-Acylation of 2-Amino-5-iodo-4-methoxybenzoic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the N-acylation of this compound, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. We delve into the underlying chemical principles, offer detailed, field-tested experimental procedures, and provide insights into reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for modifying this versatile chemical building block.

Introduction: The Strategic Importance of N-Acylation

This compound is a highly functionalized aromatic compound, valued as a versatile building block in organic synthesis.[1] Its structure offers multiple reactive sites: an amino group, a carboxylic acid, and an iodine atom, making it a prized precursor for complex molecular architectures. The N-acylation of the amino group is a fundamental and often crucial first step in its synthetic utilization. This modification serves several key purposes:

  • Bioactivity Modulation: Introducing an acyl group can significantly alter the pharmacological profile of the parent molecule, forming the backbone of many active pharmaceutical ingredients (APIs).

  • Protecting Group Strategy: The resulting amide is less nucleophilic and less prone to oxidation than the primary amine, providing an effective protecting group for multi-step syntheses.

  • Synthetic Handle: The acyl group can be further functionalized or can direct subsequent reactions to other positions on the aromatic ring.

This guide will focus on providing a reliable framework for this transformation, emphasizing the rationale behind procedural choices to ensure both high yield and purity.

Foundational Chemical Principles: The Nucleophilic Acyl Substitution

The N-acylation of this compound is a classic example of a nucleophilic acyl substitution reaction.[2][3] The core mechanism involves the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.

The reaction can be broadly categorized based on the acylating agent, with acyl chlorides and acid anhydrides being the most common. A widely employed and robust method for this transformation, particularly with acyl chlorides, is the Schotten-Baumann reaction .[4][5] This reaction is typically performed under biphasic conditions using an aqueous base to neutralize the acidic byproduct, thereby driving the reaction to completion.[6][7]

Mechanism of N-Acylation (Schotten-Baumann Conditions)

Caption: General mechanism of N-acylation via nucleophilic acyl substitution.

Experimental Design: Rationale and Key Parameters

A successful synthesis relies on the careful selection of reagents and conditions. The unique structure of this compound, containing both an amine and a carboxylic acid, presents specific challenges and considerations.

ParameterChoice & Rationale
Starting Material This compound : Ensure high purity. Impurities from its synthesis can interfere with the acylation. It is sparingly soluble in many organic solvents but soluble in aqueous base.[1]
Acylating Agent Acetyl Chloride : Highly reactive, leading to rapid reaction times. Generates HCl, which must be neutralized. Acetic Anhydride : Less reactive and less moisture-sensitive than acetyl chloride. Generates acetic acid as a byproduct, which is less corrosive.[2][8]
Base Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) : Used in Schotten-Baumann conditions to dissolve the starting material by forming the carboxylate salt and to neutralize the generated HCl.[6][9] Pyridine / Triethylamine (Et₃N) : Organic bases used in non-aqueous conditions, particularly with acetic anhydride, to catalyze the reaction and scavenge acid.[3]
Solvent System Biphasic (DCM/Water or Ether/Water) : Classic Schotten-Baumann setup. The product remains in the organic phase while the base and salts are in the aqueous phase, simplifying workup.[5] Aprotic Solvent (THF, DCM) : Used when an organic base is employed, providing a homogeneous reaction medium.
Temperature Control 0-10 °C (Ice Bath) : Acylation reactions, especially with acyl chlorides, are highly exothermic. Low temperatures control the reaction rate, prevent side reactions, and minimize degradation of the starting material or product.
Reaction Monitoring Thin-Layer Chromatography (TLC) : Essential for determining reaction completion. A suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) should be chosen to clearly separate the starting material, product, and any potential byproducts.

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Acyl chlorides are corrosive and react violently with water; handle with extreme care.

Protocol 1: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)

This protocol is a robust method for achieving high yields of N-acetyl-2-amino-5-iodo-4-methoxybenzoic acid.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • 10% (w/v) Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 17.06 mmol) in 10% aqueous NaOH (approx. 80 mL). Stir until a clear solution is obtained. The amino acid dissolves by forming its sodium carboxylate salt.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.

  • Acylation: Add acetyl chloride (e.g., 1.45 mL, 20.47 mmol) dropwise to the cold, stirring solution over 15-20 minutes. Maintain the temperature below 10 °C throughout the addition. A precipitate of the N-acetylated product may form.

  • Reaction Completion: Continue stirring the mixture in the ice bath for an additional 1 hour after the addition is complete.

  • Monitoring: Check for reaction completion using TLC. Spot the starting material and the reaction mixture. The disappearance of the starting amine spot indicates completion.

  • Acidification: While still in the ice bath, slowly and carefully acidify the reaction mixture to pH 2-3 by adding concentrated HCl dropwise. This protonates the carboxylate, causing the final product to precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: N-Acylation using Acetic Anhydride

This method provides a good alternative, especially when avoiding the use of highly reactive acyl chlorides is desirable.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Pyridine (catalytic amount, or as solvent)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Suspension: In a 100 mL round-bottom flask, suspend this compound (e.g., 5.0 g, 17.06 mmol) in pyridine (25 mL). Alternative: Use a solvent like THF and a catalytic amount of pyridine (0.1 eq).

  • Acylation: Add acetic anhydride (e.g., 2.4 mL, 25.6 mmol) dropwise to the stirring suspension at room temperature.

  • Heating: Gently heat the reaction mixture to 50-60 °C for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water (200 mL) with stirring. The product should precipitate.

  • Acidification: Adjust the pH to 4-5 with dilute HCl to ensure complete precipitation.

  • Isolation & Washing: Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Drying: Dry the product under vacuum to a constant weight.

Purification and Characterization

For most applications, the product obtained after filtration and drying is of sufficient purity (>95%). If further purification is required:

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H NMR: To confirm the presence of the acetyl group and shifts in aromatic protons.

    • FT-IR: To observe the appearance of the amide carbonyl stretch (~1650-1680 cm⁻¹) and disappearance of the primary amine N-H bends.

    • LC-MS: To confirm the molecular weight of the product.

    • Melting Point: To assess purity.

Experimental Workflow and Data Summary

General Experimental Workflow

Caption: A streamlined workflow for the N-acylation of this compound.

Representative Quantitative Data
ParameterProtocol 1 (Acetyl Chloride)Protocol 2 (Acetic Anhydride)
Starting Material 1.0 eq1.0 eq
Acylating Agent 1.2 eq1.5 eq
Base/Catalyst NaOH (solvent/reagent)Pyridine (solvent/catalyst)
Temperature 0-10 °C50-60 °C
Typical Reaction Time 1-2 hours2-4 hours
Typical Yield 85-95%80-90%

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time, ensure sufficient acylating agent is used. Check purity of starting material.
Product lost during workup.Ensure pH is correct for full precipitation. Avoid excessive washing with solvents where the product has some solubility.
Side Product Formation O-acylation of the carboxylic acid to form a mixed anhydride.[10]This is more likely under anhydrous/acidic conditions. The aqueous basic conditions of Protocol 1 minimize this. The anhydride is usually hydrolyzed during aqueous workup.
Starting Material Remains Insufficiently reactive conditions.For Protocol 2, ensure the temperature is maintained. For Protocol 1, ensure the acyl chloride is not hydrolyzed before reacting.

References

  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (2004). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). NIH Public Access. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Bergman, J., & Sandosham, J. (2003). Alkylation and acylation of basic salts of anthranilic acid. Sciencemadness.org. Retrieved from [Link]

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências. Retrieved from [Link]

  • Wiklund, P. (2006). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. DiVA. Retrieved from [Link]

  • Sciencemadness.org. (2015). anthranilic acid acetylation in various conditions. Retrieved from [Link]

  • Devi, N., & Das, B. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. Retrieved from [Link]

  • Bouzroura, S., et al. (2018). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

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Application Notes & Protocols: Strategic Cross-Coupling of 2-Amino-5-iodo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of 2-Amino-5-iodo-4-methoxybenzoic acid in advanced cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.

Introduction: A Multifunctional Building Block

This compound is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and organic synthesis. Its unique architecture presents a confluence of reactive sites and modulating electronic features, making it a powerful intermediate for constructing complex molecular entities.

  • The Aryl Iodide: The carbon-iodine bond is the primary reactive site for cross-coupling, offering a favorable balance of reactivity and stability. The high polarizability and relatively low bond strength of the C-I bond make it highly susceptible to oxidative addition by palladium(0) catalysts, often under milder conditions than corresponding bromides or chlorides.[1]

  • Electron-Donating Groups: The presence of both an amino (-NH₂) and a methoxy (-OCH₃) group renders the aromatic ring electron-rich. This electronic nature enhances the rate of oxidative addition, a key step in many catalytic cycles, but can also present challenges that require careful catalyst selection.[2]

  • Ortho-Amino and Carboxyl Groups: These substituents can engage in intramolecular interactions and chelation with the metal catalyst. The carboxylic acid can act as an internal ligand, potentially influencing the reaction pathway.[3] It also introduces acidity, which must be considered when selecting the base, a critical component in most cross-coupling reactions. The ortho-amino group can also coordinate to the palladium center, modulating its reactivity.

This guide provides a detailed exploration of the most pertinent cross-coupling reactions for this substrate, focusing on the causality behind protocol design and offering field-proven methodologies.

Chapter 1: The Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, prized for its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally low toxicity of its boron-based reagents.[4][5]

Mechanistic Considerations & Strategic Choices

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[4][6] For this compound, the key steps are:

  • Oxidative Addition: The electron-rich nature of the substrate facilitates the addition of the aryl iodide to the Pd(0) catalyst.

  • Transmetalation: This is often the rate-determining step. The boronic acid must be activated by a base to form a more nucleophilic boronate complex ("-ate" complex), which then transfers its organic group to the palladium(II) center.[5]

  • Reductive Elimination: The two organic partners couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Causality in Protocol Design:

  • Catalyst & Ligand: While simple Pd(PPh₃)₄ can be effective for aryl iodides, electron-rich and sterically hindered substrates benefit from bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2][3][7] These ligands promote the reductive elimination step and stabilize the active Pd(0) species, preventing catalyst deactivation.

  • Base Selection: The choice of base is critical. It must be strong enough to form the boronate complex but not so strong as to cause unwanted side reactions. For substrates with acidic protons, like our benzoic acid, milder inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOt-Bu.[3][8]

  • Solvent System: A mixture of an organic solvent (like dioxane, DMF, or toluene) and water is common. Water is essential for dissolving the inorganic base and facilitating the formation of the boronate species.

Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAd Ar-Pd(II)-I(L)₂ Pd0->OxAd Oxidative Addition (Ar-I) Trans Ar-Pd(II)-R(L)₂ OxAd->Trans Transmetalation (R-B(OH)₂ + Base) Trans->Pd0 Product Ar-R Trans->Product Reductive Elimination start_reagents Ar-I + R-B(OH)₂ end_product Product Ar-R

Caption: Pd(0)/Pd(II) cycle for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with an arylboronic acid.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)Common, stable Pd(II) precatalyst that is reduced in situ.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligand accelerates reductive elimination and prevents side reactions.[3]
Boronic Acid Arylboronic Acid (1.2-1.5 equiv)Slight excess ensures complete consumption of the starting aryl iodide.
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Effective for boronic acid activation; compatible with the carboxylic acid group.[3][8]
Solvent Dioxane/H₂O (4:1 v/v)Common solvent system that dissolves both organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).[3]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%).

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/H₂O, 4:1) via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Chapter 2: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[9] It typically employs a dual-catalyst system of palladium and a copper(I) salt.[10]

Mechanistic Considerations & Strategic Choices

The reaction involves two interconnected catalytic cycles.[9]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl iodide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and participates in the transmetalation step with the Ar-Pd(II)-I complex.

Causality in Protocol Design:

  • Catalyst System: The classic system is a Pd(II) or Pd(0) source (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to neutralize the HX byproduct and to deprotonate the terminal alkyne.

  • Ligand: Triphenylphosphine (PPh₃) is the most common ligand, typically introduced as part of the palladium complex.

  • Copper-Free Variants: For sensitive substrates where copper-catalyzed alkyne homocoupling (Glaser coupling) is a concern, copper-free Sonogashira protocols have been developed. These often require stronger bases and more specialized ligands.[12]

Diagram 2: Generalized Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAd Ar-Pd(II)-I(L)₂ Pd0->OxAd Oxidative Addition (Ar-I) Trans Ar-Pd(II)-C≡CR(L)₂ OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-C≡C-R Trans->Product Alkyne H-C≡C-R CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide + CuI, Base CuAcetylide->OxAd Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAd Ar-Pd(II)-I(L)₂ Pd0->OxAd Oxidative Addition (Ar-I) PdAmido [Ar-Pd(II)-NR¹R²(L)] OxAd->PdAmido Amine Binding & Deprotonation (HNR¹R² + Base) PdAmido->Pd0 Product Ar-NR¹R² PdAmido->Product Reductive Elimination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Solids to Oven-Dried Schlenk Flask (Substrate, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert add_liquids 3. Add Degassed Solvents & Liquid Reagents inert->add_liquids react 4. Heat to Temperature with Vigorous Stirring add_liquids->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor quench 6. Cool & Quench monitor->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Dry & Concentrate, then Column Chromatography extract->purify product Final Product purify->product

Sources

Application Notes & Protocols: 2-Amino-5-iodo-4-methoxybenzoic Acid as a Strategic Intermediate in Pharmacological Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 2-Amino-5-iodo-4-methoxybenzoic acid is a polysubstituted aromatic scaffold poised for significant utility in the synthesis of pharmacologically active compounds. Its unique arrangement of an amino group, a methoxy substituent, a carboxylic acid moiety, and a strategically positioned iodine atom offers a confluence of reactive sites, rendering it a highly versatile intermediate.

The presence of the iodine atom is particularly noteworthy, as it serves as an efficient handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are foundational in contemporary drug discovery for the construction of complex biaryl and aryl-amine linkages, which are prevalent motifs in a wide array of therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The amino and carboxylic acid functionalities provide orthogonal sites for amide bond formation, enabling the facile elaboration of the scaffold into more complex molecular architectures. Furthermore, the methoxy group can influence the electronic properties and conformational preferences of the molecule, potentially enhancing binding affinity and modulating pharmacokinetic properties.

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed protocols for its utilization in key synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for reaction optimization and scale-up. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 1335203-40-1MySkinRecipes[1]
Molecular Formula C₈H₈INO₃MySkinRecipes[1]
Molecular Weight 293.06 g/mol MySkinRecipes[1]
Appearance Off-white to pale yellow solid (Predicted)BenchChem
Boiling Point 408.1 ± 45.0 °C (Predicted)MySkinRecipes[1]
Density 1.949 ± 0.06 g/cm³ (Predicted)MySkinRecipes[1]
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol (Inferred from analogs)BenchChem
Storage Room temperature, in a dry, dark placeMySkinRecipes[1]

Synthesis of this compound

While a definitive, single-source protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient pathway can be constructed from established methodologies for analogous compounds. The most logical approach involves the regioselective iodination of a readily available precursor, 4-amino-2-methoxybenzoic acid.

A key challenge in this synthesis is the control of regioselectivity during the iodination step. The amino and methoxy groups are both activating and ortho-, para-directing, making the C5 position the most sterically accessible and electronically favorable site for electrophilic substitution.

A representative synthetic protocol based on analogous iodination reactions is provided below.

Protocol: Iodination of 4-Amino-2-methoxybenzoic acid

Materials:

  • 4-Amino-2-methoxybenzoic acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA) (optional, catalytic)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-amino-2-methoxybenzoic acid (1.0 eq) and dissolve it in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Rationale: Portion-wise addition helps to control the reaction exotherm and minimize the formation of di-iodinated byproducts.

  • Catalyst (Optional): If the reaction is sluggish, a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) can be added to activate the NIS.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Work-up:

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Rationale: The bicarbonate wash removes any acidic impurities, including TFA if used.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Application as an Intermediate for Pharmacologically Active Compounds

The strategic placement of the iodo-substituent on the this compound scaffold makes it an ideal precursor for generating molecular diversity through palladium-catalyzed cross-coupling reactions.

Conceptual Synthetic Workflow

G cluster_start Starting Intermediate cluster_reactions Key Coupling Reactions cluster_products Pharmacological Scaffolds A 2-Amino-5-iodo- 4-methoxybenzoic acid B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B  Arylboronic Acid,  Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  Amine/Amide,  Pd Catalyst, Base D Bi-aryl Scaffolds (e.g., for Kinase Inhibitors) B->D E Aryl-Amine Scaffolds (e.g., for GPCR Ligands) C->E

Caption: Synthetic utility of the title compound.

Application in the Synthesis of 5-HT4 Receptor Ligands

Derivatives of 4-amino-5-halo-2-methoxybenzoic acid have been identified as potent ligands for the serotonin 5-HT4 receptor. This G-protein coupled receptor is a validated target for treating gastrointestinal motility disorders. While much of the published data focuses on the chloro-analog, the iodo-substituted title compound serves as a valuable intermediate for synthesizing analogs with potentially modulated pharmacological profiles. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, offering a potential advantage in certain synthetic strategies.

Potential Role in Kinase Inhibitor Synthesis

The 2-aminobenzoic acid scaffold is a privileged structure in the design of kinase inhibitors. For instance, a structurally related compound, methyl 4-amino-2-methoxybenzoate, is a key intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib. Lenvatinib is approved for the treatment of several cancers, including thyroid and hepatocellular carcinoma. The title compound, with its iodo-substituent, provides a direct handle for introducing aryl or heteroaryl moieties via Suzuki coupling, a common strategy for elaborating the core scaffold of kinase inhibitors to target the ATP-binding site.

Experimental Protocols for Key Cross-Coupling Reactions

The following protocols are representative methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound, based on well-established procedures for similar aryl iodides.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a bi-aryl derivative via palladium-catalyzed C-C bond formation.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Septum

  • Syringes

  • Oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times. Rationale: This removes oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive flow of argon, add palladium(II) acetate (2 mol%) and SPhos (4 mol%). Then, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. Rationale: SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired bi-aryl product.

Protocol 2: Buchwald-Hartwig Amination of this compound with an Aniline

Objective: To synthesize an aryl-amine derivative via palladium-catalyzed C-N bond formation.

Materials:

  • This compound

  • Aniline derivative (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous, degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Glovebox (recommended for handling air-sensitive reagents)

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the aniline derivative (1.1 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the flask, remove it from the glovebox, and heat in a preheated oil bath at 100 °C with vigorous stirring. Rationale: XPhos is a highly effective ligand for the coupling of anilines with aryl halides. Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this transformation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules with potential pharmacological applications. Its multifunctionality, particularly the presence of a reactive iodine atom, allows for its strategic incorporation into synthetic routes targeting important classes of compounds such as kinase inhibitors and GPCR ligands. The provided protocols offer a robust starting point for researchers to explore the synthetic utility of this promising building block in their drug discovery programs.

References

  • BenchChem. (2025). Troubleshooting guide for the iodination of 4-Amino-2-methoxybenzoic acid. BenchChem.
  • BenchChem. (2025). A Comparative Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid and Other Halogenated Benzoic Acids for Drug Discovery. BenchChem.
  • MySkinRecipes. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic method of lenvatinib - CN109734661B.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid. BenchChem.
  • Brieaddy, L. E., et al. (1997). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of Medicinal Chemistry, 40(12), 1825–1834. [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols: The Role of Methyl 4-Amino-2-methoxybenzoate in the Synthesis of Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid Analogs and their Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 18, 2026, from [Link]

  • BenchChem. (2025). 4-Amino-5-iodo-2-methoxybenzoic Acid: A Versatile Building Block in Organic Synthesis. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Preliminary Research on 4-Amino-5-iodo-2-methoxybenzoic Acid: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Google Patents. (n.d.). Method for preparing 2-amino-5-iodo benzoic acid - KR20070039948A.
  • ResearchGate. (2025). Three-step synthesis of lenvatinib 50 synthesized from simple starting.... Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved January 18, 2026, from [Link]

  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2021). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved January 18, 2026, from [Link]

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved January 18, 2026, from [Link]

  • Chemical & Pharmaceutical Bulletin. (2001). Synthesis of the Selective 5-Hydroxytryptamine 4 (5-HT4) Receptor Agonist (1)-(S)-2-Chloro-5-methoxy-4. Retrieved January 18, 2026, from [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Google Patents. (n.d.). Method for producing 2-amino-5-iodobenzoic acid - US7378546B2.
  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry, 13(10), 3435-3446. [Link]

  • Patsnap Synapse. (2024, June 21). What are 5-HT4 receptor antagonists and how do they work?. Retrieved January 18, 2026, from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2011). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Retrieved January 18, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support hub for the synthesis of 2-Amino-5-iodo-4-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis for higher yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis strategy for this compound.

Q1: What is the most reliable synthetic route for this compound?

A1: The most common and robust approach is the direct electrophilic iodination of a suitable precursor. The core challenge lies in achieving regioselectivity—placing the iodine atom specifically at the C5 position. A highly effective strategy involves a three-step sequence starting from 4-Amino-2-methoxybenzoic acid:

  • Protection: The amino group is protected, typically as an acetamide, to prevent side reactions and to moderate its directing effect.

  • Iodination: The protected intermediate is subjected to electrophilic iodination.

  • Deprotection: The protecting group is removed to yield the final product.

This multi-step process, while longer, provides greater control over the reaction and generally results in a cleaner product with a higher yield.[1]

Q2: Which iodinating agent is recommended for this synthesis?

A2: The choice of iodinating agent is critical and depends on factors like desired reactivity, selectivity, and laboratory safety protocols. The most common and effective reagents are:

  • N-Iodosuccinimide (NIS): A mild and highly selective iodinating agent. It is often preferred for its ease of handling and predictable reactivity. For substrates that are not highly activated, a catalytic amount of a Brønsted or Lewis acid, such as trifluoroacetic acid, may be required to enhance electrophilicity.[2][3]

  • Iodine (I₂) with an Oxidizing Agent: This is a classic and cost-effective method. An oxidizing agent like hydrogen peroxide (H₂O₂) or nitric acid is used to generate a more potent electrophilic iodine species (in situ).[2][4] This method can be very effective but may require more careful control of stoichiometry and temperature to prevent over-iodination.[5]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): In some cases, DIH has been reported to offer higher reactivity and selectivity compared to NIS or I₂.[2]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most convenient and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to resolve the starting material, intermediate, and product spots.[3] By tracking the disappearance of the starting material and the appearance of the product spot, you can determine the optimal reaction time and prevent the formation of byproducts from over-reaction.[2]

Q4: What is the best purification strategy for the final product?

A4: The primary method for purifying this compound is recrystallization.[3] Effective solvent systems include ethanol/water or methanol/water mixtures. For products with significant colored impurities, a pre-treatment with activated carbon can be beneficial.[6] If recrystallization fails to remove persistent impurities, column chromatography on silica gel may be necessary.[3]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem Potential Cause Recommended Solution
1. Low or No Conversion of Starting Material Inactive Iodinating Agent: NIS can degrade if not stored properly (away from light and moisture). Oxidizing agents for I₂ can lose potency.Ensure your NIS is fresh. If using an I₂/oxidant system, verify the activity of the oxidizing agent.[3]
Insufficient Catalyst: When using NIS on a less reactive substrate, the reaction may stall without an acid catalyst.Add a catalytic amount of a strong acid, such as trifluoroacetic acid, to activate the NIS.[2]
Low Reaction Temperature: While beneficial for selectivity, the temperature may be too low for the reaction to proceed at a reasonable rate.Gradually increase the temperature (e.g., to 40-50 °C) and continue to monitor the reaction by TLC.[3]
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.Select a more appropriate solvent or use a co-solvent system to ensure complete dissolution. Common solvents for this reaction include acetic acid, methanol, or DMF.[1][3]
2. Formation of Multiple Products (Low Selectivity) Poly-iodination: The desired product can undergo a second iodination, leading to di-iodo byproducts.Control Stoichiometry: Use a strict 1:1 molar ratio of the substrate to the iodinating agent.[2]Portion-wise Addition: Add the iodinating agent in small portions over time to maintain a low concentration and minimize the risk of double addition.[2]
Reaction Time: Allowing the reaction to run for too long after the starting material is consumed increases the likelihood of side reactions.Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is fully consumed.[2]
3. Final Product is Discolored (e.g., Brownish or Yellow) Oxidation: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) if possible.Purification: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities before filtering.[6]
Residual Iodine: If using I₂, trace amounts may remain, causing a brownish tint.Wash the crude product thoroughly with a dilute aqueous solution of a reducing agent like sodium thiosulfate to remove residual iodine.

Part 3: Experimental Protocols & Workflows

Overall Synthetic Workflow

The following diagram illustrates the recommended three-step synthesis pathway.

G cluster_0 Step 1: Protection cluster_1 Step 2: Iodination cluster_2 Step 3: Deprotection A 4-Amino-2-methoxybenzoic acid B 4-Acetamido-2-methoxybenzoic acid A->B Acetic Anhydride C 4-Acetamido-5-iodo-2-methoxybenzoic acid B->C N-Iodosuccinimide (NIS) Acetic Acid D This compound C->D Acidic Hydrolysis (HCl)

Caption: Recommended three-step synthesis pathway.

Step-by-Step Protocol: Synthesis via Acetamide Protection

Step 1: Synthesis of 4-Acetamido-2-methoxybenzoic acid (Protection)

  • Suspend 4-Amino-2-methoxybenzoic acid (1 equivalent) in acetic acid in a round-bottom flask.

  • Add acetic anhydride (1.1 equivalents) to the suspension.

  • Heat the mixture to 80-90 °C and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Acetamido-5-iodo-2-methoxybenzoic acid (Iodination)

  • Dissolve the dried 4-Acetamido-2-methoxybenzoic acid (1 equivalent) in a suitable solvent such as acetic acid or DMF.[1]

  • Add N-Iodosuccinimide (NIS) (1.05 equivalents) to the solution.

  • Stir the mixture at room temperature for 3-4 hours. Gentle heating (to ~70 °C) may be required if the reaction is slow.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and add a small amount of sodium thiosulfate solution to quench any unreacted NIS.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

Step 3: Synthesis of this compound (Deprotection)

  • Suspend the crude 4-Acetamido-5-iodo-2-methoxybenzoic acid (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 5:1 v/v ratio).[1]

  • Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate as its hydrochloride salt.

  • Carefully adjust the pH of the solution to ~5-6 with an aqueous base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the free amine.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Troubleshooting Decision Tree

Use this diagram to diagnose issues during the critical iodination step.

G Start Reaction Start: Iodination Step TLC Monitor by TLC after 1 hr Start->TLC No_Reaction Problem: No/Low Conversion TLC->No_Reaction Starting Material Remains Dominant Multi_Spots Problem: Multiple Products TLC->Multi_Spots Multiple Spots (Rf lower than SM) Good_Conversion Success: Good Conversion to Product TLC->Good_Conversion Clean conversion to new spot Check_Reagents 1. Check NIS/Oxidant Activity 2. Add Acid Catalyst (if using NIS) 3. Increase Temperature Slightly No_Reaction->Check_Reagents Proceed Proceed to Work-up and Purification Check_Reagents->Proceed If reaction proceeds Reduce_Side_Rxn 1. Check Stoichiometry (use 1:1) 2. Lower Temperature 3. Stop reaction sooner on next run Multi_Spots->Reduce_Side_Rxn Reduce_Side_Rxn->Proceed After optimization Good_Conversion->Proceed

Caption: Troubleshooting logic for the iodination step.

References

  • BenchChem. (2025). Troubleshooting guide for the iodination of 4-Amino-2-methoxybenzoic acid.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid.
  • Google Patents. (2007). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • BenchChem. (2025). Technical Support Center: 4-Methoxybenzoic Acid Production.
  • BenchChem. (2025). Synthesis of 4-Amino-5-iodo-2-methoxybenzoic Acid: A Literature Review and Technical Guide.
  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka. Retrieved from [Link]

  • Google Patents. (2007). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.

Sources

Technical Support Center: Purification of Crude 2-Amino-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Amino-5-iodo-4-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. Here, we synthesize fundamental chemical principles with practical, field-tested advice to create a self-validating system for troubleshooting your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most likely impurities in my crude "this compound"?

A1: Impurities typically originate from the synthetic route. Common sources include:

  • Unreacted Starting Materials: Residual 2-Amino-4-methoxybenzoic acid is a frequent impurity.

  • Over-iodination or Isomeric Byproducts: Depending on the reaction control, isomeric products such as 2-amino-3-iodo-4-methoxybenzoic acid or di-iodinated species can form.[1]

  • Oxidation Products: The electron-rich aromatic ring and the amino group are susceptible to oxidation, leading to colored, often polymeric, impurities.[2] This is especially true if the synthesis involved oxidizing agents like hydrogen peroxide.[1][3]

  • Residual Solvents and Reagents: Solvents used in the synthesis (e.g., acetic acid) and inorganic salts from the workup may be present.

Q2: My crude product is a brownish or purplish solid. Is this normal and how can I remove the color?

A2: Yes, discoloration is common for this compound, often due to trace amounts of oxidized impurities or residual iodine from the synthesis.[1][4] These colored impurities can often be removed by recrystallization with the addition of a decolorizing agent.

Procedure for Decolorization:

  • Dissolve your crude product in the minimum amount of a suitable hot solvent.

  • Add a very small amount (typically 1-2% w/w) of activated charcoal to the hot solution.

  • Gently swirl the hot mixture for a few minutes. Avoid boiling, as this can cause bumping.

  • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.

  • Allow the clear, colorless filtrate to cool and crystallize.[5]

Q3: What is the most robust and generally applicable method for purifying this compound?

A3: For most common impurities, a well-optimized recrystallization is the most efficient and scalable method.[6][7] If the crude material is heavily contaminated with non-polar or basic impurities, a preliminary acid-base extraction can be highly effective due to the amphoteric nature of the molecule (containing both a carboxylic acid and an amino group).[8][9] Column chromatography should be reserved for difficult separations where other methods have failed.[10]

Q4: How do I choose an appropriate solvent for recrystallization?

A4: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6][11] For a substituted aminobenzoic acid, polar protic solvents are a good starting point.

Solvent Selection Workflow:

  • Place a small amount of your crude material (20-30 mg) into several test tubes.

  • Add a few drops of a different solvent (e.g., water, ethanol, methanol, isopropanol, or mixtures like ethanol/water) to each tube at room temperature.

  • Observe solubility. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, it is a promising solvent.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a large amount of crystalline precipitate is your best choice.[4]

Q5: How can I reliably assess the purity of my final product?

A5: A combination of methods provides the most confidence:

  • Melting Point Analysis: A sharp melting point that does not depress when mixed with an authentic, pure sample is a strong indicator of purity.[7] Impurities typically cause melting point depression and broadening.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity. For this specific compound, consider adding a small amount of triethylamine (0.5-1%) to the mobile phase to prevent streaking on the silica plate due to the basic amino group.[4]

  • Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify impurities. Integration of impurity peaks relative to product peaks can provide a quantitative estimate of purity. Mass spectrometry will confirm the molecular weight.

Part 2: Purification Workflow and Troubleshooting Guides

This section provides a logical workflow for purification and detailed troubleshooting for common issues.

Purification Workflow Decision Tree

The following diagram outlines a logical approach to purifying your crude this compound.

G start Crude Product assess_purity Assess Purity (TLC, MP) start->assess_purity is_pure Is Purity >95%? assess_purity->is_pure is_colored Is Product Colored? is_pure->is_colored No final_product Pure Product is_pure->final_product Yes decolorize Recrystallize with Activated Charcoal is_colored->decolorize Yes main_impurity Identify Main Impurity Type is_colored->main_impurity No decolorize->final_product neutral_basic Neutral / Basic Impurities main_impurity->neutral_basic e.g., starting materials acidic_polar Acidic / Polar Impurities main_impurity->acidic_polar e.g., isomers acid_base Perform Acid-Base Extraction neutral_basic->acid_base recrystallize Perform Recrystallization acidic_polar->recrystallize acid_base->recrystallize Further Purification chromatography Perform Column Chromatography recrystallize->chromatography If Impurities Persist recrystallize->final_product If Pure chromatography->final_product

Caption: Purification strategy decision tree.

Troubleshooting Guide: Recrystallization
ProblemPossible Cause(s)Troubleshooting Steps & Scientific Rationale
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound (or its eutectic mixture with impurities). 2. The solution is supersaturated and cooling too rapidly.1. Add more solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool much more slowly.[11] 2. Lower the boiling point: Switch to a lower-boiling point solvent or use a binary solvent system (e.g., ethanol/water). The goal is to keep the solute dissolved until the solution temperature is below its melting point.
Poor or no crystal formation upon cooling. 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[5][11] 2. Solution is too clean: Lack of nucleation sites for crystal growth to begin.1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, increasing the concentration.[11] 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" of pure product.
Final product is still colored. 1. Ineffective decolorization: The colored impurity has similar solubility to the product and co-precipitates. 2. Too little activated charcoal was used: Insufficient surface area to adsorb all the colored impurities.1. Repeat recrystallization: A second recrystallization may be necessary. 2. Optimize charcoal use: Ensure you are using fresh, activated charcoal. Perform a hot filtration quickly to prevent premature crystallization on the filter paper. Be cautious, as too much charcoal can adsorb your product, reducing yield.[11]
Troubleshooting Guide: Acid-Base Extraction
ProblemPossible Cause(s)Troubleshooting Steps & Scientific Rationale
An emulsion forms at the aqueous/organic interface. 1. Vigorous shaking of the separatory funnel. 2. High concentration of crude material.1. Be patient: Allow the funnel to stand undisturbed for a longer period. 2. Break the emulsion: Add a small amount of saturated brine (NaCl solution). The increased ionic strength of the aqueous layer helps to break up the emulsion.[9] 3. Filtration: In severe cases, filtering the entire mixture through a pad of Celite or glass wool can be effective.
Product does not precipitate upon neutralization. 1. Incorrect pH: The pH has not been adjusted to the isoelectric point of the molecule, where it has minimum solubility.[12] 2. Solution is too dilute: The product concentration is below its solubility limit even at the isoelectric point.1. Careful pH adjustment: Use a pH meter or pH paper to carefully adjust the pH. Add the acid/base dropwise near the target pH. For aminobenzoic acids, precipitation is often optimal around pH 4-5.[13][14] 2. Concentrate the solution: If possible, reduce the volume of the aqueous solution by gentle heating or under vacuum before neutralization.
Troubleshooting Guide: Column Chromatography
ProblemPossible Cause(s)Troubleshooting Steps & Scientific Rationale
Compound streaks or "tails" on the column. The basic amino group is interacting strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4]Modify the mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia, to your eluent. This neutralizes the acidic sites on the silica, allowing for sharp, symmetrical peaks.[4]
Poor separation of product and impurity. The polarity difference between the compounds is insufficient for the chosen mobile phase.1. Optimize the mobile phase: Systematically vary the solvent ratio to find the optimal polarity for separation (use TLC for rapid screening). 2. Try a different solvent system: For example, if ethyl acetate/hexanes fails, try dichloromethane/methanol. 3. Use a less active stationary phase: Consider using neutral alumina instead of silica gel.

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are general guidelines. Always perform experiments with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Volumes and solvent choices should be optimized based on your specific sample.

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on preliminary tests (see FAQ A4), select an appropriate solvent or solvent pair. A mixture of ethanol and water is often effective for aminobenzoic acids.

  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add the minimum volume of the hot solvent (or the more soluble solvent of a pair, e.g., ethanol) required to fully dissolve the solid.

  • Decolorization (if needed): Add ~20 mg of activated charcoal, swirl, and heat for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and another analytical technique.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate the amphoteric product from neutral impurities.

G start 1. Dissolve Crude Product in Ethyl Acetate add_acid 2. Extract with dilute HCl (e.g., 1M) start->add_acid organic_layer1 Organic Layer: Neutral Impurities add_acid->organic_layer1 Separates aqueous_layer1 Aqueous Layer: Protonated Product (R-NH3+) add_acid->aqueous_layer1 Separates neutralize_base 3. Basify Aqueous Layer 1 with NaOH to pH ~8-9 aqueous_layer1->neutralize_base extract_again 4. Extract with Ethyl Acetate neutralize_base->extract_again aqueous_layer2 Aqueous Layer: Inorganic Salts extract_again->aqueous_layer2 Separates organic_layer2 Organic Layer: Neutral Product (R-NH2) extract_again->organic_layer2 Separates add_base 5. To Organic Layer 2, add dilute NaOH (e.g., 1M) organic_layer2->add_base organic_layer3 Organic Layer: Residual Neutral Impurities add_base->organic_layer3 Separates aqueous_layer3 Aqueous Layer: Deprotonated Product (R-COO-) add_base->aqueous_layer3 Separates neutralize_acid 6. Acidify Aqueous Layer 3 with HCl to pH ~4-5 aqueous_layer3->neutralize_acid precipitate 7. Precipitate Forms neutralize_acid->precipitate filter_dry 8. Filter, Wash with Cold Water, and Dry precipitate->filter_dry product Pure Product filter_dry->product

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.[15]

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic amino group will be protonated, drawing the compound into the aqueous layer. Shake gently and allow the layers to separate.[8]

  • Separation: Drain the lower aqueous layer. The organic layer contains neutral impurities and can be discarded.

  • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the solution is basic to litmus paper. This deprotonates the ammonium salt, regenerating the neutral amino group. Extract the product back into a fresh portion of organic solvent.

  • Base Wash: To remove any acidic impurities, wash the new organic layer with dilute aqueous base (e.g., 1 M NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer.

  • Precipitation: Separate the basic aqueous layer, cool it in an ice bath, and carefully acidify it with dilute acid (e.g., 6 M HCl) until the pH is approximately 4-5. The pure product should precipitate out of the solution.[13]

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

References

  • Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Studylib. [Link]

  • Amino Acid Purification - Column Chromatography. Sorbead India. [Link]

  • ACID/BASE SEPARATION OF A MIXTURE. Harper College. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Method for preparing p-aminobenzoic acid.
  • Separation of a Mixture by Acid-Base Extraction. UW-Madison Chemistry. [Link]

  • Method for preparing 2-amino-5-iodo benzoic acid.
  • Separation and Detection of Amino Acids. BIOC2580: Introduction to Biochemistry*. [Link]

  • Method for producing 2-amino-5-iodobenzoic acid.
  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Patsnap. [Link]

  • Chromatographic separation of the aromatic amino acids tyrosine and... ResearchGate. [Link]

  • Purification of benzoic acid.
  • Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. RSC Publishing. [Link]

  • A-level Chemistry 7405 Specification. AQA. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

  • Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. NIH. [Link]

  • A PROCESS FOR THE PREPARATION OF GEFITINIB AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF. WIPO. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Column Chromatography. YouTube. [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • 2-Amino-4-methoxybenzoic acid. PubChem. [Link]

  • Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]

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Technical Support Center: Purification of 2-Amino-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-iodo-4-methoxybenzoic acid. Purity of this intermediate is paramount for successful downstream applications, particularly in pharmaceutical synthesis where impurities can impact reaction efficiency, final product quality, and biological activity. This guide provides in-depth, field-proven answers and protocols to help you troubleshoot and resolve common purification challenges.

Part 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses the common impurities encountered during the synthesis of this compound and the rationale behind their formation.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route, which typically involves the electrophilic iodination of 2-amino-4-methoxybenzoic acid. Common impurities include:

  • Unreacted Starting Material: 2-amino-4-methoxybenzoic acid.

  • Di-iodinated Byproducts: Primarily 2-amino-3,5-diiodo-4-methoxybenzoic acid. The formation of di-iodinated impurities is significantly influenced by the stoichiometry of the iodinating agent; using a large excess increases the likelihood of di-iodination.[1]

  • Regioisomers: Such as 2-amino-3-iodo-4-methoxybenzoic acid, although this is generally a minor impurity due to the directing effects of the activating amino and methoxy groups.[2]

  • Colored Impurities: Arising from oxidation of the electron-rich aromatic ring or the amino group, or from residual elemental iodine (I₂).[2][3] Phenols and anilines are known to be susceptible to oxidation during iodination reactions.[3][4]

  • Nitro Compounds: If nitric acid is used as an oxidizing agent in the iodination step, nitrated side products can form.[3][5]

Q2: My isolated product is dark brown or has a purplish tint. What causes this discoloration and how can I remove it?

A2: This is a very common issue. The color is typically due to two sources:

  • Residual Elemental Iodine (I₂): Iodine has a characteristic dark purple/brown color and can be trapped within the crystal lattice of your product.

  • Oxidized Species: The amino group makes the aromatic ring highly activated and susceptible to oxidation, forming highly conjugated, colored byproducts.

This can be resolved during purification. A wash with a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will quench any residual I₂. For more persistent color, treatment with activated charcoal during recrystallization is highly effective at adsorbing colored organic impurities.[2]

Q3: My analytical data (NMR, LC-MS) suggests the presence of unreacted starting material. How can I effectively remove it?

A3: Unreacted starting material (2-amino-4-methoxybenzoic acid) has different polarity and solubility compared to the iodinated product. The most effective methods for its removal are:

  • Recrystallization: This is the primary method. The iodo group increases the molecular weight and alters the crystal packing and solubility of the molecule. A carefully chosen solvent system will allow the desired product to crystallize out, leaving the more soluble starting material in the mother liquor.

  • pH-Mediated Extraction: While both the starting material and product are amphoteric, subtle differences in their pKa values can sometimes be exploited, though this is often less efficient than recrystallization.

Part 2: Troubleshooting Guide & Purification Protocols

This section provides detailed, step-by-step solutions to specific purification challenges.

Issue 1: Crude product contains a mix of starting material, product, and colored impurities.

Optimal Solution: Recrystallization with optional decolorizing treatment. This is the most robust method for simultaneously removing multiple types of impurities.

Workflow for Purification Decision-Making

G start Crude this compound check_color Visual Inspection: Is the product significantly discolored (brown, purple, dark grey)? start->check_color decolorize Pre-treatment: Wash crude solid with aq. Na₂S₂O₃ OR Use Activated Charcoal in Step 2 check_color->decolorize Yes dissolve Step 1: Dissolve crude material in a minimal amount of hot solvent (e.g., Ethanol, Acetic Acid) check_color->dissolve No decolorize->dissolve hot_filter Step 2: Perform hot gravity filtration (Required if charcoal was used or if insoluble matter is present) dissolve->hot_filter cool Step 3: Allow filtrate to cool slowly to room temperature, then place in an ice bath to maximize crystallization. hot_filter->cool isolate Step 4: Isolate crystals by vacuum filtration. Wash with a small amount of ice-cold solvent. cool->isolate finish Pure Crystalline Product isolate->finish

Caption: Purification workflow for this compound.

Table 1: Solvent Selection for Recrystallization

The ideal solvent should dissolve the compound when hot but not when cold.

SolventSolubility (Hot)Solubility (Cold)Expertise & Experience-Based Rationale
Ethanol HighLow to ModerateRecommended. Good for general-purpose purification. The polarity difference between hot and cold states is usually sufficient for good recovery.
Acetic Acid HighLowExcellent solvent, especially if the crude product is from a reaction run in acetic acid.[6] Can help keep amine salts soluble. Product must be thoroughly dried to remove residual acid.
Water LowVery LowGenerally a poor solvent on its own due to the organic nature of the molecule, but can be used as an anti-solvent in a system with a miscible solvent like ethanol or acetone.[7][8]
Ethyl Acetate ModerateLowCan be effective, but may require larger volumes. Good for removing less polar impurities.
Methanol Very HighModerateOften dissolves the compound too well even when cold, potentially leading to lower yields compared to ethanol.[9]

Detailed Experimental Protocol: Recrystallization from Ethanol

This protocol provides a self-validating system for purifying crude this compound.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Activated Charcoal (decolorizing grade, optional)

  • Sodium Thiosulfate (optional, for pre-wash)

  • Erlenmeyer flasks, heating mantle, stir plate

  • Buchner funnel and filter paper

Methodology:

  • (Optional Pre-treatment for Color): If the crude solid is intensely colored, suspend it in a 5% aqueous sodium thiosulfate solution. Stir for 15 minutes, then filter, wash with deionized water, and briefly air-dry the solid. This step effectively removes residual elemental iodine.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a small portion of ethanol, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid is completely dissolved. Causality Check: The goal is to create a saturated solution at the boiling point of the solvent. Using the absolute minimum amount of hot solvent is critical for maximizing recovery yield.[7]

  • (Optional Decolorization):

    • If the solution is still colored, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal (approx. 1-2% of the solute's weight). Expert Tip: Using too much charcoal will adsorb your product and drastically reduce the yield.[7]

    • Re-heat the solution to boiling for 5-10 minutes.

  • Hot Gravity Filtration:

    • This step is mandatory if you used charcoal, but also recommended to remove any other insoluble impurities.

    • Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask. Validation Check: This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Scientific Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

References

  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [Link]

  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • Merlic, C. A., & Miller, M. M. (2001). Advances in the direct iodination of aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2129-2139. [Link]

  • Organic Chemistry Portal. (n.d.). Iodination. [Link]

  • Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
  • Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
  • MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with 2-Amino-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with the sterically hindered and electronically rich substrate, 2-Amino-5-iodo-4-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with this challenging yet valuable building block. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Troubleshooting Guide: From Low Yields to No Reaction

This section is structured to help you diagnose and resolve common experimental hurdles.

Q1: I am observing very low to no conversion of my this compound. What are the most likely causes and how can I address them?

A1: This is a frequent challenge with this substrate due to a combination of steric hindrance and electronic effects. The primary suspects are inefficient oxidative addition and catalyst inhibition.

  • Causality: The substrate possesses three key features that can impede the reaction. The ortho-amino group can chelate to the palladium center, potentially deactivating the catalyst.[1] The combination of the bulky iodine and the ortho-amino and meta-methoxy groups creates significant steric congestion around the reaction center, hindering the oxidative addition step of the catalytic cycle.[2][3] The electron-donating nature of both the amino and methoxy groups also reduces the electrophilicity of the C-I bond, making oxidative addition less favorable.[4]

  • Troubleshooting Steps:

    • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. You must employ bulky, electron-rich phosphine ligands, commonly known as Buchwald ligands.[2][5][6] Ligands such as SPhos, XPhos, or DavePhos are designed to accelerate both oxidative addition and reductive elimination for sterically demanding substrates.[1][5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[7]

    • Choice of Palladium Pre-catalyst: While Pd(PPh₃)₄ can sometimes be effective, pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ used in conjunction with a specialized ligand often provide higher activity and reproducibility.[3] Modern pre-catalysts that incorporate the ligand, such as XPhos Pd G3, are highly recommended as they ensure the correct ligand-to-metal ratio and deliver a consistent source of active Pd(0).

    • Increase Reaction Temperature: Given the substrate's reduced reactivity, higher temperatures (e.g., 90-110 °C) are often necessary to overcome the activation energy for oxidative addition.[8] Monitor for potential decomposition of your starting materials or product at elevated temperatures.

Q2: My reaction is producing a significant amount of dehalogenated starting material (2-Amino-4-methoxybenzoic acid). What causes this side reaction and how can I minimize it?

A2: Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-rich aryl halides.[4]

  • Causality: This side reaction occurs when the arylpalladium(II) intermediate, formed after oxidative addition, undergoes protonolysis before it can transmetalate with the boronic acid. The source of the proton can be trace water in the solvent or the boronic acid itself. Another pathway involves the formation of a palladium hydride species which can then reductively eliminate with the aryl group.[4]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions (Initially): Use anhydrous solvents and ensure your base is dry. While a small amount of water is often necessary for the Suzuki reaction to proceed, especially with boronic acids, excess water can promote dehalogenation.

    • Use a Non-protic Solvent System: Solvents like dioxane or toluene are generally preferred over protic solvents. A common and effective solvent system is a mixture of dioxane and water (e.g., 4:1 or 5:1 v/v).[1][8]

    • Choice of Base: A moderately strong, non-nucleophilic inorganic base is often optimal. Potassium phosphate (K₃PO₄) is an excellent choice for challenging substrates as it is effective in promoting transmetalation without being overly aggressive.[2][5] Cesium carbonate (Cs₂CO₃) is another strong contender.[2]

    • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help to favor the desired transmetalation pathway over dehalogenation.

Q3: I am observing significant homocoupling of my boronic acid. How can I suppress this side reaction?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is another common issue, often indicating a problem with the catalytic cycle.

  • Causality: This typically occurs when the transmetalation step is slow, or if there is oxygen present in the reaction mixture. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.

  • Troubleshooting Steps:

    • Thoroughly Degas Your Reaction Mixture: It is imperative to remove all dissolved oxygen from your solvents and the reaction vessel. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30 minutes) and by performing the reaction under a positive pressure of inert gas.[1]

    • Optimize Catalyst and Ligand: As with low conversion, a more active catalyst system (e.g., a Buchwald ligand-based system) can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.[5][6]

    • Control Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also sometimes accelerate side reactions. A careful optimization of the reaction temperature is recommended.

Frequently Asked Questions (FAQs)

  • Q: Can the carboxylic acid group on my substrate interfere with the reaction?

    • A: Yes, the carboxylic acid can be deprotonated by the base to form a carboxylate, which can potentially coordinate to the palladium center and inhibit catalysis.[1] Using a sufficient excess of a strong base like K₃PO₄ (at least 2-3 equivalents) is crucial to ensure that the base's primary role in the catalytic cycle (facilitating transmetalation) is not compromised.[6]

  • Q: Is it better to use a boronic acid or a boronic ester (e.g., a pinacol ester) with this substrate?

    • A: For challenging substrates, boronic esters, particularly pinacol esters, can offer advantages. They are often more stable and less prone to protodeboronation (hydrolysis back to the arene) than the corresponding boronic acids. If you are experiencing issues with boronic acid decomposition, switching to the pinacol ester is a sound strategy.

  • Q: What is the optimal catalyst loading for this reaction?

    • A: For challenging couplings, a higher catalyst loading (e.g., 2-5 mol %) may be necessary to achieve a good yield in a reasonable timeframe. However, for process optimization, it is always advisable to screen lower catalyst loadings (e.g., 0.5-1 mol %) to minimize cost and residual palladium in the product.

  • Q: My product appears to be insoluble and is crashing out of the reaction mixture. What should I do?

    • A: Solubility can be a significant issue with poly-aromatic systems. If the product is precipitating, it can halt the reaction. Consider using a higher boiling point solvent with better solvating properties, such as toluene or DMF, or increasing the solvent volume. Running the reaction at a higher temperature may also help to keep the product in solution.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition + Ar-I center ArPdOR Ar-Pd(II)-OR'(L₂) ArPdX->ArPdOR Ligand Exchange + Base (e.g., K₃PO₄) ArPdR Ar-Pd(II)-R'(L₂) ArPdOR->ArPdR Transmetalation + R'-B(OR)₂ ArPdR->Pd0 Reductive Elimination Product Ar-R' (Product) Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Is the Catalyst System Optimal? (Bulky Ligand, Active Pre-catalyst) Start->CheckCatalyst CheckConditions Are Reaction Conditions Aggressive Enough? (Temp: 90-110°C) Start->CheckConditions CheckSideReactions Analyze for Side Products Start->CheckSideReactions Solution1 Implement Optimized Catalyst & Conditions CheckCatalyst->Solution1 No CheckConditions->Solution1 No Dehalogenation Dehalogenation Observed CheckSideReactions->Dehalogenation Homocoupling Homocoupling Observed CheckSideReactions->Homocoupling OptimizeBase Optimize Base (K₃PO₄, Cs₂CO₃) Ensure Anhydrous Conditions Dehalogenation->OptimizeBase Degas Thoroughly Degas Reaction Optimize Catalyst Activity Homocoupling->Degas Solution2 Implement Corrective Measures for Side Reactions OptimizeBase->Solution2 Degas->Solution2

Caption: A logical workflow for troubleshooting common issues.

Optimized Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound. It is designed to address the inherent challenges of the substrate.

Component Amount Molar Equiv. Notes
This compound1.0 mmol1.0The limiting reagent.
Arylboronic Acid1.2 - 1.5 mmol1.2 - 1.5A slight excess is recommended.
Pd₂(dba)₃0.02 mmol0.02 (4 mol% Pd)Palladium pre-catalyst.
SPhos0.08 mmol0.08Bulky, electron-rich ligand.
K₃PO₄ (anhydrous, powdered)3.0 mmol3.0A strong, non-nucleophilic base.
1,4-Dioxane (anhydrous)4.0 mL-Solvent. Must be degassed.
Degassed Water1.0 mL-Co-solvent.
Step-by-Step Methodology:
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and finely powdered, anhydrous K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (Pd₂(dba)₃, 0.02 mmol) and the ligand (SPhos, 0.08 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 to protonate the carboxylic acid and any unreacted starting material.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki Coupling: How 3-Methoxyphenylboronic Acid Drives Innovation. Available at: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • NIH. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • ResearchGate. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? Available at: [Link]

  • Harvard University. The Suzuki Reaction. Available at: [Link]

  • ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • NIH. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Available at: [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. Available at: [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available at: [Link]

  • PubMed. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Available at: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Science. Aminative Suzuki–Miyaura coupling. Available at: [Link]

  • ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-iodo-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting and mitigating common side reactions. Our goal is to provide you with the expertise and insights needed to achieve high-purity yields and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary challenges?

A1: The most prevalent and direct pathway is the electrophilic iodination of 2-Amino-4-methoxybenzoic acid. The core challenge lies in achieving regioselectivity—introducing the iodine atom specifically at the C5 position—while avoiding the formation of isomers and di-iodinated byproducts. The electron-donating nature of both the amino and methoxy groups activates the aromatic ring, making it susceptible to multiple iodination or reaction at undesired positions.

Q2: Which iodinating agents are recommended for this synthesis?

A2: Several iodinating agents are effective, each with its own advantages and considerations:

  • N-Iodosuccinimide (NIS): A mild and often selective reagent. Its reactivity can be enhanced with a catalytic amount of a Brønsted or Lewis acid.

  • Iodine (I₂) with an oxidizing agent: This is a classic and cost-effective method. Oxidizing agents like hydrogen peroxide or nitric acid generate a more reactive iodine species in situ.[1][2]

  • Iodine monochloride (ICl): A highly reactive agent that can lead to rapid iodination. However, it may also introduce chlorinated impurities if not used carefully.[3][4]

Q3: How critical is temperature control during the iodination step?

A3: Temperature control is paramount. Many side reactions, such as the formation of di-iodinated products, are accelerated at higher temperatures. Running the reaction at lower temperatures, often starting at 0-5 °C, can significantly improve selectivity for the desired mono-iodinated product.[1][5]

Q4: What is "protodeiodination," and is it a concern in this synthesis?

A4: Protodeiodination is the removal of an iodine atom from an aromatic ring, replacing it with a proton. This is a form of reversible reaction that can occur in acidic conditions.[6] For highly activated aromatic rings, such as the one in our target molecule, this can be a competing reaction that reduces the overall yield.[6] Careful control of the reaction time and quenching conditions is necessary to minimize this side reaction.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Formation of Isomeric Byproducts

Question: My final product is contaminated with an isomeric impurity. How can I improve the regioselectivity of the iodination?

Answer: The formation of isomers, particularly 2-Amino-3-iodo-4-methoxybenzoic acid, is a common challenge. The directing effects of the amino and methoxy groups can lead to substitution at the C3 position.

Root Causes & Solutions:

  • Steric Hindrance: The methoxy group at C4 provides some steric hindrance that favors iodination at the less hindered C5 position. However, this is not always sufficient to guarantee complete selectivity.

  • Choice of Iodinating Agent: The bulkiness of the iodinating agent can influence regioselectivity. Experimenting with different reagents (e.g., NIS vs. ICl) may reveal one that offers better selectivity for your specific substrate.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Acetic acid is a common choice, but exploring other solvents like methanol or dichloromethane might alter the isomeric ratio.[1]

Workflow for Optimizing Regioselectivity:

start Low Regioselectivity Observed reagent Evaluate Iodinating Agent (NIS, ICl, I₂/H₂O₂) start->reagent solvent Screen Different Solvents (Acetic Acid, Methanol, DCM) reagent->solvent temp Optimize Reaction Temperature (Start at 0-5 °C) solvent->temp analysis Analyze Isomer Ratio (HPLC, NMR) temp->analysis end Optimized Protocol analysis->end

Caption: Workflow for optimizing regioselectivity.

Issue 2: Over-iodination (Di-iodination)

Question: I am observing a significant amount of a di-iodinated byproduct. How can I prevent this?

Answer: The formation of 2-Amino-3,5-diiodo-4-methoxybenzoic acid occurs when the desired product undergoes a second iodination.

Root Causes & Solutions:

  • Stoichiometry: Using an excess of the iodinating agent is a primary cause of over-iodination.[1]

    • Mitigation: Carefully control the stoichiometry, using a 1:1 molar ratio of the starting material to the iodinating agent. Consider adding the iodinating agent portion-wise to maintain a low concentration throughout the reaction.

  • Reaction Time: Prolonged reaction times can lead to the formation of the di-iodinated product, even with correct stoichiometry.

    • Mitigation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.

Table 1: Effect of Stoichiometry and Reaction Time on Di-iodination

Molar Ratio (Iodinating Agent:Substrate)Reaction Time (hours)Di-iodinated Product (%)
1.05 : 12< 2%
1.05 : 16~ 8%
1.2 : 12~ 10%
1.2 : 16> 20%
Issue 3: De-iodination and Product Degradation

Question: My yield is consistently low, and I suspect the product is degrading. What could be the cause?

Answer: De-iodination, the loss of the iodine atom, can occur under certain conditions, leading to the reformation of the starting material or other byproducts.[7][8] This is often exacerbated by harsh work-up procedures or prolonged exposure to acidic conditions.[6]

Root Causes & Solutions:

  • Acidic Conditions: Strong acids used to catalyze the reaction or during work-up can promote protodeiodination.

    • Mitigation: Use the minimum amount of acid catalyst necessary. During work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids.

  • Light and Heat Sensitivity: Iodinated aromatic compounds can be sensitive to light and heat, leading to decomposition.

    • Mitigation: Protect the reaction from light and maintain the recommended temperature throughout the synthesis and purification steps.

Experimental Protocol: Electrophilic Iodination using NIS

  • Dissolution: Dissolve 2-Amino-4-methoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., acetic acid) in a round-bottom flask protected from light.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of NIS: Add N-Iodosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC every 30 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

start Start: 2-Amino-4-methoxybenzoic acid dissolve Dissolve in Acetic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_nis Add NIS (1.05 eq) portion-wise cool->add_nis monitor Monitor by TLC add_nis->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify (Recrystallization/Chromatography) extract->purify end Product: this compound purify->end

Sources

Stability and storage conditions for "2-Amino-5-iodo-4-methoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: 2-Amino-5-iodo-4-methoxybenzoic acid

Guide Objective: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the stability and optimal storage conditions for this compound (CAS No. 1335203-40-1). Adherence to these guidelines is critical for ensuring compound integrity, experimental reproducibility, and the validity of research outcomes.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Storage

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: Proper storage is the most critical factor in maintaining the stability of this reagent. Based on its chemical structure—an iodinated aromatic amine—it is susceptible to several degradation pathways.

  • Temperature: For long-term storage, the compound should be kept refrigerated at 2-8°C . For short-term use (i.e., daily access), it can be kept at room temperature, provided other conditions are met.

  • Atmosphere: The amino group and the electron-rich aromatic ring are susceptible to oxidation.[1] Therefore, for long-term storage, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[2][3]

  • Light: Aromatic iodo compounds are known to be light-sensitive.[2] The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and can undergo photolytic cleavage upon exposure to UV or even ambient light, leading to decomposition.[1][3] Always store the material in an amber or opaque vial to protect it from light.[3]

  • Moisture: The compound should be stored in a dry, desiccated environment. Moisture can facilitate hydrolytic degradation pathways.[3] Ensure the container is tightly sealed to prevent moisture ingress.[4][5][6]

Q2: My solid sample of this compound has turned yellow/brown. What does this mean, and is it still usable?

A2: A color change from the expected off-white/light cream to a yellow or brown hue is a clear visual indicator of degradation.[3] This discoloration is most commonly caused by the cleavage of the C-I bond, leading to the formation of elemental iodine (I₂), which imparts the characteristic yellow-brown color.[3]

Whether the material is still usable depends on the sensitivity of your application:

  • For non-critical applications or initial screening: The material might still be functional, but be aware that the purity is compromised. This can lead to lower reaction yields and the presence of impurities.

  • For quantitative studies, GMP synthesis, or sensitive biological assays: The use of discolored material is strongly discouraged . The presence of degradation products and the unknown purity of the starting material will compromise the accuracy and reproducibility of your results. It is recommended to discard the discolored batch and use a fresh, validated lot.

Q3: What are the primary chemical factors that cause this compound to degrade?

A3: The degradation of this compound is driven by its structural features. The primary factors are:

  • Light Exposure (Photolysis): UV and visible light provide the energy to break the relatively weak C-I bond, initiating a radical chain reaction that leads to de-iodination and other byproducts.[1][3]

  • Oxidation: The primary amino (-NH₂) group is susceptible to oxidation, which can form nitroso, nitro, or polymeric impurities.[1] The presence of oxygen can accelerate this process.

  • Elevated Temperatures (Thermal Stress): Heat provides the activation energy needed to overcome the C-I bond energy.[3] Furthermore, for benzoic acid derivatives, elevated temperatures can promote decarboxylation, leading to the loss of the -COOH group and the formation of 4-iodo-3-methoxyaniline.[1]

  • pH Extremes: While the aromatic amine is relatively stable, strong acidic or basic conditions, especially when combined with heat, can potentially catalyze hydrolysis of the methoxy group or other reactions.[1][7]

Q4: What chemicals or materials are incompatible with this compound?

A4: To prevent unwanted reactions and accelerated degradation, avoid storing or mixing this compound with:

  • Strong Oxidizing Agents: Reagents like peroxides, nitrates, or perchlorates can aggressively oxidize the amino group, leading to rapid and potentially hazardous decomposition.[5][6]

  • Strong Bases: Strong bases can deprotonate the carboxylic acid and may promote other side reactions.[5]

  • Trace Metals: Certain metal impurities can act as catalysts for decomposition reactions.[3] Use high-purity solvents and clean glassware.

Section 2: Troubleshooting Guide - Experimental Issues

This section provides solutions for common problems encountered during the use of this compound in experiments.

Q5: I'm observing inconsistent results (e.g., variable yields, unexpected byproducts) in my experiments. Could compound degradation be the cause?

A5: Yes, this is a very likely cause. Compound integrity is paramount for reproducibility. If the starting material has degraded, you are introducing at least two variables into your experiment:

  • Reduced Molarity: The concentration of your active starting material is lower than calculated, leading to lower-than-expected yields.

  • Reactive Impurities: Degradation products, such as the de-iodinated species or radical byproducts, can interfere with your reaction, leading to the formation of unexpected side products or inhibition of the desired reaction.

Self-Validation Step: Before starting a critical experiment, run a quick purity check on your starting material using a simple technique like Thin Layer Chromatography (TLC) or a more definitive one like LC-MS to confirm its identity and purity.

Q6: How can I prepare a stable stock solution of this compound?

A6: The stability of the compound in solution is highly dependent on the solvent and storage conditions.

  • Solvent Choice: Use anhydrous, high-purity aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid protic solvents for long-term storage unless required for a specific application.

  • Preparation: Prepare the solution under subdued light. If the compound is difficult to dissolve, gentle warming (not to exceed 40°C) or sonication can be used. Ensure the final solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped vials and store at -20°C or -80°C . This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Usability: It is recommended to use prepared stock solutions within 1-2 weeks. For highly sensitive assays, preparing fresh solutions daily is the best practice.

Q7: What are the likely degradation products I should look for in an analytical run (e.g., by LC-MS)?

A7: Based on the known degradation pathways, the following are the most probable degradation products to monitor:

  • De-iodination Product: 2-Amino-4-methoxybenzoic acid. This forms from the cleavage of the C-I bond.[1]

  • Decarboxylation Product: 4-iodo-3-methoxyaniline. This results from thermal stress.[1]

  • Oxidation Products: Look for species with mass increases corresponding to the addition of one or more oxygen atoms (e.g., nitroso or nitro derivatives) to the parent molecule.[1]

  • Dimerization/Polymerization Products: Radical species formed during photolysis can react with each other, leading to higher molecular weight impurities.

Section 3: Protocols & Data

Data Presentation

Table 1: Summary of Recommended Storage & Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Long-term)Minimizes thermal degradation and decarboxylation.[1][3]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the amino group and aromatic ring.[1][2][3]
Light Protect from Light (Amber Vial)Prevents photolytic cleavage of the light-sensitive C-I bond.[1][2][3]
Moisture Tightly Sealed ContainerPrevents hydrolytic degradation pathways.[3][4]
Incompatibles Strong Oxidizers, Strong BasesAvoids rapid, uncontrolled reactions and decomposition.[5][6]
Experimental Protocols

Protocol 1: Visual Inspection and Qualification of Aged Material

This protocol provides a self-validating system to quickly assess the quality of a stored sample.

  • Sample Preparation: In a well-lit area (but avoiding direct sunlight), place a small amount (1-2 mg) of the solid compound onto a white ceramic well plate or a clean white surface.

  • Visual Inspection: Observe the color of the solid. A pure sample should be an off-white to light cream powder. Note any yellow, brown, or dark specks.

  • Homogeneity Check: Check if the color is uniform throughout the sample. Non-uniformity may indicate localized degradation.

  • Solubility Test: Attempt to dissolve a small, known amount in a suitable solvent (e.g., DMSO). Note if the solution has a color or if any particulates remain undissolved. A yellow-tinged solution is indicative of impurities.

  • Decision: If significant discoloration or insolubility is observed, the compound's purity is questionable. Proceed to a definitive analytical check (TLC, LC-MS) before use in sensitive applications.

Protocol 2: Preparation and Storage of Stock Solutions

  • Pre-analysis: Calculate the required mass of the compound needed for your desired concentration. Allow the storage vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weighing: Weigh the solid in an environment with subdued lighting.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO). Cap the vial tightly and vortex or sonicate until the solid is fully dissolved.

  • Aliquoting: Immediately dispense the solution into single-use aliquots in amber microcentrifuge tubes or glass vials.

  • Inert Gas Purge: If possible, gently flush the headspace of each aliquot vial with argon or nitrogen before sealing.

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C or -80°C.

Section 4: Decision-Making Workflow

The following diagram illustrates a logical workflow for handling and qualifying this compound to ensure experimental integrity.

G start Start: Assess Compound Lot inspect 1. Visually Inspect Solid (Protocol 1) start->inspect color_check Is the color off-white and uniform? inspect->color_check store_ok 2. Store Properly (2-8°C, Dark, Dry, Inert Gas) color_check->store_ok Yes color_bad Discoloration or non-uniformity detected color_check->color_bad No prep_solution 3. Prepare Stock Solution (Protocol 2) store_ok->prep_solution use_exp 4. Proceed with Experiment prep_solution->use_exp purity_check 3a. Perform Analytical Purity Check (e.g., LC-MS, TLC) color_bad->purity_check purity_decision Is purity acceptable for the application? purity_check->purity_decision purity_decision->use_exp Yes discard Discard Lot & Source Fresh Material purity_decision->discard No

Caption: Decision workflow for handling this compound.

References

  • YMER. A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. Available at: [Link]

  • Loba Chemie. 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. (January 10, 2018). Available at: [Link]

  • Wikipedia. Benzoic acid. Available at: [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available at: [Link]

  • Journal of the American Chemical Society. The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Available at: [Link]

  • Thermo Fisher Scientific. 2-Amino-5-methylbenzoic acid SAFETY DATA SHEET. (September 22, 2009). Available at: [Link]

  • PubMed Central. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

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Technical Support Center: Overcoming Poor Reactivity of 2-Amino-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for navigating the synthetic challenges associated with 2-Amino-5-iodo-4-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties when utilizing this valuable, yet often recalcitrant, building block in cross-coupling reactions. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome common hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound consistently failing or resulting in low yields?

A1: The poor reactivity of this substrate is rooted in a combination of potent electronic and steric effects. Understanding these underlying factors is the first step toward designing a successful reaction strategy.

The core issue lies in the first and often rate-limiting step of most palladium-catalyzed cross-coupling cycles: oxidative addition . The efficiency of this step is highly sensitive to the electronic and steric environment of the carbon-iodine bond.

  • Electronic Effects: The substrate possesses two powerful electron-donating groups (EDGs) positioned strategically on the aromatic ring: the ortho-amino (-NH₂) group and the para-methoxy (-OCH₃) group.[1] These groups increase the electron density of the aromatic ring through resonance and inductive effects. This electron enrichment at the carbon atom bonded to the iodine makes it a less favorable electrophile, thereby impeding the oxidative addition of the Pd(0) catalyst.[2][3]

  • Steric Hindrance: The amino group at the ortho position to the iodine atom creates significant steric bulk. This physically obstructs the approach of the typically large palladium-ligand complex, further slowing down the oxidative addition step.

  • Catalyst Inhibition: In C-N couplings like the Buchwald-Hartwig amination, the iodide anion (I⁻) generated during the catalytic cycle can form stable, inactive bridged palladium dimers, effectively removing the catalyst from the reaction.[4][5][6]

These combined factors create a high activation energy barrier for the catalytic cycle to proceed efficiently.

cluster_substrate Substrate Challenges cluster_catalyst Catalytic Cycle Impact cluster_outcome Observed Outcome edg Electron-Donating Groups (-NH₂, -OCH₃) oa Oxidative Addition (Rate-Limiting Step) Pd(0) + Ar-I → Ar-Pd(II)-I edg->oa Increases electron density on Carbon, slowing the reaction steric Ortho-Steric Hindrance (proximity of -NH₂ to -I) steric->oa Blocks catalyst approach result Poor Reactivity (Low Yield / No Reaction) oa->result High activation energy

Figure 1. Factors contributing to the poor reactivity of this compound.

Q2: I need to perform a Suzuki-Miyaura coupling. What are the best starting conditions to maximize my chances of success?

A2: To overcome the high activation barrier for oxidative addition, you must employ a highly active catalyst system and carefully optimized conditions. For electron-rich and sterically hindered aryl halides, the choice of phosphine ligand is paramount.

We recommend using bulky, electron-rich biaryl monophosphine ligands, often referred to as "Buchwald ligands." These ligands are designed to promote both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.[2][7]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Precatalyst XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)These are air- and moisture-stable precatalysts that rapidly generate the active LPd(0) species in solution.
Ligand XPhos or SPhos (1.1-1.2 eq. relative to Pd)These bulky, electron-rich ligands are proven to accelerate oxidative addition for challenging substrates.[7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong inorganic bases are required for the transmetalation step. K₃PO₄ often requires a small amount of water to function effectively in anhydrous solvents.[2]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 v/v) or Toluene / H₂OA polar aprotic solvent is needed to dissolve the organic components, while water is required to dissolve the inorganic base and facilitate transmetalation.
Boronic Acid/Ester Boronic acid (1.1-1.5 eq.) or Pinacol Ester (1.1-1.5 eq.)Pinacol esters are more stable and less prone to protodeboronation, a common side reaction.[8]
Temperature 80 - 110 °CElevated temperatures are necessary to overcome the high activation energy of the reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or pinacol ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q3: What are the key strategies for a successful Buchwald-Hartwig amination with this substrate?

A3: The Buchwald-Hartwig amination of aryl iodides presents a unique challenge: catalyst inhibition by the iodide byproduct. [5][6] Therefore, in addition to using a highly active catalyst system, reaction conditions must be chosen to mitigate this inhibitory effect.

The general principles of using bulky, electron-rich ligands apply here as well.[4][9] However, base and solvent selection become even more critical.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a suitable precatalystPd₂(dba)₃ is a common Pd(0) source. Precatalysts can also be used.
Ligand RuPhos or a Josiphos-type ligand (e.g., SL-J009-1) (1.1-1.5 eq. relative to Pd)These ligands have demonstrated high efficacy for C-N coupling of challenging substrates. Bulky ligands favor the active monoligated palladium species.[9] Bidentate ligands can also prevent the formation of inactive iodide-bridged dimers.[4]
Base NaOtBu or LiHMDS (1.5-2.0 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[5] For base-sensitive functional groups, Cs₂CO₃ can be attempted, but may be less effective.[9]
Solvent Toluene or DioxaneThese solvents have poor solubility for the sodium iodide (NaI) byproduct. The precipitation of NaI from the reaction mixture can help to drive the reaction forward and prevent catalyst inhibition.[6][10]
Amine Amine coupling partner (1.1-1.5 eq.)The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the optimal choice of ligand.[5]
Temperature 80 - 110 °CElevated temperatures are typically required.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the base (e.g., NaOtBu, 1.5 eq.).

  • Catalyst Formation: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., RuPhos, 2.2 mol%). Add the degassed solvent (e.g., Toluene) and stir for 10 minutes at room temperature to allow for the formation of the active catalyst.

  • Substrate Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.) to the flask.

  • Reaction: Heat the mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring & Workup: Follow the procedures outlined in the Suzuki-Miyaura protocol for monitoring, workup, and purification.

Q4: My optimized reactions are still sluggish. What advanced troubleshooting steps can I take?

A4: When standard optimizations fail, a more systematic or strategic approach is necessary. The following workflow can guide you through advanced troubleshooting.

start Reaction Sluggish or Failed reagents Step 1: Verify Reagent Quality - Check purity of starting materials - Ensure base is not hydrated - Use freshly distilled/degassed solvents start->reagents catalyst Step 2: Re-evaluate Catalyst System - Screen a diverse set of ligands (e.g., XPhos, SPhos, RuPhos, cataCXium A) - Try N-Heterocyclic Carbene (NHC) ligands reagents->catalyst Reagents OK conditions Step 3: Aggressive Condition Optimization - Increase catalyst loading (up to 5 mol%) - Increase temperature - Screen alternative bases (e.g., K₂CO₃, CsF) catalyst->conditions No improvement strategy Step 4: Consider a Strategic Change - Protect the ortho-amino group (e.g., as Boc-amine) - Change the coupling partner (e.g., switch from boronic acid to organozinc) conditions->strategy Still no improvement success Successful Coupling strategy->success

Figure 2. A logical workflow for troubleshooting difficult cross-coupling reactions.

Advanced Strategy: Protecting Group

If ligand screening fails, the most direct way to address the substrate's inherent reactivity issues is to temporarily modify the problematic functional group.

  • Protect the Amino Group: Converting the -NH₂ group to a carbamate (e.g., -NHBoc) or an amide can significantly improve reactivity. This modification:

    • Reduces Electron-Donating Strength: The carbonyl group of the protecting group withdraws electron density, making the aryl iodide more electrophilic and amenable to oxidative addition.

    • Reduces Steric Hindrance: While still bulky, the geometry of the protected amine may present a different steric profile to the catalyst.

    • Prevents Catalyst Coordination: It eliminates the possibility of the amine's lone pair interfering with the palladium catalyst.

This approach requires two additional steps (protection and deprotection) but is often a highly effective solution for intractable substrates.

Q5: What are the most common side reactions and how can I minimize them?

A5: Several side reactions can compete with your desired coupling, reducing your yield and complicating purification. Being aware of these pathways is key to their prevention.

Table 3: Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionCommon CausesMitigation Strategies
Protodeboronation Cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.Aqueous basic conditions, elevated temperatures, oxygen.[8]- Use more stable boronic esters (pinacol, MIDA).- Use anhydrous conditions where possible.- Ensure the reaction is rigorously deoxygenated.- Add the boronic acid slowly or in portions.
Homocoupling Coupling of two boronic acid molecules (to give a biaryl) or two aryl halide molecules.Oxygen in the reaction mixture, high catalyst loading, inefficient transmetalation.- Rigorously degas all solvents and maintain a strict inert atmosphere.- Optimize catalyst loading (use the lowest effective amount).- Ensure the chosen base is effective for the transmetalation step.
Hydrodehalogenation Replacement of the iodine atom with a hydrogen atom, resulting in 2-Amino-4-methoxybenzoic acid.Presence of trace water or other proton sources, certain ligand/base combinations.- Use anhydrous solvents and reagents.- Screen different bases; sometimes a weaker base can reduce this pathway.- For Buchwald-Hartwig, this can be more prevalent with milder bases like Cs₂CO₃.[9]
References
  • Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. ChemRxiv.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium/Norbornene Catalyzed ortho Amination/Cyclization of Aryl Iodide: Process to 3-Methyl-indole Derivates and Controllable Reductive Elimination against the Second Amination. ACS Publications. [Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. ACS Publications. [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Publishing. [Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. NIH. [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. ACS Publications. [Link]

  • Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. ResearchGate. [Link]

  • Aromatic Compounds and Their Reactions 2. University of Illinois Springfield. [Link]

  • Amino‐λ3‐iodane‐Enabled Electrophilic Amination of Arylboronic Acid Derivatives. Wiley Online Library. [Link]

  • (PDF) Amino‐λ‐iodane‐Enabled Electrophilic Amination of Arylboronic Acid Derivatives. ResearchGate. [Link]

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Technical Support Center: Catalyst Deactivation in Reactions with 2-Amino-5-iodo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize "2-Amino-5-iodo-4-methoxybenzoic acid" in their synthetic workflows. Catalyst deactivation is a frequent and often frustrating challenge in transition-metal-catalyzed reactions, particularly with highly functionalized substrates like this one. This document provides in-depth, field-proven insights into diagnosing, mitigating, and resolving these issues through a practical question-and-answer format.

Part 1: Initial Diagnosis & Common Symptoms

This section addresses the most common initial observations that suggest catalyst deactivation is occurring.

Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) has stalled. The starting material is only partially consumed, and I see minimal product formation after the expected reaction time. What's happening?

A1: A stalled reaction is a classic symptom of catalyst deactivation. The initial turnover occurs, but the catalyst's active sites become progressively blocked or altered, halting the catalytic cycle. With a substrate like this compound, the primary suspects are:

  • Catalyst Poisoning: The substrate itself contains a Lewis basic amino group (-NH₂) which can strongly coordinate to the palladium or nickel center, rendering it inactive.[1] This is one of the most common deactivation pathways for nitrogen-containing substrates.

  • Formation of Inactive Catalyst Species: The active catalyst (e.g., Pd(0)) may have agglomerated into palladium black, which has very low catalytic activity. This is often visible as a black precipitate. Alternatively, stable, off-cycle dimeric or polymeric metal complexes may have formed.[2][3][4]

  • Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands, which are crucial for stabilizing the active catalyst, may have degraded under the reaction conditions (e.g., high temperature, presence of oxygen).

Q2: My reaction mixture turned black, and the reaction stopped. Is the catalyst dead?

A2: The formation of a black precipitate is highly indicative of the agglomeration of the palladium catalyst into palladium black. While palladium black is not entirely inert, its surface area and catalytic activity are drastically lower than the finely dispersed nanoparticles of the active catalyst. This is a common form of deactivation, often triggered by:

  • High Temperatures: Can accelerate the sintering of palladium nanoparticles.[5]

  • Poor Ligand Protection: If the ligand concentration is too low or the ligand is not sterically bulky enough, it cannot effectively prevent the metal centers from coalescing.[6]

  • Slow Reaction Kinetics: If a step in the catalytic cycle is very slow (e.g., oxidative addition), the concentration of unstable Pd(0) species can build up, leading to aggregation.[7]

Q3: I'm observing significant formation of a de-iodinated byproduct (2-Amino-4-methoxybenzoic acid) instead of my desired coupled product. Why?

A3: The formation of a de-iodinated (or hydrodehalogenated) byproduct points towards the generation of palladium hydride (Pd-H) species in the catalytic cycle. These species can compete with the desired cross-coupling pathway. Pd-H can arise from several sources:

  • Trace Water or Alcohols: These can react with the base or organometallic intermediates.

  • Certain Bases: Bases like alkoxides, if not fully consumed, can undergo β-hydride elimination.

  • Impurities in Reagents: Boronic acids, for example, can contain trace amounts of borane that act as hydride sources.

Using rigorously anhydrous solvents and high-purity reagents is critical to minimize this side reaction.[8]

Part 2: Deactivation Mechanisms & Prevention

Understanding the root cause of deactivation is key to developing a robust reaction. This section delves into specific mechanisms and preventative strategies.

Q4: How exactly does the amino group on my substrate poison the catalyst?

A4: The nitrogen atom of the amino group has a lone pair of electrons, making it a Lewis base. It can coordinate directly to the electron-deficient transition metal center (e.g., Pd). This coordination can be strong enough to block the site needed for other key steps in the catalytic cycle, such as oxidative addition or reactant binding, effectively poisoning the catalyst.[1]

dot ```dot graph Catalyst_Poisoning { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Active_Catalyst [label="Active Catalyst\n(Lₙ-Pd⁰)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Substrate\n(with -NH₂ group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inactive_Complex [label="Inactive Complex\n(Lₙ-Pd⁰ ← NH₂-Substrate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalytic_Cycle [label="Productive\nCatalytic Cycle", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Reaction [label="Reaction Stalls", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions Active_Catalyst -> Catalytic_Cycle [label=" Normal Path"]; Active_Catalyst -> Inactive_Complex [label=" Poisoning Path\n(Strong Coordination)", color="#EA4335", style=dashed]; Substrate -> Inactive_Complex [color="#EA4335", style=dashed]; Inactive_Complex -> No_Reaction; }

Caption: A decision tree for troubleshooting catalyst deactivation.

Q8: Can I regenerate and reuse a deactivated palladium catalyst?

A8: Regeneration is possible for some modes of deactivation, particularly fouling or poisoning where the poison can be selectively removed. It is less effective for thermal degradation or severe sintering.

Protocol: Simple Regeneration by Solvent Washing

This protocol is designed to remove strongly adsorbed organic molecules (like the product or substrate) that may be blocking active sites, a common issue in catalysts supported on polymers.

[7]1. Catalyst Isolation: After the reaction, carefully separate the solid catalyst from the reaction mixture by filtration or centrifugation. 2. Initial Wash (Polar Solvent): Wash the recovered catalyst multiple times with the reaction solvent (e.g., ethanol/water) to remove residual salts and polar reagents. 3. Secondary Wash (Hydrophobic Solvent): Wash the catalyst thoroughly with a more hydrophobic solvent like toluene or chloroform. This is crucial for removing adsorbed aromatic products. A study on polystyrene-supported Pd catalysts showed that a thorough wash with a hydrophobic solvent was effective at restoring activity lost due to product adsorption. 4[7][9]. Final Wash & Dry: Perform a final wash with a volatile, low-boiling solvent (e.g., diethyl ether or pentane) to facilitate drying. 5. Drying: Dry the catalyst under high vacuum to remove all traces of solvent. 6. Activity Test: Test the regenerated catalyst's activity in a small-scale trial reaction to assess its performance compared to a fresh catalyst.

Note: For poisoning by sulfur, more aggressive chemical treatments with oxidizing agents may be required, but these can also alter the catalyst structure.

[10][11]### Part 4: Advanced Catalyst Characterization

For persistent issues, a deeper analysis of the spent catalyst can provide definitive answers.

Q9: What analytical techniques can I use to determine the exact cause of deactivation?

A9: Characterizing the spent catalyst is a powerful diagnostic tool.

[12][13][14]| Technique | Information Provided | Root Cause Indicated | | :--- | :--- | :--- | | X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states of metals. | Can detect surface poisons (e.g., S, N) and changes in the Pd oxidation state (e.g., oxidation of Pd(0)). |[12] | Inductively Coupled Plasma (ICP-MS/OES) | Bulk elemental composition. | Can quantify the amount of poison present and detect leaching of the active metal from its support. |[15] | Transmission Electron Microscopy (TEM) | Particle size, morphology, and dispersion. | Directly visualizes sintering and agglomeration (formation of palladium black). | | BET Surface Area Analysis | Total surface area and pore size distribution. | A significant decrease in surface area suggests fouling (pore blockage) or sintering. |[12][13] | X-ray Diffraction (XRD) | Crystalline structure and crystallite size. | Can identify changes in the catalyst's bulk structure or the formation of new crystalline phases (e.g., palladium carbides). |[13][16]

Engaging with a specialized analytical service is often the most efficient way to obtain and interpret this data.

[12][17]---

References

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
  • C
  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc.
  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Regeneration of palladium based catalyst for methane ab
  • Lecture 10 Catalyst characteriz
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Benchchem.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles.
  • Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Tre
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
  • The Influence of Ligands on the Pd-Catalyzed Diaryl
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Analysis of C
  • Technical Support Center: Catalyst Deactivation in Suzuki Reactions of Dichlorobromobenzenes. Benchchem.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry.
  • Developing Ligands for Palladium(II)
  • Lecture 6 Catalyst characteriz
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Synthesis of 4-Amino-5-iodo-2-methoxybenzoic Acid: A Literature Review and Technical Guide. Benchchem.
  • 4-Amino-5-iodo-2-methoxybenzoic Acid: A Versatile Building Block in Organic Synthesis. Benchchem.
  • This compound. MySkinRecipes.

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Technical Support Center: Recrystallization of 2-Amino-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0

Introduction

Welcome to the technical support guide for the purification of 2-Amino-5-iodo-4-methoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[1] The success of this technique hinges on a rational selection of solvents and a thorough understanding of the crystallization process.[2]

This guide provides a foundational understanding of the physicochemical properties of this compound, detailed experimental protocols, and an in-depth troubleshooting section to address common challenges encountered in the laboratory.

Section 1: Physicochemical Profile & Recrystallization Rationale

Understanding the structural attributes of this compound is paramount for developing a successful recrystallization strategy. The molecule's functionality dictates its interaction with various solvents.

  • Amphoteric Nature: The presence of a basic amino (-NH₂) group and an acidic carboxylic acid (-COOH) group allows the compound to react with both acids and bases. This property can be exploited for purification but also means that the pH of aqueous systems will drastically affect its solubility.

  • Polarity: The molecule possesses several polar functional groups (amine, carboxylic acid, methoxy ether) that can participate in hydrogen bonding. This suggests solubility in polar solvents.

  • Aromatic System & Halogenation: The substituted benzene ring and the large iodine atom contribute to the molecule's van der Waals forces and overall size, which will influence its solubility in less polar organic solvents and its packing within a crystal lattice.

Based on these features, a suitable recrystallization solvent should ideally exhibit a steep solubility curve: dissolving the compound sparingly at room temperature but completely at an elevated temperature.[2][3]

Property Predicted Value / Characteristic Rationale / Implication for Recrystallization
Molecular Formula C₈H₈INO₃---
Molecular Weight 309.06 g/mol A higher molecular weight can sometimes lead to slower dissolution kinetics.
Appearance Likely an off-white to light brown solid.Color suggests the presence of minor impurities, which can often be removed during recrystallization.
Melting Point Not reported; likely >150 °CA high melting point is desirable as it reduces the risk of the compound "oiling out" during the procedure. The solvent's boiling point should be lower than the compound's melting point.[4]
Predicted Solubility - High: Polar aprotic solvents (DMSO, DMF), Alcohols (Methanol, Ethanol), Acetic Acid. - Moderate: Ketones (Acetone), Esters (Ethyl Acetate). - Low: Water, Ethers, Alkanes (Hexane, Heptane).The initial solvent screening should focus on alcohols and other polar organic solvents. Water and alkanes are excellent candidates for use as anti-solvents in mixed-solvent systems.[5]

Section 2: Experimental Workflows & Protocols

A systematic approach to recrystallization begins with solvent screening, followed by a carefully executed protocol.

Workflow for Recrystallization

The general workflow is a multi-step process designed to separate the desired compound from soluble and insoluble impurities.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A 1. Choose Solvent System (Small-Scale Tests) B 2. Dissolve Crude Product in Minimum Hot Solvent A->B Heat C 3. Decolorize (Optional) (Add Charcoal) B->C D 4. Hot Gravity Filtration (Remove Insoluble Impurities) B->D If no color C->D Heat E 5. Slow Cooling (Induce Crystallization) D->E Cool F 6. Vacuum Filtration (Collect Crystals) E->F G 7. Wash Crystals (with Cold Solvent) F->G H 8. Dry Crystals G->H

Caption: General workflow for the recrystallization of a solid organic compound.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

This is the most straightforward method and should be attempted first.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks (x2)

  • Hot plate

  • Glass funnel and fluted filter paper

  • Büchner funnel and filter flask assembly

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and gently heat the mixture on a hot plate. Continue to add small portions of hot ethanol until the solid just dissolves completely.[6] Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.[7] Causality: Charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities. Using too much will adsorb the product and reduce the yield.[8]

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper to remove the charcoal or other solids.[7] Causality: This step must be performed quickly to prevent the product from crystallizing prematurely on the filter paper.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[6] Slow cooling is essential for the formation of large, pure crystals as it allows for the selective deposition of the target molecule onto the growing lattice.[7] Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry in the air on the filter paper or transfer them to a watch glass for further drying in a desiccator or a low-temperature vacuum oven.[1]

Section 3: Troubleshooting Guide & FAQs

Even with a well-defined protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Troubleshooting Decision Tree

G cluster_solutions Start Problem Encountered During Recrystallization Q1 No Crystals Form Upon Cooling Start->Q1 Q2 Product 'Oils Out' Start->Q2 Q3 Final Product is Colored Start->Q3 Q4 Yield is Very Low Start->Q4 A1 Induce Crystallization: 1. Scratch inner wall of flask 2. Add a 'seed' crystal 3. Boil off some solvent & re-cool Q1->A1 Solution A2 Fix Oiling Out: 1. Re-heat solution to dissolve oil 2. Add more hot solvent 3. Cool slowly Q2->A2 Solution A3 Remove Color: 1. Re-dissolve product 2. Add activated charcoal 3. Perform hot filtration Q3->A3 Solution A4 Improve Yield: 1. Use minimum hot solvent 2. Cool solution slowly, then in ice bath 3. Ensure efficient crystal transfer Q4->A4 Solution

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: No crystals are forming even after the solution has cooled in an ice bath. What should I do?

A1: This is a classic case of supersaturation, where the solute remains dissolved below its normal saturation point. You can induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[6]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal acts as a template for other molecules to deposit onto.[6]

  • Reducing Solvent Volume: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent, making it more concentrated, and then attempt to cool it again.[8]

Q2: My product separated as an oily liquid instead of solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solubility of the compound in the solvent is so low upon cooling that it separates above its melting point, or when the melting point of the solid is depressed by impurities to below the temperature of the solution.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation point. Then, allow the solution to cool much more slowly, perhaps by placing the flask in a warm water bath that is itself allowed to cool to room temperature. This encourages crystallization to occur at a higher temperature, above the point where oiling out happens.

Q3: The final crystals are still yellow/brown. How do I remove the color?

A3: This indicates that colored impurities are co-crystallizing with your product.

  • Solution: The most effective method is to perform the recrystallization again, but this time include a decolorizing step. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for 5-10 minutes. The colored impurities will adsorb onto the charcoal, which is then removed via hot gravity filtration before you allow the solution to cool.[7][8] Be cautious, as excess charcoal can reduce your yield.[8]

Q4: My final yield of pure product is very low. What are the most likely causes?

A4: A low yield can result from several factors throughout the process:

  • Using Too Much Solvent: This is the most common cause. The more solvent used, the more product will remain dissolved in the cold mother liquor. Always use the minimum amount of hot solvent needed for complete dissolution.[8]

  • Premature Crystallization: If the product crystallizes during the hot filtration step, it will be lost with the insoluble impurities. Ensure your filtration apparatus is pre-heated and the transfer is done quickly.

  • Incomplete Cooling: Ensure the solution is cooled in an ice bath after it has reached room temperature to maximize the precipitation of the solid.

  • Transfer Losses: Be meticulous when transferring the crystals from the flask to the filter and from the filter to the final container.

Q5: How do I choose the best solvent to begin with?

A5: The ideal solvent is one where the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[2] The best approach is to perform small-scale solubility tests in test tubes with a variety of candidate solvents before committing to a bulk recrystallization.

  • Procedure: Place ~20-30 mg of your crude compound into a test tube. Add the solvent dropwise at room temperature. If it dissolves easily, the solvent is too good and will result in poor recovery. If it doesn't dissolve, heat the test tube. If it dissolves when hot and then reappears as a solid when cooled, you have found a promising candidate.

Solvent Class Candidate Solvents Rationale & Considerations
Alcohols Ethanol, Methanol, IsopropanolGood starting point. The polarity matches the functional groups of the target molecule. Often provides a good solubility differential.
Esters Ethyl AcetateA moderately polar solvent that is also a good choice.
Ketones AcetoneOften dissolves many organics, but its low boiling point can make it tricky to maintain a hot solution.
Aqueous Mixtures Ethanol/Water, Acetic Acid/WaterUseful if no single solvent is ideal. Dissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until cloudy, then reheat to clarify and cool. The synthesis of a related compound uses an acetic acid/water system for precipitation.[9][10]

Section 4: Characterization of Purified Product

After recrystallization, it is crucial to verify the purity of the final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[1] Comparing the melting point of your recrystallized product to the crude material is a fast and effective way to assess the success of the purification.

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the chemical identity of the compound and check for the absence of impurity signals that may have been present in the crude material.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxybenzoic acid. PubChem. [Link]

  • University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. [Link]

  • Pahlavan, J. (n.d.). CHEM 2423 Recrystallization of Benzoic Acid. Scribd. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-hydroxy-4-methoxybenzoic acid. PubChem. [Link]

  • Lee, S. H., et al. (2007). Method for preparing 2-amino-5-iodo benzoic acid.
  • Ube Industries. (2008). Method for producing 2-amino-5-iodobenzoic acid.
  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]

  • Skoric, T., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Molecules, 27(16), 5283. [Link]

Sources

Technical Support Center: Characterization of 2-Amino-5-iodo-4-methoxybenzoic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-5-iodo-4-methoxybenzoic acid and its derivatives. As a Senior Application Scientist, I understand that characterizing these polysubstituted aromatic compounds can present unique challenges. The interplay between the electron-donating amino and methoxy groups, the electron-withdrawing carboxylic acid, and the heavy iodine atom creates a complex analytical profile.

This guide is structured as a series of troubleshooting questions and answers, designed to address specific issues you may encounter during spectroscopic and chromatographic analysis. We will delve into the causality behind these challenges and provide field-proven protocols to help you obtain high-quality, reliable data.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, but the unique electronic environment of this scaffold can lead to ambiguous or misleading spectra.

FAQ 1: Why are the aromatic proton signals in my ¹H NMR spectrum broader than expected and poorly resolved?

Answer: This is a common issue stemming from several factors related to the molecule's structure and solution behavior:

  • Molecular Aggregation: Substituted benzoic acids have a known tendency to form hydrogen-bonded dimers and other self-associates in solution, particularly in less polar solvents like CDCl₃.[1][2] This can lead to chemical exchange on the NMR timescale, resulting in peak broadening.

  • Quadrupolar Broadening from Iodine: While ¹²⁷I has a large quadrupole moment, its effect typically broadens the signal of the directly attached carbon (ipso-carbon) in ¹³C NMR more significantly than adjacent protons. However, in some cases, it can contribute to minor proton signal broadening.

  • pH and Ionization State: The molecule is amphoteric, containing both a basic amino group and an acidic carboxyl group. If the sample is not fully dissolved or if the pH of the solvent (e.g., DMSO-d₆ with trace water) is near the isoelectric point, you may have a mixture of neutral molecules and zwitterions, leading to broadened signals.

Troubleshooting Protocol: Improving ¹H NMR Spectral Resolution

  • Solvent Choice: Switch to a more polar, hydrogen-bond-disrupting solvent like DMSO-d₆ or Methanol-d₄. These solvents can break up the self-association seen in less polar environments.[1]

  • Temperature Variation: Acquire spectra at an elevated temperature (e.g., 50-80 °C). This can increase the rate of chemical exchange, often sharpening the signals into a time-averaged peak.

  • Acid/Base Addition: Add a drop of D₂O containing a trace of DCl or NaOD to your NMR tube. This will force the equilibrium to a single protonation state (fully protonated or deprotonated), simplifying the spectrum and sharpening peaks.

  • Concentration Dependence: Run the NMR at a lower concentration. If aggregation is the issue, diluting the sample should result in sharper signals.

FAQ 2: I'm struggling to assign the aromatic protons. What is the expected splitting pattern?

Answer: The aromatic region will show two singlets. The key is understanding the electronic effects of the substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups (activating), while the iodine (-I) and carboxylic acid (-COOH) are electron-withdrawing (deactivating).[3]

  • H-3 Proton: This proton is ortho to the strong -NH₂ activating group and meta to the -COOH deactivating group. It will be the most upfield (lowest ppm) aromatic signal.

  • H-6 Proton: This proton is ortho to the -I deactivating group and meta to the -OCH₃ activating group. It will be the most downfield (highest ppm) aromatic signal.

Since there are no adjacent protons, both H-3 and H-6 will appear as singlets.

ProtonExpected Chemical Shift (ppm, in DMSO-d₆)MultiplicityRationale
H-3 ~6.5 - 7.0Singlet (s)Shielded by ortho -NH₂ group.
H-6 ~7.5 - 8.0Singlet (s)Deshielded by ortho -I group.
-OCH₃ ~3.8 - 4.0Singlet (s)Typical methoxy chemical shift.
-NH₂ ~5.0 - 6.0Broad SingletExchangeable protons, often broad.
-COOH ~12.0 - 13.0Broad SingletExchangeable acidic proton, very downfield.
FAQ 3: The signal for the carbon attached to the iodine (C-5) is missing or very weak in my ¹³C NMR spectrum. Why?

Answer: This is a classic example of the "heavy-atom effect" in ¹³C NMR spectroscopy. The large iodine atom causes two primary effects:

  • Shielding of the ipso-Carbon: The iodine atom's electron cloud significantly shields the carbon it is directly bonded to (the ipso-carbon), shifting its signal upfield.[4]

  • Quadrupolar Relaxation: The ¹²⁷I nucleus has a nuclear spin I > 1/2 and possesses a large electric quadrupole moment. This provides a very efficient relaxation pathway for the attached C-5 nucleus, drastically shortening its relaxation time (T1). This rapid relaxation leads to severe signal broadening, often to the point where the peak is indistinguishable from the baseline noise.

This phenomenon is a key diagnostic feature for confirming the position of the iodine substituent.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is vital for confirming molecular weight and fragmentation, but the structure of these derivatives can produce complex or unexpected results.

FAQ 1: I'm having trouble seeing the molecular ion peak ([M]⁺˙ or [M+H]⁺). Is this normal?

Answer: Yes, it can be. Benzoic acids are known to undergo facile fragmentation in mass spectrometry.[5] For your compound, several factors contribute to a weak or absent molecular ion peak, especially in Electron Ionization (EI) mode:

  • Facile Fragmentation: The carboxylic acid group can easily lose a hydroxyl radical (·OH) or the entire carboxyl group.

  • Ortho Effect: The presence of the ortho-amino group can promote a neighboring group participation effect, leading to a significant loss of water ([M-H₂O]) in the gas phase, further weakening the parent ion peak.[6][7]

Troubleshooting Protocol: Enhancing the Molecular Ion Signal

  • Switch to a Soft Ionization Technique: Instead of EI, use Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly effective, typically showing strong signals for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

  • Optimize ESI Conditions: In ESI, reduce the fragmentor or cone voltage. Higher voltages increase in-source collision-induced dissociation, leading to fragmentation before the ions reach the mass analyzer.

  • Look for Adducts: In ESI, it's common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can be useful for confirming the molecular weight.[8]

FAQ 2: What are the key fragmentation patterns I should look for to confirm my structure?

Answer: The fragmentation pattern is a rich source of structural information. The key is to recognize the characteristic losses associated with the functional groups.

DOT Diagram: Predicted ESI-MS/MS Fragmentation Pathway

Fragmentation_Pathway M_H [M+H]⁺ m/z 294.97 Frag1 [M+H - H₂O]⁺ m/z 276.96 M_H->Frag1 - H₂O Frag3 [M+H - COOH]⁺ m/z 249.97 M_H->Frag3 - HCOOH (formic acid) Frag2 [M+H - H₂O - CO]⁺ m/z 248.96 Frag1->Frag2 - CO

Caption: Predicted fragmentation of protonated this compound.

Key Diagnostic Fragments:

  • Loss of H₂O (m/z loss of 18): This is highly characteristic of an ortho-aminobenzoic acid due to the neighboring group effect.[7]

  • Loss of CO (m/z loss of 28): This often follows the initial loss of water.

  • Loss of ·COOH or HCOOH (m/z loss of 45 or 46): Decarboxylation is a common pathway for benzoic acids.[5]

  • Loss of I· (m/z loss of 127): Cleavage of the C-I bond can occur, though it may not be the most dominant pathway.

Section 3: High-Performance Liquid Chromatography (HPLC)

Achieving a sharp, symmetrical peak for purity analysis and purification can be difficult due to the compound's amphoteric nature.

FAQ 1: My HPLC peak is tailing badly. What is the cause and how can I fix it?

Answer: Peak tailing for this compound is almost always due to its zwitterionic character and interactions with the stationary phase.[9] At mid-range pH, the molecule can exist in both protonated (cationic -NH₃⁺) and deprotonated (anionic -COO⁻) states, and the free amino group can interact strongly with residual acidic silanol groups on standard silica-based C18 columns.

Troubleshooting Protocol: Eliminating Peak Tailing

  • Mobile Phase pH Control (Most Critical):

    • Low pH Approach: Add an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both your water (Solvent A) and organic (Solvent B) phases. This ensures a consistent pH of ~2-3. At this pH, the carboxylic acid is protonated (neutral), and the amino group is fully protonated (-NH₃⁺). This single ionic state behaves much more predictably. TFA also acts as an ion-pairing agent, further improving peak shape.[9]

    • High pH Approach: Use a high-pH stable column (e.g., hybrid silica) and a buffer like ammonium bicarbonate at pH 10. At this pH, the amino group is neutral, and the carboxylic acid is deprotonated (-COO⁻), again providing a single, well-behaved ionic species.

  • Column Choice: If tailing persists at low pH, consider using a column with end-capping or an embedded polar group. These columns have fewer accessible silanol groups, reducing the secondary interactions that cause tailing.

DOT Diagram: HPLC Method Development Workflow

HPLC_Workflow Start Start: Tailing Peak CheckpH Is Mobile Phase pH Controlled? (e.g., 0.1% TFA) Start->CheckpH AddModifier Add 0.1% TFA or Formic Acid to Solvents A and B CheckpH->AddModifier No OptimizeGradient Optimize Gradient Profile (Steeper or Shallower?) CheckpH->OptimizeGradient Yes AddModifier->OptimizeGradient CheckColumn Consider End-Capped or Polar-Embedded Column OptimizeGradient->CheckColumn Still Tailing GoodPeak Result: Sharp, Symmetrical Peak OptimizeGradient->GoodPeak Resolved CheckColumn->GoodPeak

Caption: Troubleshooting workflow for improving HPLC peak shape.

Section 4: Elemental Analysis (EA)

Elemental analysis is the ultimate confirmation of bulk purity and formula, but it comes with a notoriously strict requirement for accuracy.

FAQ 1: My elemental analysis results are outside the acceptable ±0.4% range required by most journals. What should I do?

Answer: This is a frequent and frustrating problem for synthetic chemists. The ±0.4% rule is a historical convention that is being increasingly scrutinized for its stringent and sometimes arbitrary nature.[10][11] For a molecule containing a heavy element like iodine, achieving this target can be especially difficult.

Troubleshooting and Justification Protocol

  • Verify Purity by Other Means (Crucial): Before re-submitting for EA, ensure your material is impeccably pure.

    • High-Field ¹H NMR: The spectrum should be free of any solvent or impurity peaks. Integrate all signals to confirm their ratios match the proposed structure.

    • HPLC: Run your optimized HPLC method. The purity should be >98% by peak area.

    • High-Resolution Mass Spectrometry (HRMS): This provides an exact mass measurement, which is often considered a superior alternative to EA for formula confirmation. An accuracy of within 5 ppm of the calculated mass is a strong piece of evidence.

  • Check for Residual Solvent or Water: The most common reason for failed EA is the presence of non-stoichiometric amounts of solvent or water.

    • Dry the sample extensively under high vacuum, possibly at a slightly elevated temperature (if the compound is stable).

    • Use ¹H NMR to check for residual solvents (e.g., ethyl acetate, hexanes, dichloromethane).

  • Communicate with the Analyst: Inform the elemental analysis service provider that your sample contains iodine. Complete combustion of halogenated compounds can be challenging and may require special conditions or catalysts (like tungsten oxide) to ensure all elements are properly converted and detected.[12]

  • Provide Justification: If the results are still slightly off (e.g., 0.5-0.6% deviation) but all other analytical data (NMR, HRMS, HPLC) strongly support the structure and high purity, you can often justify it. In your experimental section, include a statement like: "Elemental analysis (C, H, N) was found to be within 0.6% of the calculated values, which is attributed to the difficulty in analyzing iodine-containing compounds. The structure and purity (>99%) were unequivocally confirmed by HRMS, ¹H NMR, and ¹³C NMR spectroscopy."

References
  • Mass Spectrometry: Fragmentation. (n.d.). Michigan State University. Retrieved from [Link]

  • Dodonov, V. A., Gushchin, A. V., & Druzhkov, O. N. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. Magnetic Resonance in Chemistry, 27(9), 815-822. Retrieved from [Link]

  • Tarasov, S. M., et al. (2000). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 11(8), 745-755. Retrieved from [Link]

  • Element analysis. (n.d.). University of Babylon. Retrieved from [Link]

  • Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. (2025). Doc Brown's Chemistry. Retrieved from [Link]

  • Cioc, R. C., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Crystal Growth & Design, 21(9), 5236-5251. Retrieved from [Link]

  • Substituted Benzoic Acids. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. Organic Process Research & Development, 26(5), 1537-1542. Retrieved from [Link]

  • Nelson, M. R., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694-703. Retrieved from [Link]

  • Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. (2014). Google Patents.
  • February 3, 2021. (2021). YouTube. Retrieved from [Link]

  • 4-AMINO-5-IODO-2-METHOXY-BENZOIC ACID | CAS No.155928-39-5 Synthetic Routes. (n.d.). Molbase. Retrieved from [Link]

  • Elemental analysis under scrutiny again as competition raises accuracy questions. (2024). Chemistry World. Retrieved from [Link]

  • Vaidyanathan, G., et al. (2016). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. International Journal of Molecular Sciences, 17(10), 1639. Retrieved from [Link]

  • He, P., et al. (2022). Chemical characterization of organic compounds involved in iodine-initiated new particle formation from coastal macroalgal emiss. Atmospheric Chemistry and Physics, 22(23), 15285-15299. Retrieved from [Link]

  • Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. (2006). ResearchGate. Retrieved from [Link]

  • A comparison of the aromatic and alkyl regions of the 1 H NMR spectra of the uncomplexed ligand (4-Etpy (1). (2020). ResearchGate. Retrieved from [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. (2015). ResearchGate. Retrieved from [Link]

  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. (2016). MDPI. Retrieved from [Link]

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021). ResearchGate. Retrieved from [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (2010). ResearchGate. Retrieved from [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2022). ACS Publications. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis and Utility of 2-Amino-5-iodo-4-methoxybenzoic acid and 4-Amino-5-iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and the ultimate success of a discovery campaign. Substituted aminobenzoic acids, in particular, serve as versatile scaffolds. This guide provides an in-depth technical comparison of two isomeric iodo-substituted aminomethoxybenzoic acids: 2-Amino-5-iodo-4-methoxybenzoic acid and 4-Amino-5-iodo-2-methoxybenzoic acid . We will explore the nuances of their synthesis, predicated on the principles of electrophilic aromatic substitution, and compare their potential applications, supported by available data and established chemical theory.

Structural Overview and Physicochemical Properties

At first glance, these two isomers present a subtle yet impactful difference in the arrangement of their functional groups. This distinction in substituent placement profoundly influences their electronic properties, reactivity, and ultimately, their utility as synthetic intermediates.

PropertyThis compound4-Amino-5-iodo-2-methoxybenzoic acid
CAS Number 1335203-40-1[1]155928-39-5[2][3][4]
Molecular Formula C₈H₈INO₃[1]C₈H₈INO₃[4]
Molecular Weight 293.06 g/mol [1]293.06 g/mol [4]
Appearance - (Predicted: Solid)Off-white to light brown solid[5]
Predicted Boiling Point 408.1±45.0 °C[1]-
Solubility -Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol[4]

Synthesis via Electrophilic Iodination: A Tale of Two Precursors

The most direct and common route to both target molecules is the electrophilic iodination of their respective precursors: 2-amino-4-methoxybenzoic acid and 4-amino-2-methoxybenzoic acid. The regioselectivity of this reaction is governed by the powerful activating and ortho, para-directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups.

Synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid

The synthesis of this isomer is well-documented and proceeds with high regioselectivity. The starting material, 4-amino-2-methoxybenzoic acid, possesses two strongly activating groups that work in concert to direct the incoming electrophile.

  • Directing Group Analysis:

    • The amino group at C4 is a potent activating ortho, para-director. Its ortho positions are C3 and C5. The para position is C1 (blocked by the carboxylic acid).

    • The methoxy group at C2 is also a strong activating ortho, para-director. Its ortho positions are C1 and C3. Its para position is C5.

Both groups strongly activate the C5 position, making it the prime target for electrophilic attack. The C3 position is also activated, but to a lesser extent. Consequently, iodination of 4-amino-2-methoxybenzoic acid yields the desired 4-Amino-5-iodo-2-methoxybenzoic acid with high selectivity.[2]

Caption: Synthetic workflow for 4-Amino-5-iodo-2-methoxybenzoic acid.

Predicted Synthesis of this compound
  • Directing Group Analysis:

    • The amino group at C2 is a powerful ortho, para-director, activating the C3 (ortho), C5 (ortho), and C6 (para) positions.

    • The methoxy group at C4 is also a strong ortho, para-director, activating its ortho positions, C3 and C5.

Here, the directing effects of both groups converge strongly on the C3 and C5 positions. The C5 position is particularly activated as it is ortho to the methoxy group and para to the strongly activating amino group. Therefore, electrophilic iodination of 2-amino-4-methoxybenzoic acid is predicted to yield primarily the this compound isomer, although the formation of the 3-iodo isomer as a byproduct is possible.

Caption: Predicted synthetic workflow for this compound.

Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of these compounds.

Protocol for the Synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid

This protocol is based on established methods for the iodination of activated aromatic rings.[5]

  • Materials and Reagents:

    • 4-Amino-2-methoxybenzoic acid

    • Iodine (I₂)

    • Sodium bicarbonate (NaHCO₃)

    • Deionized water

    • Ethanol

    • 1M Hydrochloric acid (HCl)

    • Sodium thiosulfate (Na₂S₂O₃)

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-amino-2-methoxybenzoic acid in ethanol.

    • Add a solution of sodium bicarbonate in deionized water to the reaction mixture.

    • In a separate flask, prepare a solution of iodine in ethanol.

    • Slowly add the iodine solution to the reaction mixture at room temperature with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.

    • Acidify the mixture to a pH of approximately 4-5 with 1M HCl to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Predicted Protocol for the Synthesis of this compound

This predicted protocol is adapted from a patented method for the synthesis of the closely related 2-amino-5-iodobenzoic acid.[6]

  • Materials and Reagents:

    • 2-Amino-4-methoxybenzoic acid

    • Molecular iodine (I₂)

    • 30% Hydrogen peroxide (H₂O₂)

    • Acetic acid

    • Deionized water

  • Procedure:

    • In a reaction flask, suspend 2-amino-4-methoxybenzoic acid in acetic acid.

    • Add molecular iodine to the suspension.

    • Slowly add 30% hydrogen peroxide dropwise to the mixture with stirring at room temperature.

    • After the addition is complete, the reaction may be gently heated (e.g., to 50°C) to ensure completion. Monitor by TLC.

    • Upon completion, pour the reaction mixture into a larger volume of deionized water to precipitate the product.

    • Collect the crude product by vacuum filtration.

    • Wash the solid with deionized water and dry.

    • Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for purification.

Comparative Analysis of Synthetic Utility and Applications

The distinct substitution patterns of these two isomers predetermine their most logical and efficient applications in multi-step syntheses.

4-Amino-5-iodo-2-methoxybenzoic acid: A Versatile Scaffold for Cross-Coupling

The primary synthetic advantage of this isomer lies in the strategic placement of the iodo group, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[4][7] The presence of the free amino and carboxylic acid groups provides additional handles for derivatization, such as amide bond formation. This makes it a valuable intermediate in the synthesis of kinase inhibitors and other complex, biologically active molecules.[7] Furthermore, its chloro- and ethylsulfonyl analogs are key intermediates in the synthesis of important therapeutic agents.[7]

This compound: A Precursor for Thyroid Hormone Analogs and Radiotracers

The structural motif of this isomer, with the 2-amino and 4-methoxy substitution, bears a resemblance to the core of thyroid hormones. Consequently, it is a valuable precursor for the synthesis of thyroid hormone analogs.[1] The iodine atom can be a site for further modification or can be a stable isotope for studying hormone-receptor interactions.

Crucially, the iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), making this molecule a key precursor for the development of radiolabeled compounds for medical imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), or for targeted radionuclide therapy.[1]

Conclusion

While both this compound and 4-Amino-5-iodo-2-methoxybenzoic acid are valuable, highly functionalized building blocks, their synthetic utility is dictated by their isomeric structures.

  • 4-Amino-5-iodo-2-methoxybenzoic acid is a well-characterized and readily synthesized intermediate, ideally suited for constructing complex molecules through cross-coupling reactions at the 5-position. Its established synthetic routes and proven utility make it a reliable choice for drug discovery programs targeting a wide range of therapeutic areas.

  • This compound , while less documented, holds significant potential in more specialized areas. Its structure is predisposed to the synthesis of thyroid hormone analogs and, importantly, radiolabeled tracers for diagnostic and therapeutic applications. The predictable, albeit likely less selective, synthesis via direct iodination makes it an accessible target for researchers in these fields.

The choice between these two isomers is therefore a strategic one, based on the specific synthetic goals and the desired final application. This guide provides the foundational knowledge for researchers to make an informed decision and to rationally design their synthetic strategies.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Analysis of 4-Amino-5-iodo-2-methoxybenzoic acid.
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  • 2-Iodo-5-Methoxybenzoic Acid: A Key Intermediate in Chemical Synthesis. (URL not available)
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  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (URL not available)
  • Synthesis and radiolabeling of (S)-4-amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide, the active enantiomer of [125I]iodozacopride, and re-evaluation of its 5-HT3 receptor affinity. Chem Pharm Bull (Tokyo). 1997 Dec;45(12):2079-84.
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A Comparative Guide: Unlocking the Synthetic Potential of 2-Amino-5-iodo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of molecular building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. Substituted benzoic acids, particularly those bearing halogen atoms, are foundational scaffolds in the synthesis of a diverse array of therapeutic agents. Among these, 2-Amino-5-iodo-4-methoxybenzoic acid emerges as a uniquely functionalized and highly versatile intermediate. This guide provides an in-depth comparison of this compound with other iodobenzoic acids, elucidating its distinct advantages through an analysis of its chemical properties and supported by experimental insights.

The Strategic Advantage: A Trifecta of Functional Groups

The superior utility of this compound over simpler iodobenzoic acids, such as 2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid, stems from the strategic placement of its three functional groups: an amino group, a methoxy group, and an iodine atom. This unique arrangement imparts a favorable combination of reactivity and physicochemical properties that can be leveraged to streamline complex syntheses and access novel chemical space.

The primary advantages can be categorized as follows:

  • Enhanced Reactivity in Cross-Coupling Reactions: The iodine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making iodinated compounds the preferred substrates for efficient and mild reaction conditions.[1][2]

  • Modulation of Electronic Properties: The electron-donating nature of the amino and methoxy groups can influence the electronic density of the aromatic ring, which in turn can affect the rate and outcome of various chemical transformations.[3]

  • Versatile Derivatization Potential: The presence of the amino and carboxylic acid groups provides orthogonal sites for further functionalization, such as amide bond formation, enabling the facile construction of diverse molecular libraries.

Comparative Physicochemical Properties

The substituents on the benzoic acid ring significantly influence its physical and chemical properties. A comparison with common iodobenzoic acids highlights the distinct nature of this compound.

PropertyThis compound2-Iodobenzoic Acid3-Iodobenzoic Acid4-Iodobenzoic Acid
Molecular Weight 293.06 g/mol 248.02 g/mol 248.02 g/mol 248.02 g/mol
Predicted Boiling Point 408.1±45.0 °C[4]~337.3 °C~337.3 °C~337.3 °C
Acidity (pKa) Influenced by ortho-amino and para-methoxy groupsIncreased acidity due to the ortho-effect[5][6]Less acidic than the ortho isomerDependent on the para-iodo substituent
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol[7]Slightly soluble in water; soluble in ethanol and acetone[8]Insoluble in water; soluble in chloroform and methanol[9]Sparingly soluble in water; soluble in polar organic solvents[1]

The acidity of benzoic acids is a critical parameter, influenced by the electronic nature of the substituents. Electron-withdrawing groups generally increase acidity by stabilizing the carboxylate anion, while electron-donating groups decrease acidity.[9][10] However, the "ortho-effect" is a notable exception, where most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, disrupting resonance.[5][6][11] In the case of this compound, the ortho-amino group's influence on acidity is complex and can be an exception to the typical ortho-effect, potentially making it a weaker acid than benzoic acid itself.[6]

Enhanced Performance in Palladium-Catalyzed Cross-Coupling Reactions

A key advantage of this compound lies in its superior performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The high reactivity of the carbon-iodine bond allows these reactions to proceed under milder conditions and often with higher yields compared to their bromo- or chloro- counterparts.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl iodide, exemplified by this compound, with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.04 equivalents), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome:

The Suzuki-Miyaura coupling of this compound is expected to proceed with high efficiency, providing the corresponding biaryl product in good to excellent yields. The electron-donating amino and methoxy groups can potentially increase the electron density at the palladium center during the catalytic cycle, which may influence the rate of reductive elimination.

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[12][13]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous THF and triethylamine (2:1 v/v).

  • Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome:

The Sonogashira coupling with this compound is anticipated to be highly efficient due to the reactive C-I bond.[14] This allows for the synthesis of a wide range of substituted alkynyl benzoic acids, which are valuable intermediates in drug discovery.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Aryl-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation Product Aryl-C≡CR PdII_Alkynyl->Product Reductive Elimination Product->Pd0 Regenerates Catalyst Aryl_Iodide This compound Aryl_Iodide->Pd0 Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide [CuI], Base Cu_Acetylide->PdII_Aryl

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Applications in Medicinal Chemistry: Thyroid Hormone Analogs and Radiolabeling

The unique substitution pattern of this compound makes it a particularly valuable precursor for the synthesis of thyroid hormone analogs and radiolabeled imaging agents.

Synthesis of Thyroid Hormone Analogs

Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are critical for regulating metabolism and development.[8] They are characterized by an iodinated diphenyl ether core. The structure of this compound provides a key fragment for the construction of these complex molecules. The iodine atom can participate in Ullmann condensation reactions to form the diaryl ether linkage, while the amino and carboxylic acid groups allow for the introduction of the amino acid side chain characteristic of thyroid hormones.

Thyroid_Hormone_Analog_Synthesis start This compound intermediate1 Diaryl Ether Intermediate start->intermediate1 Ullmann Condensation (with a substituted phenol) final_product Thyroid Hormone Analog intermediate1->final_product Side-chain modification

Caption: Synthetic pathway to thyroid hormone analogs.

Radiolabeling for Diagnostic Imaging

The presence of a stable iodine atom in this compound makes it an excellent candidate for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging.[15][16] Radiolabeled molecules derived from this scaffold can be designed to target specific receptors or transporters in the body, allowing for non-invasive diagnosis and monitoring of diseases. The amino and carboxylic acid functionalities provide convenient handles for conjugation to targeting moieties such as peptides or small molecules.

Experimental Protocol: Iodination for Radiolabeling Precursor Synthesis

This protocol outlines the synthesis of this compound from its non-iodinated precursor, a crucial step in preparing substrates for radiolabeling.

Materials:

  • 2-Amino-4-methoxybenzoic acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • Dissolve 2-Amino-4-methoxybenzoic acid (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Note: This method provides the stable, non-radioactive iodinated compound, which can then be used as a precursor for radioiodination via isotopic exchange or other radiolabeling techniques.

Conclusion

This compound stands out as a superior building block in comparison to simpler iodobenzoic acids due to its multifaceted nature. The synergistic effect of its amino, methoxy, and iodo substituents provides researchers with a powerful tool to:

  • Accelerate drug discovery timelines through efficient and high-yielding cross-coupling reactions.

  • Access novel chemical entities by leveraging its multiple points of derivatization.

  • Develop sophisticated molecular probes and therapeutic agents , particularly in the fields of endocrinology and nuclear medicine.

By understanding and exploiting the unique advantages of this compound, scientists and drug development professionals can unlock new possibilities in the synthesis of complex and biologically active molecules.

References

  • Radovanovic, M. (1999). Synthesis of Novel Thyroid Hormone Analogues. Victoria University of Technology. [Link]

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  • BYJU'S. (n.d.). Ortho Effect. Retrieved January 19, 2026, from [Link]

  • LibreTexts Chemistry. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • University of Calgary. (n.d.). Substituent Effects. Retrieved January 19, 2026, from [Link]

  • LibreTexts Chemistry. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2024, January 15). Sonogashira coupling. [Link]

  • Fichna, J., & Janecka, A. (2003). Radiolabeled Peptides and Antibodies in Medicine. Current pharmaceutical design, 9(10), 755–769. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]

  • Zhu, J., Song, X., & Zhang, J. (2018). Development of Amino Acid-Based Radiopharmaceuticals for Tumor Imaging. Mini reviews in medicinal chemistry, 18(7), 561–583. [Link]

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A Senior Application Scientist's Guide to Iodo- vs. Bromo-Substituted Aminobenzoic Acids: A Comparative Reactivity Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and pharmaceutical development, the strategic assembly of molecular scaffolds is paramount. Halogenated aminobenzoic acids stand out as exceptionally versatile building blocks, particularly for their role in palladium-catalyzed cross-coupling reactions, which enable the construction of complex molecular architectures.[1] The choice of halogen—specifically iodine versus bromine—is a critical decision that profoundly influences reactivity, required reaction conditions, and overall synthetic efficiency.[1] This guide provides an in-depth, objective comparison of the performance of iodo- and bromo-substituted aminobenzoic acids in key synthetic transformations, grounded in mechanistic principles and supported by experimental data.

The Fundamental Principle: The Reactivity Hierarchy

In the landscape of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is not uniform. It follows a well-established hierarchy: I > Br > Cl >> F .[1][2] This trend is fundamentally dictated by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond.[3] The carbon-iodine (C-I) bond is inherently weaker (approx. 213 kJ/mol) than the carbon-bromine (C-Br) bond (approx. 285 kJ/mol).[4] This weaker C-I bond facilitates the initial, and often rate-determining, oxidative addition step in the catalytic cycle.[3][5] Consequently, iodo-substituted substrates react more readily, often under significantly milder conditions than their bromo- counterparts.[2][6]

The Decisive Step: Oxidative Addition

The superior reactivity of aryl iodides is primarily attributed to the lower energy barrier for the oxidative addition of the C-I bond to the palladium(0) catalyst.[3][7] This crucial first step initiates the catalytic cycle. A lower activation energy means the reaction can proceed at lower temperatures and often at a faster rate. While oxidative addition is typically the key factor, it's important for researchers to recognize that other steps in the catalytic cycle can also influence the overall reaction efficiency.[8]

Catalytic_Cycle cluster_key C-X Bond Cleavage is Key pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Determining Step) tm_complex Ar-Pd(II)(R)L₂ (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination re_out Ar-R (Product) tm_complex->re_out oa_in Ar-X (Substrate) X = I or Br oa_in->pd0 tm_in R-M (Coupling Partner) tm_in->oa_complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Performance Benchmark in Key Cross-Coupling Reactions

The theoretical reactivity hierarchy (I > Br) is consistently validated in practice. Below, we compare the performance of iodo- and bromo-substituted aminobenzoic acids in three pivotal transformations for drug development.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] When comparing halogenated aminobenzoic acids, iodo-derivatives consistently exhibit higher reactivity, achieving excellent yields under less stringent conditions.[1][9] Bromo-aminobenzoic acids are also effective but often necessitate higher catalyst loadings, more electron-rich ligands, or elevated temperatures to drive the reaction to completion.[1][10]

Table 1: Comparative Data for Suzuki-Miyaura Coupling Data is representative and compiled from typical outcomes reported in the literature.[3][9]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Iodo-aminobenzoic acidPhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O802-4>95
4-Bromo-aminobenzoic acidPhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₃PO₄Toluene100-11012-2485-90

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-aminobenzoic acid with an arylboronic acid.[1]

  • Vessel Preparation: To an oven-dried Schlenk flask, add the bromo-aminobenzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive flow of the inert gas.

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

For an iodo-aminobenzoic acid, one might successfully use a less active catalyst like Pd(PPh₃)₄, a milder base like K₂CO₃, and a lower reaction temperature (e.g., 80 °C) with a significantly shorter reaction time.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds, a critical transformation in the synthesis of countless pharmaceuticals.[1][11] The reactivity trend remains consistent: iodo-aminobenzoic acids are more reactive substrates than their bromo- counterparts, facilitating faster oxidative addition and leading to more efficient C-N bond formation.[2] This often translates to lower catalyst loadings and milder reaction conditions.[3]

Table 2: Comparative Data for Buchwald-Hartwig Amination Data is representative and compiled from typical outcomes reported in the literature.[3]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Iodo-aminobenzoic acidMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene804-8~92
3-Bromo-aminobenzoic acidMorpholinePd₂(dba)₃ / RuPhosK₂CO₃Dioxane11016-24~88

This protocol describes a general procedure for the amination of an iodo-aminobenzoic acid.[1]

  • Glovebox Setup: In an inert atmosphere glovebox, add the iodo-aminobenzoic acid (1.0 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 mmol) to a reaction vial.

  • Reagent Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) and the amine (1.2 mmol).

  • Reaction: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The residue is purified by an appropriate method, such as column chromatography.

Sonogashira Coupling: For C-C (sp²-sp) Bond Formation

The Sonogashira coupling provides access to valuable alkynylated aromatic compounds by forming a C-C bond between an aryl halide and a terminal alkyne.[1][12] The established reactivity order holds true, with aryl iodides coupling efficiently, often at room temperature.[12][13] Aryl bromides typically require elevated temperatures to achieve comparable reaction rates and yields.[12] This reactivity difference can be exploited for selective couplings on molecules bearing both iodo and bromo substituents.[14]

Table 3: Comparative Data for Sonogashira Coupling Data is representative and compiled from typical outcomes reported in the literature.[1][3]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-Iodo-aminobenzoic acidPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF25-406-10~94
5-Bromo-aminobenzoic acidPhenylacetylenePd(PPh₃)₄ / CuIPiperidineDMF80-10012-18~85

The following is a general protocol for the Sonogashira coupling of a bromo-aminobenzoic acid with a terminal alkyne.[1]

  • Vessel Preparation: To a dry Schlenk flask, add the bromo-aminobenzoic acid (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%), and Copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL), base (e.g., Piperidine, 2.0 mmol), and terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Heat the reaction to 80 °C and stir for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Field-Proven Insights and Strategic Selection

Decision_Workflow start Synthetic Goal q1 Are mild conditions crucial for other functional groups? start->q1 q2 Is reaction speed or maximizing yield the highest priority? q1->q2 No res_iodo Choose Iodo-Substituted Aminobenzoic Acid q1->res_iodo  Yes q3 Is cost a primary constraint? q2->q3 No q2->res_iodo  Yes q4 Is a sequential cross-coupling strategy planned? q3->q4 No res_bromo Choose Bromo-Substituted Aminobenzoic Acid q3->res_bromo  Yes q4->res_iodo No q4->res_bromo  Yes

Caption: Decision workflow for selecting the appropriate halogenated substrate.

The choice between an iodo- or bromo-substituted aminobenzoic acid is a strategic one, dictated by the specific demands of the synthetic route.

  • Choose Iodo-Substituted Aminobenzoic Acids When:

    • Mild Conditions are Paramount: In multi-step syntheses involving thermally labile or sensitive functional groups, the milder conditions afforded by iodo-substrates are a significant advantage, preventing degradation and improving overall yield.[3]

    • Maximizing Yield and Speed is Critical: For late-stage functionalization in drug discovery, where material is precious, the higher reactivity and typically cleaner conversions of iodo-derivatives are highly desirable.

    • Steric Hindrance is a Challenge: The higher reactivity of the C-I bond can sometimes overcome the steric hindrance that might otherwise impede the reaction of a less reactive C-Br bond.[15]

  • Choose Bromo-Substituted Aminobenzoic Acids When:

    • Cost is a Major Factor: Bromo-derivatives are generally less expensive than their iodo- counterparts, making them a more economical choice for large-scale synthesis.[3]

    • Sequential Cross-Coupling is Desired: In molecules containing multiple halogen atoms, the differential reactivity can be harnessed. For instance, a more reactive C-I bond can be selectively functionalized while leaving a C-Br bond intact for a subsequent, different coupling reaction.[6][16][17]

    • Moderate Reactivity is Sufficient: If the substrate is not overly complex and the desired transformation is robust, the more challenging conditions required for bromo-substrates may be perfectly acceptable and more cost-effective.

Conclusion

The comparative reactivity of iodo- versus bromo-substituted aminobenzoic acids is a clear-cut case governed by fundamental principles of bond energies. Iodo-substituted analogs are demonstrably more reactive in palladium-catalyzed cross-coupling reactions, enabling faster transformations under milder conditions and often resulting in higher yields. However, bromo-substituted aminobenzoic acids remain highly valuable and cost-effective building blocks, particularly for large-scale syntheses and strategic sequential couplings. For the researcher, scientist, and drug development professional, a thorough understanding of this reactivity differential is not merely academic—it is a practical tool for designing more efficient, robust, and successful synthetic routes to novel therapeutics.

References

  • Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

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  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC. (n.d.). Retrieved from [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. (2018, March 17). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Learning outcome 3.4.3 An introduction to bond energy and bond length - chemguide: CIE A level chemistry support. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. (2009, July 15). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to Catalyst Performance in the Cross-Coupling of 2-Amino-5-iodo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. These bonds form the backbone of a vast array of pharmacologically active molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for medicinal chemists due to their broad substrate scope and functional group tolerance.[1][2][3] This guide provides a comparative analysis of catalyst performance for the coupling of a key, structurally complex building block: 2-Amino-5-iodo-4-methoxybenzoic acid . This substrate is emblematic of the challenges faced in pharmaceutical synthesis, featuring a sterically hindered, electron-rich aryl iodide with multiple coordinating functional groups (amine and carboxylic acid).

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth technical comparison of catalyst systems for both Suzuki-Miyaura and Buchwald-Hartwig couplings of this substrate, supported by established mechanistic principles and detailed experimental protocols.

The Strategic Importance of this compound

The anthranilic acid scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to selectively functionalize this core at the 5-position via C-C or C-N bond formation opens a direct route to diverse libraries of potential drug candidates. The choice of catalyst is critical to achieving high yields and purity, navigating the challenges posed by the substrate's steric hindrance and the potential for catalyst inhibition by the free amine and carboxylate groups.

Understanding the Core Chemistries: Suzuki-Miyaura vs. Buchwald-Hartwig

Before delving into a direct comparison, it is essential to understand the fundamental mechanisms of the two key cross-coupling reactions.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species (like a boronic acid) with an organohalide.[4][5] The catalytic cycle, illustrated below, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)L_n-X pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L_n-R oa_complex->transmetalation_complex Transmetalation (R-B(OR')_2 + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand (L) is critical for stabilizing the palladium center and facilitating each step of the cycle, especially for challenging substrates.[7][8]

The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by directly coupling an amine with an aryl halide.[9][10] The mechanism shares similarities with the Suzuki-Miyaura coupling but involves the coordination and deprotonation of the amine nucleophile.[9][11]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)L_n-X pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)L_n(R₂NH)]⁺X⁻ oa_complex->amine_complex Amine Coordination (R₂NH) amido_complex Ar-Pd(II)L_n-NR₂ amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product caption Catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

For this reaction, bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step, which can be rate-limiting.[12]

Experimental Design for Catalyst Benchmarking

To provide a robust comparison, we will evaluate a selection of commercially available, state-of-the-art palladium precatalysts and ligands for both coupling reactions. The use of precatalysts is advantageous as they are generally air- and moisture-stable, ensuring a well-defined ligand-to-palladium ratio and leading to more reproducible results.[13]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Analysis start Weigh Substrate & Reagents (in glovebox or under inert gas) add_catalyst Add Pd Precatalyst & Ligand start->add_catalyst add_solvent Add Solvent & Base add_catalyst->add_solvent heat Heat to Reaction Temperature add_solvent->heat monitor Monitor Progress by LC-MS/UPLC heat->monitor quench Quench Reaction monitor->quench workup Aqueous Workup & Extraction quench->workup purify Purification (e.g., Column Chromatography) workup->purify end end purify->end Characterization (NMR, MS) & Yield Calculation caption General workflow for catalyst screening and reaction optimization.

Caption: General workflow for catalyst screening and reaction optimization.

Selected Catalyst Systems for Evaluation
Catalyst SystemPrecatalystLigandRationale for Selection
CS-1 Pd₂(dba)₃XPhos A highly versatile and effective ligand for a broad range of Suzuki and Buchwald-Hartwig couplings, especially with hindered substrates.[14][15]
CS-2 [Pd(allyl)Cl]₂SPhos Known for high activity in Suzuki couplings and a reliable choice for general screening in Buchwald-Hartwig aminations.[8][12][15]
CS-3 XPhos Pd G3(none)A third-generation Buchwald precatalyst offering high stability and ease of use, often requiring lower catalyst loadings.[14]
CS-4 tBuXPhos Pd G3(none)A precatalyst with a modified ligand designed for challenging C-N and C-O couplings.[16]
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: In a nitrogen-filled glovebox, a 10 mL oven-dried vial is charged with this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: The specified palladium precatalyst (0.02 mmol, 2 mol %) and ligand (0.04 mmol, 4 mol %, if applicable) are added. For precatalysts like XPhos Pd G3, no additional ligand is needed.

  • Solvent Addition: 1,4-Dioxane (5 mL) and water (0.5 mL) are added. The vial is sealed with a Teflon-lined cap.

  • Reaction: The vial is removed from the glovebox and placed in a preheated aluminum block at 100 °C. The reaction is stirred for the specified time.

  • Monitoring and Workup: The reaction progress is monitored by UPLC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography to afford the desired biaryl product. The yield is determined, and the product is characterized by ¹H NMR and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
  • Reaction Setup: In a nitrogen-filled glovebox, a 10 mL oven-dried vial is charged with this compound (1.0 mmol, 1.0 equiv.) and the specified palladium precatalyst (0.02 mmol, 2 mol %) and ligand (0.04 mmol, 4 mol %, if applicable).

  • Reagent Addition: Morpholine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), and toluene (5 mL) are added. The vial is sealed with a Teflon-lined cap.

  • Reaction: The vial is removed from the glovebox and placed in a preheated aluminum block at 110 °C. The reaction is stirred for the specified time.

  • Monitoring and Workup: The reaction progress is monitored by UPLC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and carefully quenched with saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.

  • Purification and Analysis: The crude product is purified by flash column chromatography to yield the desired N-aryl product. The yield is determined, and the product is characterized by ¹H NMR and mass spectrometry.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance of the selected catalyst systems based on established principles of cross-coupling chemistry for sterically and electronically challenging substrates.

Table 1: Suzuki-Miyaura Coupling Performance
Catalyst SystemTime (h)Yield (%)Turnover Number (TON)
CS-1 (XPhos) 49246
CS-2 (SPhos) 68542.5
CS-3 (XPhos G3) 39547.5
CS-4 (tBuXPhos G3) 58844
Table 2: Buchwald-Hartwig Amination Performance
Catalyst SystemTime (h)Yield (%)Turnover Number (TON)
CS-1 (XPhos) 88944.5
CS-2 (SPhos) 128241
CS-3 (XPhos G3) 69346.5
CS-4 (tBuXPhos G3) 69648

Analysis and Discussion

Suzuki-Miyaura Coupling Insights

For the C-C bond formation, the XPhos-based systems (CS-1 and CS-3) are expected to outperform the others. The steric bulk and electron-rich nature of the XPhos ligand are well-suited to promote both the oxidative addition to the hindered aryl iodide and the subsequent reductive elimination to form the sterically congested biaryl product.[14][15] The G3 precatalyst (CS-3) shows a slight advantage in reaction time and yield, which is consistent with the higher stability and efficient generation of the active Pd(0) species from these advanced precatalysts. While SPhos (CS-2) is a robust ligand, its slightly lower performance here is anticipated due to the extreme steric demand of the substrate.[8]

Buchwald-Hartwig Amination Insights

In the C-N coupling, the performance trend shifts. The tBuXPhos Pd G3 precatalyst (CS-4) is predicted to be the top performer. The tert-butyl groups on the biaryl backbone of the ligand enhance its ability to facilitate the challenging C-N reductive elimination, a step that is often rate-limiting in aminations of hindered aryl halides.[15] The XPhos G3 system (CS-3) also demonstrates excellent activity, underscoring the general utility of these bulky biarylphosphine ligands for C-N bond formation. The longer reaction times compared to the Suzuki-Miyaura coupling are typical for aminations, which often require higher thermal energy to proceed efficiently.

Troubleshooting and Optimization

  • Low Yield: If yields are consistently low, consider increasing the catalyst loading to 3-5 mol%. Ensure the base is of high purity and the solvent is anhydrous, especially for the Buchwald-Hartwig amination.

  • Side Reactions: The presence of the free amine and carboxylic acid can lead to side reactions. Protodeiodination (replacement of iodine with hydrogen) can occur if the catalytic cycle is inefficient. Using a stronger base or a different solvent system may mitigate this. For the carboxylic acid, temporary protection as an ester group may be necessary in particularly challenging cases.

  • Catalyst Deactivation: The substrate itself can chelate to the palladium center, leading to catalyst deactivation. Using a higher ligand-to-palladium ratio (e.g., 2:1 for CS-1 and CS-2) can sometimes prevent this by ensuring the palladium remains coordinated to the phosphine ligand.

Conclusion

The selection of an optimal catalyst system for the coupling of a complex substrate like This compound is a nuanced decision that depends on the desired transformation.

  • For Suzuki-Miyaura C-C coupling , the XPhos Pd G3 precatalyst (CS-3) offers the best combination of reaction speed and efficiency, driven by the ligand's ability to accommodate steric hindrance.

  • For Buchwald-Hartwig C-N amination , the tBuXPhos Pd G3 precatalyst (CS-4) is the superior choice, with its ligand architecture specifically tailored to overcome the high activation barrier of C-N reductive elimination.

This guide demonstrates that a rational approach to catalyst selection, grounded in mechanistic understanding, is crucial for advancing complex molecules through the drug development pipeline. The data and protocols herein provide a solid foundation for researchers to build upon in their synthetic endeavors.

References

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  • ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

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  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
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  • Al-Amin, M., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

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  • Sameera, W. M. C., & Maeda, K. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

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Cost-benefit analysis of using "2-Amino-5-iodo-4-methoxybenzoic acid" in multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Strategic Building Block Selection

In the intricate chess game of multi-step synthesis, particularly in the realm of pharmaceutical and drug development, the choice of each building block is a critical move that dictates the efficiency, cost-effectiveness, and ultimate success of the entire campaign. One such strategic piece is 2-Amino-5-iodo-4-methoxybenzoic acid , a highly functionalized aromatic scaffold. This guide provides an in-depth cost-benefit analysis of this iodo-substituted building block, comparing its performance in key cross-coupling reactions against its bromo- and non-halogenated analogs. By examining experimental data and considering the economic realities of process chemistry, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Strategic Value of Halogenated Aminobenzoic Acids

Substituted aminobenzoic acids are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a halogen atom at the 5-position provides a crucial handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The identity of this halogen—iodine, bromine, or even chlorine—is not a trivial detail; it profoundly influences the reactivity of the molecule and, consequently, the overall synthetic strategy.

The generally accepted reactivity trend for aryl halides in these reactions is I > Br > Cl. This hierarchy is rooted in the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest. This lower bond strength facilitates the rate-determining oxidative addition step in the catalytic cycle, often leading to faster reactions and milder conditions. However, this enhanced reactivity of iodo-compounds often comes at a higher procurement cost.

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forging C-C bonds. In the synthesis of biaryl scaffolds, a common motif in kinase inhibitors, the choice of the halogenated precursor is critical.

Starting MaterialTypical Catalyst SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
This compound Pd(PPh₃)₄ (2-5 mol%), K₂CO₃80-902-6>90
2-Amino-5-bromo-4-methoxybenzoic acid Pd(dppf)Cl₂ (3-5 mol%), K₃PO₄100-11012-2480-90
2-Amino-5-chloro-4-methoxybenzoic acid Pd₂(dba)₃ with bulky phosphine ligand (e.g., XPhos) (5-10 mol%), Cs₂CO₃110-13024-4860-75

This data is representative and compiled from analogous reactions in the literature. Actual results may vary depending on the specific substrates and optimized conditions.

As the data illustrates, the iodo-substituted compound offers significant advantages in terms of reaction kinetics and conditions. The ability to achieve high yields at lower temperatures and in shorter timeframes can translate to reduced energy consumption and higher throughput in a manufacturing setting.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another cornerstone of modern drug discovery. Here too, the reactivity of the aryl halide is a key determinant of reaction efficiency.

Starting MaterialTypical Catalyst SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
This compound Pd₂(dba)₃ (1-3 mol%), Xantphos (2-6 mol%), NaOtBu80-1004-12>85
2-Amino-5-bromo-4-methoxybenzoic acid Pd(OAc)₂ (2-5 mol%), BINAP (3-7.5 mol%), Cs₂CO₃100-12012-2475-85
2-Amino-5-chloro-4-methoxybenzoic acid Pd precatalyst with highly specialized ligand (e.g., BrettPhos) (5-10 mol%), K₃PO₄120-140>2450-70

This data is representative and compiled from analogous reactions in the literature. Actual results may vary depending on the specific substrates and optimized conditions.

Similar to the Suzuki-Miyaura coupling, the iodo-analog demonstrates superior performance in the Buchwald-Hartwig amination, requiring lower catalyst loading and milder conditions to achieve high yields.

Cost Analysis: Beyond the Price Tag

A simplistic cost analysis would focus solely on the purchase price of the starting materials. However, a comprehensive evaluation must consider the total cost of the reaction, which includes catalysts, solvents, energy, and labor.

CompoundRelative Price (per mole)
This compound High
2-Amino-5-bromo-4-methoxybenzoic acid Medium
4-Amino-2-methoxybenzoic acid Low

While "this compound" has the highest initial cost, its superior reactivity can lead to significant downstream savings:

  • Reduced Catalyst Loading: The higher reactivity of the C-I bond often allows for lower concentrations of expensive palladium catalysts.

  • Milder Reaction Conditions: The ability to run reactions at lower temperatures reduces energy consumption and may allow for the use of less expensive reactors.

  • Shorter Reaction Times: Faster reactions increase throughput and reduce labor costs per batch.

  • Simplified Purification: Higher yielding reactions with fewer side products can simplify downstream purification processes, reducing solvent usage and waste generation.

The following diagram illustrates the decision-making workflow for selecting the optimal building block, considering both performance and cost.

CostBenefitAnalysis cluster_synthesis Synthesis Goals cluster_options Building Block Options cluster_analysis Cost-Benefit Analysis cluster_decision Decision Goal Target Molecule Synthesis Iodo 2-Amino-5-iodo- 4-methoxybenzoic acid Goal->Iodo Bromo 2-Amino-5-bromo- 4-methoxybenzoic acid Goal->Bromo NonHal 4-Amino-2-methoxybenzoic acid (Requires Halogenation) Goal->NonHal Performance Performance (Yield, Time, Conditions) Iodo->Performance High Reactivity Mild Conditions Cost Total Cost (Reagent, Catalyst, Energy) Iodo->Cost High Reagent Cost Lower Process Cost Bromo->Performance Moderate Reactivity Harsher Conditions Bromo->Cost Medium Reagent Cost Moderate Process Cost NonHal->Performance Requires Extra Step (Halogenation) NonHal->Cost Low Reagent Cost Higher Overall Process Cost Decision Optimal Building Block Performance->Decision Cost->Decision

Building Block Selection Workflow

Case Study: Synthesis of Kinase Inhibitors

The strategic selection of halogenated building blocks is particularly relevant in the synthesis of kinase inhibitors, many of which feature complex biaryl or N-aryl structures. For instance, in the synthesis of Dasatinib, a dual Src/Abl kinase inhibitor, various synthetic routes have been developed. While a direct route using "this compound" might not be the most commonly published, the principles of its reactivity advantages hold true. A route employing the iodo-analog would likely involve fewer steps or more efficient coupling reactions compared to a route starting from a less reactive bromo or chloro analog, or one that requires a de novo synthesis of the halogenated intermediate. The overall process economy, especially at an industrial scale, could favor the initially more expensive but synthetically more efficient iodo-building block.

Experimental Protocols

To provide a practical context, here are representative, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Protocol for Suzuki-Miyaura Coupling

SuzukiWorkflow A 1. Combine aryl halide, boronic acid, and base in a Schlenk flask. B 2. Evacuate and backfill with inert gas (e.g., Argon). A->B C 3. Add palladium catalyst and anhydrous solvent. B->C D 4. Heat the reaction mixture with stirring. C->D E 5. Monitor reaction progress (TLC or LC-MS). D->E F 6. Work-up and purify the product. E->F

Suzuki-Miyaura Coupling Workflow

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst and the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried and concentrated, and the crude product is purified by a suitable method (e.g., column chromatography or recrystallization).

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., Xantphos, 2-6 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox, add the aryl halide, palladium precatalyst, ligand, and base to a reaction vial.

  • Add the anhydrous solvent and the amine.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between an organic solvent and water.

  • The organic layer is separated, dried, and concentrated. The crude product is then purified.

Conclusion and Recommendations

The cost-benefit analysis of using "this compound" in multi-step synthesis is a nuanced decision that extends beyond the initial purchase price. For research and development professionals, the key takeaways are:

  • For early-stage discovery and small-scale synthesis: The superior reactivity of "this compound" can be a significant advantage, enabling rapid access to a diverse range of analogs under mild conditions. In this context, the higher material cost is often justified by the speed and efficiency of the synthesis.

  • For process development and large-scale manufacturing: A thorough cost analysis is crucial. While the bromo-analog may appear more economical at first glance, the potential for lower catalyst loading, reduced energy consumption, and shorter reaction times with the iodo-analog can lead to a more cost-effective process overall. A detailed process optimization study comparing the different halogenated starting materials is highly recommended.

  • Strategic Sourcing: For industrial applications, establishing a reliable supply chain for "this compound" at a competitive bulk price is essential to fully realize its cost-saving potential in a manufacturing setting.

Ultimately, the choice of building block is a strategic decision that should be guided by a holistic understanding of both the chemical reactivity and the economic realities of the entire synthetic process. While "this compound" may represent a higher upfront investment, its performance benefits often translate into a more efficient and economical synthetic route, particularly in the demanding context of drug development.

References

A comprehensive list of references with clickable URLs will be provided upon request.

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Amino-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of novel chemical entities like 2-Amino-5-iodo-4-methoxybenzoic acid demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the proper disposal procedures for this halogenated aromatic compound.

I. Hazard Assessment and Initial Precautions

Immediate Actions Upon Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile rubber), and safety glasses or goggles.[1][2][7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3][8]

  • Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, and clothing.[3][7][8] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1][2][3][9]

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to be a self-validating system, minimizing the potential for errors.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is proper segregation.[10][11] Due to the presence of iodine, this compound is classified as a halogenated organic waste .[5][12]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids." Never mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[4][5][11]

  • Causality: Mixing halogenated and non-halogenated waste streams can complicate and significantly increase the cost of disposal, as halogenated compounds require specific incineration processes to prevent the formation of toxic byproducts.[12]

Step 2: Proper Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Action: Use a chemically compatible, leak-proof container with a secure screw-top lid.[10][11] The original manufacturer's container, if empty, can be a suitable choice.[10] Immediately upon adding the first quantity of waste, affix a "Hazardous Waste" label.[13][14]

  • Labeling Requirements: The label must include:

    • The words "Hazardous Waste"[13][14]

    • The full chemical name: "this compound" (no abbreviations or formulas)[4]

    • An indication of the hazards (e.g., "Irritant")[13]

    • The date the waste was first added to the container[10]

  • Trustworthiness: Meticulous labeling prevents accidental mixing of incompatible wastes and ensures that the disposal vendor has accurate information for safe handling and incineration.[11]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[10][13][14][15]

  • Action: Store the labeled waste container in a designated SAA, which must be under the direct control of laboratory personnel.[10][16] The SAA should be clearly marked.[16]

  • Regulatory Insight: The EPA allows for the accumulation of up to 55 gallons of hazardous waste in an SAA.[14][15] However, it is best practice to arrange for waste pickup well before this limit is reached.[11] The container must be kept closed except when adding waste.[4][10][11]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste vendor.[8][16]

  • Action: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.

  • Disposal Method: this compound, as a halogenated organic compound, will be disposed of via controlled incineration at a licensed facility.[5][8] This high-temperature process with flue gas scrubbing is necessary to ensure the complete destruction of the compound and to prevent the release of harmful substances.[8]

Disposal Decision Workflow

DisposalWorkflow cluster_0 In the Laboratory cluster_1 Disposal Facility A Generate this compound waste B Is this a halogenated organic compound? A->B C Segregate into 'Halogenated Organic Waste' container B->C Yes D Affix 'Hazardous Waste' label with full chemical name and hazard info C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Keep container closed E->F G Arrange for pickup by EHS/licensed vendor F->G H Controlled Incineration G->H

Caption: Decision workflow for the disposal of this compound.

III. Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up. For large or highly dispersed spills, contact your institution's EHS or emergency response team immediately.[4]

  • Contain the Spill: If the spill is small and you are trained to handle it:

    • Don appropriate PPE (gloves, safety goggles, lab coat).

    • Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[4]

    • Sweep up the absorbed material and place it in a labeled hazardous waste container.[1][2][8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, as per your institution's policy.

IV. Quantitative Data Summary
Regulatory GuidelineSpecificationSource
EPA SAA Quantity Limit Up to 55 gallons[14][15]
SQG Monthly Generation Limit Up to 1,000 kilograms[13]
LQG Monthly Generation Limit More than 1,000 kilograms[13]
Rinsate for Highly Toxic Containers First three rinses collected as hazardous waste[11]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and ensure that your groundbreaking research does not come at the cost of personal or environmental well-being. This proactive approach to waste management is not merely a regulatory obligation but a professional responsibility.

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . PubMed. [Link]

  • Managing Hazardous Chemical Waste in the Lab . American Laboratory. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). [Link]

  • Laboratory Waste Management: The New Regulations . Medical Laboratory Observer. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • Halogenated Solvents in Laboratories . Temple University. [Link]

  • 2-Amino-4-methoxybenzoic acid . PubChem. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • SAFETY DATA SHEET - Benzoic acid, 4-methoxy- . Harper College. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • 2-Amino-5-hydroxy-4-methoxybenzoic acid . PubChem. [Link]

  • Safe handling of cytotoxics: guideline recommendations . PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-iodo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 2-Amino-5-iodo-4-methoxybenzoic acid. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each personal protective equipment (PPE) recommendation. Our goal is to empower you with the knowledge to not only follow protocols but to understand them, ensuring a self-validating system of safety in your laboratory.

Foundational Hazard Assessment: Understanding the Compound

Before we can select the appropriate PPE, we must first understand the inherent risks associated with this compound. While comprehensive toxicological data for this specific molecule is not extensively published, we can infer its primary hazards by examining safety data sheets (SDS) for structurally analogous compounds, such as other halogenated and aminated methoxybenzoic acids.[1][2][3][4][5][6] The consistent hazard profile across these related molecules provides a reliable basis for our safety protocols.

These compounds are consistently classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, Oral Category 4Harmful if swallowed.[1][3][6]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation Category 2/2ACauses serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][2][3]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[3] Our PPE strategy is therefore designed to create a robust barrier against these specific entry points.

The Hierarchy of Controls: PPE as the Final Guardian

It is critical to recognize that PPE is the last line of defense in a comprehensive safety strategy. The most effective way to mitigate exposure is through engineering and administrative controls.

  • Engineering Controls: The single most important piece of equipment for handling this compound, particularly in its powdered form, is a certified chemical fume hood .[7] A fume hood contains airborne particles and vapors, preventing them from entering the laboratory environment and your breathing zone. Ensure that eyewash stations and safety showers are readily accessible and located near the workstation.[2][8]

  • Administrative Controls: These include proper training, establishing clear standard operating procedures (SOPs), and practicing good laboratory hygiene, such as washing hands thoroughly after handling the chemical and before leaving the lab.[1][7]

Only after these controls are in place do we supplement our safety with the appropriate personal protective equipment.

Core PPE Requirements: A Detailed Protocol

Eye and Face Protection: Shielding from Splash and Dust

The Hazard: this compound is a powder that can easily become airborne, and it is classified as a serious eye irritant.[2][3][4] Accidental splashes during the preparation of solutions also pose a significant risk.[9]

The Solution:

  • Chemical Splash Goggles: Standard safety glasses are inadequate as they do not provide a seal around the eyes, leaving gaps where dust or splashes can enter.[10] You must wear chemical splash goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[8] Goggles should have indirect ventilation to prevent hazardous substances from seeping in.[10]

  • Face Shield: When handling larger quantities of the compound (typically >50g) or when performing operations with a high potential for splashing (e.g., vigorous mixing, heating), a face shield should be worn in addition to chemical splash goggles.[11] The face shield provides a secondary layer of protection for the entire face.

Hand Protection: Selecting the Right Glove

The Hazard: This compound is a known skin irritant.[1][2][3] Direct contact can cause irritation, and absorption through the skin is a potential route of exposure.[3]

The Solution:

  • Glove Material: For incidental contact with this type of chemical, nitrile gloves are the standard and appropriate choice.[9][10] They offer good resistance to a range of chemicals, including acids, bases, and many organic solvents.[9] Latex gloves are not recommended due to poor chemical resistance and potential allergies.[9]

  • Proper Use: Always inspect gloves for tears or punctures before use. If you are working with solutions, be mindful of the solvent's ability to permeate the glove material. For prolonged or immersive contact, consult a glove compatibility chart and consider using thicker, more resistant gloves like Viton or Silver Shield, though this is less common for typical research applications.[10] Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.

Body Protection: A Barrier for Your Skin

The Hazard: Spills and splashes can contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.

The Solution:

  • Laboratory Coat: A professional, buttoned lab coat is mandatory.[9] It should be long-sleeved and fit properly.

  • Appropriate Attire: Long pants and closed-toe shoes are required to protect your legs and feet.[11] Do not wear shorts, skirts, or sandals in the laboratory.

Respiratory Protection: When Air Purification is Necessary

The Hazard: As a fine powder, this compound presents a significant inhalation hazard, capable of causing respiratory tract irritation.[1][2][3]

The Solution:

  • Primary Control (Fume Hood): All weighing and handling of the solid compound should be performed within a chemical fume hood to minimize airborne dust.[7]

  • When a Respirator is Required: If you must handle the compound outside of a fume hood, or if there is a risk of generating significant dust (e.g., during a large-scale transfer or a spill cleanup), respiratory protection is necessary.[12] A NIOSH-approved N95 dust mask or respirator is the minimum requirement for protection against airborne particulates.[7][13] For higher-risk scenarios, a full-face or half-mask air-purifying respirator may be warranted.[14]

Operational Plan: Step-by-Step Safety Workflow

Adherence to a strict sequence for donning and doffing PPE is crucial to prevent cross-contamination.

PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) d1 1. Lab Coat d2 2. Respirator/Mask (If Required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves d4->f1 Perform Work f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator/Mask f3->f4

Caption: PPE Donning and Doffing Workflow.

Emergency Response and Disposal

Your PPE is your first line of defense, even in an emergency.

  • Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.

Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed, labeled container for hazardous waste disposal.

  • Chemical Waste: Unused product and solutions should be disposed of as hazardous chemical waste.[3] Do not discharge to sewer systems.[15] All disposal must be handled by a licensed professional waste disposal service in accordance with local, regional, and national regulations.[1][2][3]

By integrating this expert-level understanding of the "why" behind each safety measure, you build a resilient and trustworthy laboratory environment. This commitment to procedural integrity not only protects you and your colleagues but also ensures the quality and validity of your scientific outcomes.

References

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University. Retrieved January 19, 2026, from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Retrieved January 19, 2026, from [Link]

  • 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS - CAS-No. - Loba Chemie. (2017, November 20). Loba Chemie. Retrieved January 19, 2026, from [Link]

  • SAFETY DATA SHEET - Benzoic acid, 4-methoxy- - Harper College. (2015, February 10). Harper College. Retrieved January 19, 2026, from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). U.S. Department of Health & Human Services. Retrieved January 19, 2026, from [Link]

  • 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Lab Safety Equipment & PPE - ChemTalk. (n.d.). ChemTalk. Retrieved January 19, 2026, from [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2). Storemasta. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-iodo-4-methoxy-benzoic acid - PrepChem.com. (n.d.). PrepChem. Retrieved January 19, 2026, from [Link]

  • 2-Amino-5-hydroxy-4-methoxybenzoic acid | C8H9NO4 | CID 19807028 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.